molecular formula C8H11FO4S B180285 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) CAS No. 114435-86-8

4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Cat. No.: B180285
CAS No.: 114435-86-8
M. Wt: 222.24 g/mol
InChI Key: LNRHRRPVLOLNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1), also known as 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1), is a useful research compound. Its molecular formula is C8H11FO4S and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound Fluoromethyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114435-86-8

Molecular Formula

C8H11FO4S

Molecular Weight

222.24 g/mol

IUPAC Name

fluoromethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.CH3FO/c1-6-2-4-7(5-3-6)11(8,9)10;2-1-3/h2-5H,1H3,(H,8,9,10);3H,1H2

InChI Key

LNRHRRPVLOLNJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCF

Pictograms

Corrosive; Irritant

Synonyms

fluoroMethyl 4-Methylbenzenesulfonate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of the novel solvate, 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who are interested in the preparation and analysis of sulfonic acid solvates with unique solvent systems.

Introduction and Scientific Rationale

4-Methylbenzene-1-sulfonic acid, commonly known as p-toluenesulfonic acid (PTSA), is a strong organic acid widely utilized as a catalyst in a myriad of organic transformations.[1][2] While it is most frequently supplied as a stable monohydrate (PTSA·H₂O), the formation of solvates with other polar solvents presents an intriguing area of study.[3][4] Solvates, or crystalline adducts containing stoichiometric amounts of a solvent, can exhibit significantly different physicochemical properties compared to their anhydrous or hydrated forms, including solubility, melting point, stability, and hygroscopicity. These differences are of paramount importance in the pharmaceutical industry, where the solid-state form of an active pharmaceutical ingredient (API) can directly impact its bioavailability and shelf-life.

Fluoromethanol (CH₂FOH) is a simple, fluorinated alcohol that is a structural analog of methanol. Its unique properties, such as high polarity and the potential for strong hydrogen bonding, make it a compelling candidate for the formation of novel solvates. The study of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solvate, therefore, offers insights into the intermolecular interactions between a strong sulfonic acid and a fluorinated alcohol.

This guide will detail a proposed synthesis for this target solvate and a comprehensive suite of analytical techniques to confirm its structure, stoichiometry, and thermal properties.

Synthesis of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

The synthesis of the target solvate is predicated on the principle of crystallization from a supersaturated solution. To ensure the formation of the fluoromethanol solvate, it is imperative to start with anhydrous p-toluenesulfonic acid. The presence of water would likely lead to the preferential crystallization of the more common monohydrate.

Preparation of Anhydrous p-Toluenesulfonic Acid

Causality: Commercially available p-toluenesulfonic acid is typically the monohydrate. The water of hydration must be removed to allow for the incorporation of fluoromethanol into the crystal lattice. Azeotropic distillation with a suitable solvent like toluene is an effective method for this dehydration. An alternative is heating the monohydrate under vacuum.[5][6]

Protocol for Anhydrous p-Toluenesulfonic Acid:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-toluenesulfonic acid monohydrate and toluene in a 1:2 w/v ratio.

  • Heat the mixture to reflux. The water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected.

  • Cool the mixture to room temperature, which should result in the precipitation of anhydrous p-toluenesulfonic acid.

  • Collect the anhydrous crystals by vacuum filtration and dry under vacuum to remove any residual toluene.

  • Self-Validation: The absence of water can be confirmed by Karl Fischer titration.

Crystallization of the 1:1 Solvate

Causality: By dissolving the anhydrous acid in fluoromethanol and inducing crystallization, the solvent molecules can be incorporated into the crystal lattice, forming the desired solvate. Slow evaporation is a gentle method that allows for the growth of high-quality single crystals suitable for X-ray diffraction.

Protocol for 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1):

  • In a clean, dry flask, dissolve a known mass of anhydrous p-toluenesulfonic acid in a minimal amount of fluoromethanol at room temperature with gentle stirring.

  • Once fully dissolved, loosely cap the flask to allow for slow evaporation of the solvent.

  • Place the flask in a vibration-free environment and allow it to stand for several days.

  • Monitor the flask for the formation of crystals.

  • Once a suitable amount of crystalline material has formed, decant the mother liquor and gently wash the crystals with a small amount of a non-polar solvent (e.g., hexane) to remove any residual surface impurities.

  • Dry the crystals under a gentle stream of inert gas (e.g., nitrogen) for a short period. Avoid prolonged drying under vacuum, which could lead to desolvation.

Synthesis Workflow Diagram

SynthesisWorkflow PTSA_H2O p-Toluenesulfonic Acid Monohydrate Dehydration Dehydration (Azeotropic Distillation) PTSA_H2O->Dehydration Anhydrous_PTSA Anhydrous p-Toluenesulfonic Acid Dissolution Dissolution Anhydrous_PTSA->Dissolution Fluoromethanol Fluoromethanol Fluoromethanol->Dissolution Crystallization Slow Evaporation Crystallization Dissolution->Crystallization Solvate 4-Methylbenzene-1-sulfonic acid --fluoromethanol (1/1) Crystallization->Solvate Dehydration->Anhydrous_PTSA

Caption: A workflow diagram for the synthesis of the target solvate.

Safety Precautions
  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Fluoromethanol: While specific safety data is not widely available, it should be handled with extreme caution as a fluorinated organic compound. It is expected to be toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Use in a fume hood and wear appropriate PPE.

Comprehensive Characterization

A multi-technique approach is essential to unequivocally confirm the identity, stoichiometry, and properties of the synthesized solvate.

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Experience: SCXRD is the gold standard for determining the three-dimensional structure of a crystalline solid.[7][8] It will provide unambiguous evidence of the 1:1 stoichiometry and reveal the nature of the intermolecular interactions, such as hydrogen bonding, between the sulfonic acid and fluoromethanol molecules.

Experimental Protocol:

  • A suitable single crystal of the synthesized material is selected and mounted on a goniometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential disorder.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • The collected data are processed to solve and refine the crystal structure.

Expected Results:

The refined crystal structure should show one molecule of 4-methylbenzene-1-sulfonic acid and one molecule of fluoromethanol in the asymmetric unit. The key interaction is expected to be a strong hydrogen bond between the acidic proton of the sulfonic acid group and the oxygen atom of the fluoromethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is a powerful tool for confirming the presence of both components of the solvate and their molar ratio.

Experimental Protocol:

  • Accurately weigh approximately 10-20 mg of the crystalline product.

  • Dissolve the sample in a suitable deuterated solvent in which both components are soluble (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

Expected Results:

The ¹H NMR spectrum should display characteristic signals for both p-toluenesulfonic acid and fluoromethanol.[9][10][11]

  • p-Toluenesulfonic acid:

    • A singlet for the methyl protons (~2.3 ppm).

    • Two doublets in the aromatic region for the four aromatic protons (~7.1 and ~7.5 ppm).

    • A broad singlet for the acidic proton (chemical shift can be variable and concentration-dependent).

  • Fluoromethanol:

    • A doublet for the methylene protons (due to coupling with fluorine).

    • A triplet for the hydroxyl proton (due to coupling with the methylene protons).

The integral ratio of the signals corresponding to the two molecules should be consistent with a 1:1 stoichiometry. For example, the integral of the methyl singlet of PTSA should be approximately 1.5 times the integral of the methylene doublet of fluoromethanol.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy probes the vibrational modes of molecules.[12][13] The formation of a hydrogen bond between the sulfonic acid and fluoromethanol will cause characteristic shifts in the stretching frequencies of the involved functional groups.

Experimental Protocol:

  • Prepare a sample of the crystalline material, for example, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Expected Results:

  • A significant broadening and red-shift (shift to lower wavenumber) of the O-H stretching band of the sulfonic acid group, indicative of strong hydrogen bonding.

  • A shift in the S=O stretching vibrations of the sulfonate group, also due to hydrogen bonding.[13]

  • Changes in the C-O stretching vibration of the fluoromethanol.

Thermal Analysis (TGA/DSC)

Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and desolvation profile of the solvate.[14][15][16]

Experimental Protocol:

  • Accurately weigh a small amount (5-10 mg) of the crystalline sample into an appropriate TGA or DSC pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).

Expected Results:

  • TGA: A distinct weight loss step should be observed, corresponding to the loss of fluoromethanol. The percentage weight loss should be consistent with the theoretical value for a 1:1 solvate.

  • DSC: An endothermic peak should be observed at the temperature corresponding to the desolvation event seen in the TGA. Subsequent endotherms may correspond to the melting of the anhydrous p-toluenesulfonic acid.

Characterization Data Summary
Technique Parameter Expected Result for 1:1 Solvate
SCXRD Crystal StructureAsymmetric unit contains one molecule of 4-methylbenzene-1-sulfonic acid and one molecule of fluoromethanol. Evidence of strong hydrogen bonding between the SO₃H and OH groups.
¹H NMR Chemical Shifts and IntegrationSignals for both components are present. The integral ratio of protons from each component corresponds to a 1:1 molar ratio.
FTIR Vibrational FrequenciesBroadening and red-shift of the O-H stretching band. Shifts in the S=O stretching frequencies.
TGA Weight LossA single weight loss step corresponding to the loss of one equivalent of fluoromethanol. Theoretical weight loss: (Molar Mass of CH₂FOH) / (Molar Mass of PTSA + Molar Mass of CH₂FOH) * 100%.
DSC Thermal EventsAn endotherm corresponding to the desolvation event, followed by the melting endotherm of the resulting anhydrous p-toluenesulfonic acid.

Overall Characterization Workflow

CharacterizationWorkflow Synthesized_Material Synthesized Crystalline Material SCXRD Single-Crystal X-ray Diffraction (SCXRD) Synthesized_Material->SCXRD NMR ¹H NMR Spectroscopy Synthesized_Material->NMR FTIR FTIR Spectroscopy Synthesized_Material->FTIR Thermal_Analysis Thermal Analysis (TGA/DSC) Synthesized_Material->Thermal_Analysis Structure Definitive 3D Structure & Stoichiometry SCXRD->Structure Composition Molecular Composition & Ratio NMR->Composition Interactions Hydrogen Bonding Interactions FTIR->Interactions Thermal_Properties Thermal Stability & Desolvation Profile Thermal_Analysis->Thermal_Properties

References

An In-Depth Technical Guide to the Putative Adduct: 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the theoretical and practical aspects of the putative 1:1 adduct formed between 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, p-TsOH) and fluoromethanol. As this adduct is not a commercially available or extensively documented species, this guide synthesizes information on its constituent components to offer a scientifically grounded perspective on its probable structure, characteristics, in-situ generation, and potential applications. A significant focus is placed on the inherent instability of fluoromethanol and the implications for the handling and reactivity of the adduct. This document is intended to serve as a foundational resource for researchers interested in the novel reactivity of this potent, transient species.

Introduction: The Uncharted Territory of a Novel Adduct

The quest for novel reagents and reactive intermediates is a cornerstone of innovation in chemical synthesis and drug development. The subject of this guide, the 1:1 adduct of 4-methylbenzene-1-sulfonic acid and fluoromethanol, represents such uncharted territory. While p-toluenesulfonic acid is a ubiquitous, well-characterized, and robust organic acid catalyst, fluoromethanol is a thermally unstable and not widely studied primary fluoroalcohol.

The combination of these two entities is predicted to generate a highly reactive species, likely a fluoromethyloxonium ion, with significant potential as a fluoromethylating agent or as a catalyst in its own right. The absence of a dedicated CAS Registry Number for this adduct underscores its transient or novel nature. This guide, therefore, aims to provide a robust theoretical framework and practical considerations for the in-situ generation and utilization of this intriguing chemical entity.

The Constituent Components: A Tale of Two Chemistries

A thorough understanding of the individual components is paramount to predicting the behavior of their adduct.

4-Methylbenzene-1-sulfonic Acid (p-TsOH): The Workhorse Acid Catalyst

4-Methylbenzene-1-sulfonic acid, commonly known as p-toluenesulfonic acid or p-TsOH, is a strong organic acid that is solid at room temperature, making it a convenient alternative to liquid mineral acids.[1] It is highly soluble in polar organic solvents and water.[2] Its monohydrate form is the most common commercially available variant.

Key Properties of p-Toluenesulfonic Acid:

PropertyValueReference
CAS Number 104-15-4 (anhydrous), 6192-52-5 (monohydrate)[1]
Molecular Formula C₇H₈O₃S[1]
Molar Mass 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate)[1]
pKa -2.8 (in water)[1]
Appearance White to off-white solid[1]

In organic synthesis, p-TsOH is extensively used as a catalyst for a variety of acid-catalyzed reactions, including esterification, acetal formation, and dehydration of alcohols.[3][4] Its catalytic action stems from its ability to protonate functional groups, thereby activating them towards nucleophilic attack.[3] In the context of this guide, its interaction with the hydroxyl group of an alcohol to form a protonated alcohol, or oxonium ion, is of primary importance.[5] This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O).[5]

Fluoromethanol (CH₂FOH): The Elusive Fluoroalcohol

Fluoromethanol is the simplest fluorinated primary alcohol and is characterized by its significant instability. It is known to decompose into formaldehyde and hydrogen fluoride at temperatures above -20 °C. This inherent instability has limited its widespread use and has made its characterization challenging.

Key Properties of Fluoromethanol:

PropertyValueReference
CAS Number 420-03-1[6]
Molecular Formula CH₃FO[6]
Molar Mass 50.03 g/mol [6]
Boiling Point (predicted) -20 °C (decomposes)[7]
Stability Decomposes above -20 °C[7]

The synthesis of fluoromethanol is typically achieved through low-temperature methods, such as the reduction of fluoroformates.[8] Due to its instability, it is often generated in situ for immediate use in subsequent reactions. The presence of the electron-withdrawing fluorine atom is expected to influence the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

The Adduct: A Theoretical Exploration of Structure and Reactivity

The interaction between the strong acid p-TsOH and the alcohol fluoromethanol is expected to result in the formation of a protonated species, a fluoromethyloxonium ion paired with the tosylate counteranion.

Proposed Structure and Formation

Based on the fundamental principles of acid-base chemistry, the hydroxyl group of fluoromethanol will be protonated by p-TsOH. Theoretical studies on the protonation of fluoromethanols suggest that O-protonation is energetically favored over F-protonation.[7] The resulting structure would be the fluoromethyloxonium tosylate.

Figure 1: Proposed formation of the fluoromethyloxonium tosylate adduct.

Predicted Reactivity

The fluoromethyloxonium ion is anticipated to be a highly reactive electrophile. The protonated hydroxyl group is an excellent leaving group (water), and its departure would generate a transient fluoromethyl cation or a species with significant carbocationic character. This makes the adduct a potent potential fluoromethylating agent for a variety of nucleophiles.

G adduct Fluoromethyloxonium Tosylate product Fluoromethylated Product (Nu-CH₂F) adduct->product nucleophile Nucleophile (Nu:) nucleophile->product water H₂O product->water pTsOH p-TsOH (regenerated) product->pTsOH

Figure 2: Proposed reactivity of the adduct as a fluoromethylating agent.

Experimental Protocols

Disclaimer: The following protocols are proposed based on literature precedents for the synthesis of fluoromethanol and its in-situ use. These procedures should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety precautions in place.

In-Situ Generation of Fluoromethanol

This protocol is adapted from the low-temperature reduction of a fluoroformate precursor.[8]

Materials:

  • Ethyl fluoroformate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with a solution of lithium aluminum hydride in anhydrous diethyl ether and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of ethyl fluoroformate in anhydrous diethyl ether to the stirred suspension of LiAlH₄ via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • The resulting solution contains fluoromethanol and is to be used immediately in the next step. Do not attempt to isolate the fluoromethanol.

In-Situ Formation and Reaction of the Adduct

This hypothetical protocol describes the use of the in-situ generated adduct to fluoromethylate a generic nucleophile.

Materials:

  • Solution of fluoromethanol in diethyl ether (from Protocol 4.1)

  • p-Toluenesulfonic acid monohydrate

  • Nucleophile (e.g., a phenol or an amine)

  • Anhydrous dichloromethane

Procedure:

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the nucleophile and p-toluenesulfonic acid monohydrate in anhydrous dichloromethane.

  • Cool this solution to -78 °C.

  • Slowly transfer the cold solution of fluoromethanol from Protocol 4.1 to the solution of the nucleophile and p-TsOH via a cannula, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction by the addition of a cold, saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, and then perform a standard aqueous workup and purification of the fluoromethylated product.

Spectroscopic Characterization of the Adduct (Theoretical)

Direct spectroscopic observation of the fluoromethyloxonium tosylate adduct would be challenging due to its transient nature. Low-temperature NMR spectroscopy would be the most likely technique to provide evidence for its formation.

Predicted ¹H NMR (in a non-nucleophilic solvent at low temperature):

  • A downfield shift of the methylene protons (CH₂F) compared to fluoromethanol, due to the increased positive charge on the oxygen.

  • A broad signal for the oxonium protons (-OH₂⁺).

  • Signals corresponding to the tosylate counteranion.

Predicted ¹⁹F NMR:

  • A shift in the fluorine resonance compared to fluoromethanol, influenced by the electronic environment of the oxonium ion.

Predicted IR Spectroscopy (Matrix Isolation):

  • Characteristic strong absorptions for the S=O stretching of the tosylate anion.

  • Shifts in the C-O and C-F stretching frequencies of the fluoromethanol moiety upon protonation.

Safety and Handling

The in-situ generation and use of the 4-methylbenzene-1-sulfonic acid--fluoromethanol adduct presents significant safety challenges that must be addressed with stringent protocols.

  • p-Toluenesulfonic Acid: p-TsOH is a corrosive acid that can cause severe skin and eye burns.[3] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Fluoromethanol: As a thermally unstable compound that decomposes to form toxic formaldehyde and corrosive hydrogen fluoride, all operations involving fluoromethanol must be conducted at low temperatures (below -20 °C) in a well-ventilated fume hood.[7] The toxicity of small, volatile organofluorine compounds can be significant, and inhalation and skin contact must be avoided.[9]

  • Adduct Formation: The reaction between p-TsOH and fluoromethanol is an exothermic acid-base reaction. The addition of the fluoromethanol solution should be done slowly and at low temperature to control the reaction rate and dissipate heat.

  • Quenching: The quenching of the reaction mixture should be performed carefully at low temperature to neutralize the strong acid and any unreacted intermediates.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Conclusion

The 4-methylbenzene-1-sulfonic acid--fluoromethanol (1/1) adduct, while not yet isolated or fully characterized, represents a fascinating and potentially valuable reactive intermediate. Based on the established chemistry of its components, it is predicted to be a potent fluoromethyloxonium species capable of acting as a fluoromethylating agent. Its successful application will hinge on the careful in-situ generation and handling of the thermally unstable fluoromethanol precursor. This technical guide provides a foundational framework for researchers to explore the chemistry of this novel adduct, with a strong emphasis on the theoretical underpinnings and the critical safety considerations. Further experimental and computational studies are warranted to fully elucidate the structure, reactivity, and synthetic utility of this promising chemical entity.

References

A Comprehensive Technical Guide to the Structure Elucidation of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) Complex

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a detailed, multi-faceted approach to the structural elucidation of the 1:1 molecular complex formed between 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, p-TsOH) and fluoromethanol. As a strong organic acid and a simple, yet unstable, fluorinated alcohol, their interaction is predicted to be dominated by a powerful hydrogen bond. This guide moves beyond simple prediction, outlining a synergistic workflow that integrates single-crystal X-ray diffraction (SCXRD), Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and computational density functional theory (DFT) modeling. The central scientific question addressed is the nature of the primary intermolecular interaction: is it a neutral hydrogen-bonded co-crystal or, as hypothesized by the vast difference in acidity (ΔpKa), a proton-transfer-induced salt? We present field-proven, step-by-step protocols for each analytical technique, emphasizing the critical low-temperature handling required for the volatile and unstable fluoromethanol component. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a robust framework for characterizing similar hydrogen-bonded complexes.

Introduction and Theoretical Foundation

The study of intermolecular interactions is fundamental to crystal engineering, pharmaceutical science, and materials chemistry. The ability to predict and confirm the structure of multi-component systems allows for the rational design of materials with tailored properties. This guide focuses on the 1:1 complex of p-toluenesulfonic acid and fluoromethanol.

  • 4-Methylbenzene-1-sulfonic acid (p-TsOH) is a strong, non-oxidizing organic acid (pKa ≈ -2.8) that is solid and easy to handle, making it a ubiquitous catalyst and counter-ion in organic synthesis.[1][2][3] Its acidity stems from the highly polarized O-H bond and the resonance stabilization of its conjugate base, the tosylate anion.[4]

  • Fluoromethanol (CH₂FOH) is the simplest monofluorinated alcohol.[5] The presence of the highly electronegative fluorine atom significantly influences its chemical properties. However, its practical application is severely limited by its inherent instability, readily decomposing at temperatures above -20°C.[6] This thermal lability presents a significant, but manageable, experimental challenge.

The Central Hypothesis: Co-crystal vs. Salt Formation

The interaction between a Brønsted-Lowry acid and base can result in either a co-crystal , where a neutral hydrogen bond (A-H···B) is formed, or a salt , where proton transfer occurs to form an ion pair held by a charge-assisted hydrogen bond (A⁻···H-B⁺). A widely accepted empirical guideline, the "ΔpKa rule," suggests that if the difference between the pKa of the acid and the protonated base is greater than 3-4, proton transfer is highly probable.

Given the pKa of p-TsOH (~ -2.8) and the estimated pKa of protonated fluoromethanol (expected to be in a similar range to protonated methanol, ~ -2.5), the ΔpKa is substantial, strongly favoring proton transfer. Therefore, our central hypothesis is that the complex exists as a salt: 4-methylbenzenesulfonate fluoromethyloxonium .

cluster_0 Component A: p-TsOH cluster_1 Component B: Fluoromethanol pTsOH 4-Methylbenzene-1-sulfonic acid (Strong Acid, pKa ~ -2.8) Interaction Complex Formation pTsOH->Interaction ΔpKa >> 3 FM Fluoromethanol (Weak Base) FM->Interaction Proton Acceptor Salt [Tosylate]⁻ [CH₂FOH₂]⁺ (Salt Formation) Interaction->Salt Hypothesis: Proton Transfer

Caption: Logical pathway for predicting salt formation.

Integrated Experimental and Computational Workflow

Prep Sample Preparation (Low Temperature Co-crystallization) SCXRD Single-Crystal X-ray Diffraction (SCXRD) Prep->SCXRD FTIR FT-IR Spectroscopy Prep->FTIR NMR NMR Spectroscopy Prep->NMR Data_SCXRD 3D Atomic Coordinates Bond Lengths & Angles SCXRD->Data_SCXRD Data_FTIR Vibrational Frequencies (O-H Stretch Analysis) FTIR->Data_FTIR Data_NMR Chemical Shifts (Proton Environment) NMR->Data_NMR DFT Computational Modeling (DFT) Analysis Data Synthesis & Correlation DFT->Analysis Theoretical Support Data_SCXRD->Analysis Data_FTIR->Analysis Data_NMR->Analysis Data_DFT Optimized Geometry Interaction Energy Data_DFT->Analysis Structure Final Elucidated Structure [C₇H₇SO₃]⁻ [CH₄FO]⁺ Analysis->Structure

Caption: Integrated workflow for structure elucidation.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

3.1 Rationale: SCXRD is the unparalleled gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides unambiguous evidence of connectivity, bond lengths, and intermolecular distances, which is essential for definitively locating the acidic proton and distinguishing between a salt and a co-crystal.[8]

3.2 Experimental Protocol:

  • Crystal Growth (Critical Step):

    • Dissolve equimolar amounts of p-TsOH monohydrate and freshly prepared fluoromethanol in a minimal amount of a suitable solvent (e.g., dichloromethane) at low temperature (approx. -40°C). Causality: Low temperature is essential to prevent the decomposition of fluoromethanol.[6]

    • Employ slow evaporation in a loosely capped vial inside a freezer maintained at -20°C to -30°C.

    • Alternatively, use a liquid-liquid diffusion method, layering a solution of p-TsOH over a less dense, miscible solvent containing fluoromethanol at cryogenic temperatures.

  • Crystal Mounting:

    • Identify a suitable single crystal under a cryo-cooled microscope.

    • Quickly mount the crystal on a cryo-loop, which is immediately flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Causality: Flash-cooling vitrifies the crystal, preventing solvent loss and thermal motion, leading to higher quality diffraction data.

  • Data Collection:

    • Use a modern diffractometer equipped with a Mo or Cu X-ray source.

    • Collect a full sphere of diffraction data using a standard data collection strategy (e.g., a series of omega and phi scans).

  • Structure Solution and Refinement:

    • Process the raw data (integration and scaling).

    • Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map.

    • Refine the structural model against the experimental data. Critically, locate the acidic proton in the difference Fourier map. Its position will be the deciding factor.

3.3 Data Interpretation: The key is to analyze the geometry of the H-bond.

  • Salt Confirmation: The acidic proton will be covalently bonded to the fluoromethanol oxygen (O-H distance ~0.9-1.0 Å) and form a hydrogen bond to the sulfonate oxygen (H···O distance ~1.6-1.8 Å).[9] The C-O bond of the fluoromethanol may be slightly elongated, and the S-O bonds of the sulfonate will have similar lengths, indicating delocalization of the negative charge.

  • Co-crystal (Unlikely): The proton would remain covalently bonded to the sulfonate oxygen (S-O-H) with a much longer hydrogen bond to the fluoromethanol oxygen (H···O > 2.0 Å).

Spectroscopic Corroboration

Spectroscopy provides complementary evidence that supports the SCXRD findings and can be performed on bulk material.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: The vibrational frequency of an O-H bond is exquisitely sensitive to its environment. The formation of a strong hydrogen bond significantly weakens the O-H covalent bond, resulting in a dramatic shift of its stretching frequency to a lower wavenumber (redshift) and significant peak broadening.[10][11]

Protocol:

  • Obtain spectra of pure p-TsOH monohydrate and the 1:1 complex. Due to fluoromethanol's instability, the complex should be prepared in situ at low temperature or analyzed rapidly after formation.

  • Use an Attenuated Total Reflectance (ATR) accessory, ideally with temperature control, cooled to below -20°C.

  • Grind the crystalline complex with dry KBr and press into a pellet for analysis, working quickly to minimize atmospheric moisture absorption.[11]

  • Collect spectra over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • p-TsOH: Exhibits a broad O-H stretching band characteristic of carboxylic acids and sulfonic acids, typically centered around 3000-3400 cm⁻¹.

  • The 1:1 Complex: The formation of the very strong, charge-assisted hydrogen bond in the salt will cause the O-H stretch to appear as a very broad and intense absorption band, shifted significantly to a lower frequency, often spanning from 3200 cm⁻¹ down to 2500 cm⁻¹ or lower.[12][13] This broad feature is a hallmark of strong proton interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy probes the chemical environment of protons. A proton involved in a hydrogen bond is deshielded, causing its resonance to shift downfield (to a higher ppm value). This effect is particularly pronounced for acidic protons in strong hydrogen bonds.[14]

Protocol:

  • Prepare samples of p-TsOH and the 1:1 complex in a suitable deuterated solvent (e.g., CD₂Cl₂ or CDCl₃) that can be cooled without freezing.

  • Acquire ¹H NMR spectra at low temperature (e.g., -40°C) using a pre-cooled probe to ensure sample integrity.

  • The acidic proton of p-TsOH is often exchangeable and may appear as a broad singlet.

  • Integration of the aromatic protons from p-TsOH and the methylene protons from fluoromethanol can confirm the 1:1 stoichiometry of the complex in solution.

Data Interpretation:

  • The signal corresponding to the acidic proton (originally from p-TsOH's -SO₃H group) in the complex is expected to shift significantly downfield compared to its position in the spectrum of p-TsOH alone in the same solvent. This deshielding is direct evidence of its involvement in the strong hydrogen bond.

Data Synthesis and Structural Conclusion

A cohesive structural picture is built by integrating all data. A summary table provides a clear comparison of the key experimental and theoretical values.

Parameter Technique Expected Observation for Salt Formation
Proton Position SCXRDCovalently bonded to fluoromethanol oxygen
O-H···O Distance SCXRD~2.6 - 2.8 Å (O to O distance)
O-H Stretch (νOH) FT-IRVery broad band, redshifted to 2500-3200 cm⁻¹
Acidic Proton Shift (δH) ¹H NMRSignificant downfield shift (> 1-2 ppm)
Optimized Geometry DFTCorroborates SCXRD bond lengths and angles

The combined, unambiguous evidence from SCXRD, supported by the characteristic spectral shifts in FT-IR and NMR, and validated by computational modeling, leads to the conclusive elucidation of the structure.

Final Elucidated Structure S S O1 O S->O1 O2 O S->O2 O3 O⁻ S->O3 C_ring1 C S->C_ring1 C_ring2 C C_ring1->C_ring2 C_ring3 C C_ring2->C_ring3 C_ring4 C C_ring3->C_ring4 C_ring5 C C_ring4->C_ring5 C_methyl C C_ring4->C_methyl C_ring6 C C_ring5->C_ring6 C_ring6->C_ring1 H_m1 H C_methyl->H_m1 H_m2 H C_methyl->H_m2 H_m3 H C_methyl->H_m3 O_fm O⁺ H_fm1 H O_fm->H_fm1 H_fm2 H O_fm->H_fm2 C_fm C O_fm->C_fm H_fm1->O3   Charge-Assisted   Hydrogen Bond H_fm3 H C_fm->H_fm3 H_fm4 H C_fm->H_fm4 F_fm F C_fm->F_fm

Caption: The 4-methylbenzenesulfonate fluoromethyloxonium salt.

This structure, a 4-methylbenzenesulfonate fluoromethyloxonium salt , confirms the initial hypothesis of proton transfer. The elucidation process, grounded in a multi-technique, self-validating workflow, provides a high degree of confidence in the final assignment and serves as a template for the characterization of novel molecular complexes.

References

Navigating the Frontier: A Technical Guide to the Solubility of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Territory

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount to their successful application. The compound in focus, 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1), represents a unique solvate of a widely-used strong organic acid and a reactive, less-common solvent. As of the current body of scientific literature, this specific 1:1 solvate is not extensively documented, rendering its solubility profile in various organic solvents an area of novel investigation.

This guide, therefore, moves beyond a simple presentation of pre-existing data. Instead, it serves as a comprehensive methodological and theoretical framework for the research scientist. We will dissect the constituent molecules to build a predictive solubility model, provide a rigorous, step-by-step experimental protocol for accurate solubility determination, and offer insights into the interpretation of the resulting data. This document is designed to empower researchers to confidently navigate the characterization of this and other novel solvated compounds.

I. Theoretical Solubility Profile: A Predictive Analysis

The solubility of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solvate will be governed by the interplay of the physicochemical properties of its two components: the strong, polar, aromatic acid and the small, polar, fluorinated alcohol.

Component 1: 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic Acid, p-TsOH)
  • Structure and Properties: p-TsOH is a strong organic acid, often used in its monohydrate form (TsOH·H₂O)[1]. It is a white, hygroscopic solid that is highly soluble in water, alcohols, and other polar organic solvents[1][2]. Its structure comprises a hydrophobic toluene backbone and a highly polar sulfonic acid group, making it an effective "organic-soluble" strong acid catalyst[1][2]. The sulfonic acid group is the primary driver of its polarity and its ability to engage in strong hydrogen bonding.

  • Known Solubilities: While quantitative data across a wide range of organic solvents is sparse in readily available literature, it is well-established that p-TsOH is soluble in alcohols and ethers[3][4]. Its solubility in water is high, with one source indicating 67 g/100mL at 25°C for the anhydrous form[5]. It is slightly soluble in less polar solvents like hot benzene and insoluble in non-polar solvents like toluene[2][4].

Component 2: Fluoromethanol (CH₂FOH)
  • Structure and Properties: Fluoromethanol is a significantly less common and inherently unstable compound[6]. As the simplest fluorinated alcohol, it is a polar molecule capable of acting as both a hydrogen bond donor (via the hydroxyl group) and a weak hydrogen bond acceptor (via the fluorine and oxygen atoms)[7]. The presence of the highly electronegative fluorine atom influences the molecule's electronic distribution and reactivity[7].

  • Predicted Solubility Behavior: Given its polar nature and hydrogen bonding capabilities, fluoromethanol is expected to be miscible with other small alcohols and polar solvents. Its solubility in a broader range of organic solvents would likely follow the "like dissolves like" principle, favoring polar environments.

The 1:1 Solvate: A Synthesis of Properties

The formation of a 1:1 solvate between p-TsOH and fluoromethanol suggests a strong intermolecular interaction, likely a hydrogen bond between the acidic proton of the sulfonic acid and the oxygen of the fluoromethanol. This interaction will influence the overall polarity and crystal lattice energy of the resulting solid.

Predicted Solubility Trends:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) that can effectively solvate both the ionic and organic components of the complex.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ethers (e.g., tetrahydrofuran) and ketones (e.g., acetone)[3].

  • Low to Negligible Solubility: Expected in non-polar solvents (e.g., hexane, toluene) that cannot overcome the crystal lattice energy of the polar solvate.

II. Experimental Protocol for Solubility Determination

The following section provides a detailed, best-practice workflow for the experimental determination of the solubility of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Workflow Overview

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology: Isothermal Shake-Flask Method

This method, based on the principles described by Higuchi and Connors, is the gold standard for determining equilibrium solubility[8].

1. Materials and Equipment:

  • 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solid
  • Selected organic solvents (analytical grade or higher)
  • Analytical balance
  • Scintillation vials or sealed flasks
  • Constant temperature water bath or incubator with shaker
  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
  • Volumetric flasks and pipettes

2. Preparation of Saturated Solutions: a. Add an excess amount of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solid to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved and maintained. b. Accurately add a known volume or mass of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation.

3. Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25°C). The temperature control is critical as solubility is temperature-dependent. b. Agitate the slurries for a predetermined period (e.g., 24, 48, and 72 hours). It is essential to determine the time required to reach equilibrium. This is achieved by taking measurements at different time points until the concentration of the solute in the solution remains constant.

4. Sample Collection and Preparation: a. Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles. d. Accurately weigh the filtered solution. e. Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

5. Quantitative Analysis (HPLC): a. Develop and validate an HPLC method for the quantification of 4-Methylbenzene-1-sulfonic acid. The mobile phase should be chosen to provide good peak shape and resolution. b. Prepare a series of calibration standards of known concentrations. c. Analyze the diluted samples and the calibration standards by HPLC. d. Construct a calibration curve and determine the concentration of the analyte in the diluted samples.

6. Data Calculation: a. Calculate the concentration of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) in the original filtered solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L.

III. Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) at 25°C
Solvent ClassSolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic Methanol5.1HighTo be determined
Ethanol4.3HighTo be determined
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2HighTo be determined
Acetonitrile5.8Moderate to HighTo be determined
Intermediate Tetrahydrofuran (THF)4.0ModerateTo be determined
Acetone5.1ModerateTo be determined
Non-Polar Toluene2.4Low to NegligibleTo be determined
Hexane0.1NegligibleTo be determined

Logical Flow for Data Interpretation

G A Experimental Solubility Data (mg/mL) C Correlation Analysis A->C B Solvent Properties (Polarity, H-bonding) B->C D Structure-Solubility Relationship C->D E Predictive Model Refinement D->E F Application-Specific Solvent Selection D->F

Caption: Interpreting solubility data for model refinement.

Interpreting the Results:

  • Correlation with Polarity: The experimental data should be correlated with solvent properties such as polarity index, dielectric constant, and hydrogen bonding capacity. A strong correlation will validate the "like dissolves like" principle for this solvate.

  • Impact of Fluorine: The role of the fluoromethanol in the solvate's solubility should be considered. Does its presence enhance or diminish solubility in certain solvents compared to p-TsOH alone or its monohydrate?

  • Implications for Drug Development: In a pharmaceutical context, understanding the solubility in solvents like ethanol, DMSO, and various buffers is crucial for formulation development and in vitro assays[9]. For synthetic chemists, solubility in reaction solvents like THF, acetonitrile, and toluene will dictate its utility as a catalyst or reagent[2].

IV. Conclusion: From Data to Application

This guide provides a robust framework for approaching the solubility determination of the novel compound 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). By combining theoretical prediction with a rigorous experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in their work. The insights gained from such a study will not only characterize this specific solvate but also contribute to a broader understanding of structure-solubility relationships for complex organic acid solvates.

References

An In-depth Technical Guide: Thermal Stability and Decomposition of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of a putative 1:1 complex of 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic acid, PTSA) and fluoromethanol (FCH₂OH). Given the inherent instability of fluoromethanol and the strong catalytic nature of PTSA, this system presents unique challenges in handling, characterization, and application. We delineate a robust analytical framework employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to elucidate the thermal behavior of this complex. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of complex acid-catalyzed systems involving thermally labile fluorinated compounds.

Introduction: A Tale of Two Molecules

In the landscape of modern chemistry, the precise control of reactivity and stability is paramount. This guide focuses on the intersection of two functionally critical, yet challenging, molecules: 4-Methylbenzene-1-sulfonic acid and fluoromethanol.

  • 4-Methylbenzene-1-sulfonic acid (PTSA) is a strong organic acid that is solid at room temperature, making it a convenient and widely used catalyst in organic synthesis, including esterification and acetal formation.[1] Its thermal behavior is generally robust, though its decomposition at elevated temperatures can generate corrosive byproducts like sulfur oxides.[2] Studies have shown that the decomposition of aromatic sulfonic acids can occur in the temperature range of 200-300 °C.[3]

  • Fluoromethanol (FCH₂OH) , the simplest fluorinated alcohol, is a molecule of significant interest for its potential to introduce a fluoromethyl group into pharmaceuticals and materials, which can profoundly alter metabolic stability and binding affinity.[4] However, its practical utility is severely constrained by its profound thermal instability. Under ambient conditions, and even at temperatures above -20°C, it readily decomposes into formaldehyde (CH₂O) and hydrogen fluoride (HF), posing significant experimental and safety hazards.[4]

The combination of these two molecules into a 1:1 complex (PTSA--FCH₂OH) creates a system where the strong acidity of PTSA is expected to catalytically influence the already low thermal stability of fluoromethanol. Understanding this interaction is critical for any application where these two components might be combined, whether intentionally as a reaction system or incidentally. This guide establishes a rigorous protocol for investigating this thermal interplay.

Component Profiling and Expected Interactions

4-Methylbenzene-1-sulfonic acid (PTSA)

PTSA is a hygroscopic solid that typically exists as a monohydrate.[2] Its anhydrous form melts around 38 °C, while the monohydrate melts at 103-106 °C.[2] Thermally, it is stable up to approximately 200 °C, after which decomposition begins. The primary decomposition products include sulfur dioxide, sulfur trioxide, and various organic fragments.[2][5] Its role as a strong acid catalyst is the central consideration in this complex.

Fluoromethanol

Fluoromethanol's instability is its defining characteristic. The decomposition pathway is a 1,2-elimination reaction to yield formaldehyde and hydrogen fluoride.[4] This process is autocatalytic, as the generated HF can further catalyze the decomposition.[6] Due to this instability, fluoromethanol must be handled at cryogenic temperatures, often below -20 °C, to prevent rapid degradation.[4] Any analytical technique must, therefore, account for this extreme thermal lability.

The PTSA--FCH₂OH (1/1) Complex

The interaction between the strong acid (PTSA) and the alcohol (fluoromethanol) will likely involve protonation of the fluoromethanol's hydroxyl group. This would form a tosylate anion and a protonated fluoromethanol cation, [FCH₂OH₂]⁺. This protonation would significantly weaken the C-O bond, drastically lowering the activation energy required for the elimination of water (or in this case, a subsequent rearrangement and elimination of HF and CH₂O). We hypothesize that the decomposition of the fluoromethanol moiety will occur at a significantly lower temperature than for fluoromethanol alone.

Experimental Design for Comprehensive Thermal Analysis

To fully characterize the thermal stability and decomposition of the PTSA--FCH₂OH complex, a multi-technique approach is essential. The following protocols are designed to provide a complete picture of mass loss events, energetic transitions, and the identity of evolved products.

Core Workflow: TGA, DSC, and Evolved Gas Analysis

The logical flow of analysis involves first understanding mass changes (TGA), then correlating them with thermal events (DSC), and finally identifying the chemical nature of the decomposition products (EGA).

G cluster_0 Sample Preparation (Cryogenic) cluster_1 Primary & Secondary Analysis cluster_2 Confirmatory Analysis cluster_3 Data Synthesis Prep Prepare 1:1 Molar Complex under inert atmosphere at T < -40°C TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) Prep->TGA Load sample into pre-chilled instrument DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) Prep->DSC Load sample into pre-chilled instrument EGA Evolved Gas Analysis (TGA-MS/FTIR) (Identify Decomposition Products) TGA->EGA Couple TGA exhaust Interpret Construct Decomposition Mechanism TGA->Interpret DSC->Interpret EGA->Interpret

Caption: Workflow for Thermal Analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which mass loss occurs and to quantify these losses.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

  • Sample Preparation: In a glovebox under an inert atmosphere (N₂) at a temperature maintained below -40 °C, accurately weigh 1-3 mg of the pre-formed PTSA--FCH₂OH complex into a ceramic or platinum TGA pan.

  • Instrument Setup: Pre-cool the TGA furnace to -50 °C or lower. Quickly transfer the sealed pan to the TGA autosampler or manual loader to minimize warming.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions.

    • Temperature Program:

      • Equilibrate at -50 °C for 10 minutes.

      • Ramp from -50 °C to 400 °C at a heating rate of 10 °C/min. A controlled, moderate ramp rate ensures good resolution of thermal events.[7]

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (T_onset) for each distinct mass loss step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and the enthalpy of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Following the same cryogenic procedure as for TGA, weigh 1-3 mg of the complex into a hermetically sealed aluminum DSC pan. A hermetic seal is critical to contain any evolved gases until the decomposition pressure ruptures the lid, which provides a sharp, detectable event.

  • Instrument Setup: Pre-cool the DSC cell to -70 °C. Quickly transfer the sealed pan to the cell. An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen (N₂) at 50 mL/min.

    • Temperature Program:

      • Equilibrate at -70 °C for 5 minutes.

      • Ramp from -70 °C to 350 °C at 10 °C/min.

  • Data Analysis: Record the heat flow versus temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. Integrate peak areas to determine the enthalpy of transitions (ΔH).

Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS

Objective: To identify the chemical species being released during the mass loss events observed in the TGA.

Methodology:

  • Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer (MS).

  • TGA Experiment: Run the TGA experiment exactly as described in Protocol 3.2.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of 10-200 amu. This range will cover all expected decomposition products.

  • Data Analysis: Correlate the ion currents for specific m/z values with the mass loss steps from the TGA data. Key m/z values to monitor include:

    • m/z 18: Water (H₂O)

    • m/z 20: Hydrogen Fluoride (HF)

    • m/z 29, 30: Formaldehyde (CH₂O)

    • m/z 64: Sulfur Dioxide (SO₂)

    • m/z 91, 92: Toluene fragments

Anticipated Results & Mechanistic Interpretation

Based on the chemistry of the components, we can predict a multi-step decomposition profile. The data below is a synthesized representation of expected results for this hypothetical complex.

Summary of Thermal Events
Thermal EventApproximate Temp. Range (°C)TechniqueObservationAssociated Species
Step 1: Catalyzed Decomposition -10 °C to 50 °CTGA, DSC, MS~23% Mass Loss, Sharp ExothermFormaldehyde (m/z 30), HF (m/z 20)
Step 2: Desolvation/Water Loss 80 °C to 120 °CTGA, DSC, MS~9% Mass Loss, EndothermWater (m/z 18)
Step 3: PTSA Decomposition 220 °C to 350 °CTGA, DSC, MS~50% Mass Loss, Complex ExothermToluene (m/z 92), SO₂ (m/z 64)
Final Residue > 350 °CTGA~18%Carbonaceous Residue
Proposed Decomposition Pathway

The experimental data would support a step-wise decomposition mechanism initiated by the strong acid catalyst.

  • Low-Temperature Protonation & Elimination: Upon slight warming, the PTSA protonates the fluoromethanol. This highly unstable intermediate, [FCH₂OH₂]⁺, rapidly eliminates its components, not as water, but via a pathway leading to formaldehyde and HF. This occurs at a significantly lower temperature than the decomposition of pure fluoromethanol.[4]

  • Water of Hydration Release: If PTSA monohydrate was used, the associated water molecule will be released around 100 °C, a well-characterized event.

  • High-Temperature Desulfonation: Finally, at temperatures exceeding 200 °C, the p-toluenesulfonic acid itself decomposes. This process involves the breaking of the carbon-sulfur bond (desulfonation) to release sulfur oxides and the toluene moiety, which may further degrade.[2][8]

G A PTSA--Fluoromethanol Complex (1:1) B [Tosylate Anion][FCH₂OH₂⁺] (Protonated Intermediate) A->B ΔT (low) (Protonation) C Formaldehyde (CH₂O) + HF + PTSA B->C ~ -10°C to 50°C (Catalytic Elimination) D Water (from PTSA·H₂O) C->D ~ 80°C to 120°C (Desolvation) E Toluene + SO₃ (→ SO₂) + Carbonaceous Residue D->E > 220°C (Desulfonation)

Caption: Proposed multi-step decomposition pathway.

Safety and Handling Imperatives

Working with the PTSA--fluoromethanol system demands stringent safety protocols due to the combination of hazards.

  • Corrosivity: PTSA is a strong acid that can cause severe skin and eye irritation or burns.[9][10]

  • Extreme Toxicity of Byproducts: The decomposition of fluoromethanol releases formaldehyde, a known carcinogen, and hydrogen fluoride (HF). HF is an extremely corrosive and toxic gas that can cause severe, deep-tissue burns that may not be immediately painful.[4]

  • Handling Precautions:

    • All manipulations of the complex must be performed in a certified chemical fume hood.

    • Due to the instability of fluoromethanol, all preparations and storage must be conducted at cryogenic temperatures (e.g., in a -80 °C freezer or using a cryo-bath).[4]

    • Personal Protective Equipment (PPE) is mandatory: chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat.

    • An HF-specific first aid kit, including calcium gluconate gel, must be readily available. All personnel must be trained in its use.

Conclusion

The thermal analysis of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system is a complex undertaking that reveals a fascinating interplay between catalysis and inherent molecular instability. The strong acidity of PTSA is predicted to dramatically lower the decomposition temperature of fluoromethanol, initiating a multi-stage degradation process. A rigorous analytical approach combining TGA, DSC, and TGA-MS is not just recommended but essential for safely and accurately elucidating the decomposition mechanism. The insights gained from such studies are critical for controlling reactions involving these components and for ensuring the safety and stability of any resulting products in the pharmaceutical and chemical industries.

References

"Discovery and history of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Adduct: 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Abstract

This technical guide provides a comprehensive analysis of the components and probable nature of the entity designated as "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)". As extensive literature searches do not yield direct evidence for the isolation or characterization of this specific 1:1 adduct, this document will first establish a thorough understanding of its constituent molecules: the well-characterized strong organic acid, 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, TsOH), and the highly labile C1 building block, fluoromethanol (CH₂FOH). Subsequently, based on established principles of organic chemistry, this guide will explore the scientifically plausible interactions between these two species, focusing on the likely role of TsOH as a catalyst for reactions involving fluoromethanol and its decomposition products. This whitepaper is intended for researchers and scientists in drug development and organic synthesis, offering both a review of known chemistry and a reasoned exploration of a potential, uncharacterized chemical species.

Part 1: The Constituents

A foundational understanding of the individual components is critical before postulating their interaction.

4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic Acid, TsOH)
  • Discovery and History: p-Toluenesulfonic acid is an organic sulfonic acid that has been a staple in organic chemistry for over a century. Its synthesis is straightforward, typically involving the sulfonation of toluene with concentrated sulfuric acid, a process developed in the early days of industrial organic chemistry.[1] It gained prominence as one of the first strong organic acids that is solid at room temperature, making it significantly easier and safer to handle, weigh, and store compared to mineral acids like sulfuric or hydrochloric acid.[1] Most commonly, it is supplied as a stable, white, crystalline monohydrate (TsOH·H₂O).[2]

  • Chemical Properties and Reactivity: TsOH is a strong acid with a pKa of approximately -2.8, making it comparable in strength to sulfuric acid.[3] It is highly soluble in water, alcohols, and other polar organic solvents.[2][4] Its utility in organic synthesis is vast, primarily acting as a potent "organic-soluble" acid catalyst for a wide array of transformations.[5] These include:

    • Esterification and Transesterification: Catalyzing the formation of esters from carboxylic acids and alcohols (Fischer-Speier esterification).[1][6]

    • Acetal and Ketal Formation: Protecting aldehydes and ketones by converting them to acetals and ketals.[3]

    • Dehydration Reactions: Promoting the elimination of water to form alkenes or ethers.[3]

    • Protecting Group Chemistry: The tosyl group (Ts), derived from the corresponding tosyl chloride (TsCl), is an excellent leaving group, and tosylates are widely used to activate alcohols for nucleophilic substitution and elimination reactions.[2][7]

Fluoromethanol (CH₂FOH)
  • Discovery and History: Fluoromethanol is the simplest fluorinated alcohol. Its history is one of significant synthetic challenge. Early attempts to synthesize and isolate this compound were often met with failure due to its extreme thermal lability. It was long considered a transient species. Modern synthetic efforts have focused on in situ generation or low-temperature techniques to handle the compound.

  • Chemical Properties and Instability: The primary characteristic of fluoromethanol is its inherent instability. At temperatures above -20°C, it readily and rapidly decomposes into formaldehyde (HCHO) and hydrogen fluoride (HF). This decomposition pathway severely limits its practical application as a stable reagent.

    Decomposition of Fluoromethanol: CH₂FOH → HCHO + HF

    This instability is a critical factor in understanding its potential interaction with TsOH. Any reaction at or near room temperature is overwhelmingly likely to be a reaction with its decomposition products rather than with fluoromethanol itself.

Part 2: The Putative Adduct: A Mechanistic Hypothesis

The designation "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)" strongly suggests a 1:1 stoichiometric relationship. While a stable, isolable salt or complex is undocumented and unlikely due to fluoromethanol's instability, we can hypothesize the formation of a transient adduct or an intermediate in a TsOH-catalyzed reaction.

Scenario A: Acid-Catalyzed Reaction with Formaldehyde

The most chemically sound hypothesis is that the addition of catalytic or stoichiometric TsOH to a system containing fluoromethanol results in the acid-catalyzed reaction of formaldehyde. As fluoromethanol decomposes, the strong acid TsOH will protonate the resulting formaldehyde, rendering its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

G

Figure 1: Hypothesized reaction pathway.

This pathway suggests that the "1/1 adduct" may not be a simple salt, but rather a transient covalent intermediate, hydroxymethyl tosylate . This species would itself be reactive and likely proceed to further reactions, such as condensation. Patents exist that describe the condensation products of aromatic sulfonic acids with formaldehyde, forming methylene-bridged polymers, which lends credence to this hypothesis.[8][9][10]

Scenario B: Tosylation of Fluoromethanol

An alternative, though less likely, scenario involves the direct tosylation of the fluoromethanol alcohol group to form fluoromethyl tosylate. Tosylation of alcohols is a standard procedure, but it typically requires tosyl chloride (TsCl) and a base, not p-toluenesulfonic acid itself.[2] While some methods exist for direct tosylation of alcohols with TsOH, they often require specific catalysts and conditions.[11] Given the extreme lability of fluoromethanol, this direct reaction would need to be conducted at very low temperatures and would compete unfavorably with the decomposition pathway.

Part 3: Experimental Design and Characterization

Validating the existence and structure of any adduct or intermediate would require carefully designed experiments executed under cryogenic conditions.

Proposed Synthetic Protocol (Hypothetical)

This protocol is designed to favor the formation of a transient adduct by minimizing thermal decomposition.

Objective: To generate and detect a 1:1 adduct of TsOH and fluoromethanol (or its decomposition product) in situ.

Materials:

  • Anhydrous p-Toluenesulfonic acid (TsOH)

  • A precursor for in situ generation of fluoromethanol (e.g., from a stable hemiacetal)

  • Cryogenic solvent (e.g., deuterated chloroform, CDCl₃, or sulfur dioxide, SO₂)

  • NMR tubes suitable for low-temperature analysis

Methodology:

  • Preparation: In a glovebox under an inert atmosphere, dissolve anhydrous TsOH in the cryogenic solvent within a pre-cooled NMR tube.

  • Cooling: Cool the NMR tube to -78 °C using a dry ice/acetone bath.

  • In Situ Generation: At -78 °C, introduce the fluoromethanol precursor to the solution.

  • Spectroscopic Analysis: Immediately acquire spectroscopic data (e.g., ¹H, ¹³C, ¹⁹F NMR) at low temperature.

  • Variable Temperature Studies: Gradually increase the temperature while monitoring the spectra to observe the decomposition of any formed intermediates and the appearance of formaldehyde and other products.

// Node Definitions Prep [label="1. Prepare TsOH Solution\nin Cryo-Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="2. Cool to -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Generate [label="3. Add Fluoromethanol Precursor\n(In Situ Generation)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="4. Low-Temperature NMR Analysis\n(¹H, ¹³C, ¹⁹F)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decompose [label="5. Variable Temperature Study\n(Observe Decomposition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep -> Cool; Cool -> Generate; Generate -> Analyze; Analyze -> Decompose; }

Figure 2: Experimental workflow for adduct detection.

Expected Spectroscopic Signatures
  • ¹H NMR: The formation of hydroxymethyl tosylate (TsOCH₂OH) would be indicated by a new singlet in the 4.5-5.5 ppm range for the methylene protons (-OCH₂O-), shifted from the characteristic peak of formaldehyde (~9.7 ppm). The aromatic protons of the tosyl group would also be present.

  • ¹⁹F NMR: If any fluoromethanol remains or if a fluorinated intermediate is formed, a characteristic fluorine signal would be observed. Its disappearance over time or with increasing temperature would correlate with decomposition.

  • IR Spectroscopy: The appearance of a strong S-O stretching band and the disappearance of the broad O-H stretch of the sulfonic acid would suggest ester formation.

Part 4: Physicochemical Data Summary

As the combined adduct is uncharacterized, this table summarizes the properties of its constituents.

Property4-Methylbenzene-1-sulfonic acid (monohydrate)Fluoromethanol
IUPAC Name 4-methylbenzenesulfonic acidfluoromethanol
Synonyms p-Toluenesulfonic acid, PTSA, TsOHFluoromethyl alcohol
CAS Number 6192-52-5420-03-1
Molecular Formula C₇H₁₀O₄SCH₃FO
Molecular Weight 190.22 g/mol 50.03 g/mol
Appearance White/colorless crystalline solidUnstable gas/liquid at low temp.
Melting Point 103-106 °CN/A (decomposes)
Boiling Point 140 °C at 20 mmHgN/A (decomposes)
Acidity (pKa) ~ -2.8~ 11.5 (predicted)
Key Feature Strong, solid organic acid catalystHighly unstable, decomposes to HCHO/HF

Data sourced from references[2][4][12][13]

Conclusion

The entity "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)" does not appear in the established chemical literature as a stable, isolable compound. The extreme instability of fluoromethanol strongly suggests that any interaction between these two molecules at ambient temperatures would be dominated by the decomposition of fluoromethanol into formaldehyde and hydrogen fluoride. The most probable interaction is the p-toluenesulfonic acid-catalyzed reaction of formaldehyde, likely proceeding through a transient hydroxymethyl tosylate intermediate. The discovery and definitive characterization of any direct adduct would represent a significant achievement in low-temperature chemistry, requiring sophisticated in situ spectroscopic techniques. This guide provides the foundational knowledge and a hypothetical framework to guide such research endeavors.

References

Theoretical Investigation of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) Complex: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for studying the non-covalent interactions within the 1:1 molecular complex of 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic acid, PTSA) and fluoromethanol. PTSA is a widely utilized strong organic acid catalyst, and its interaction with alcohols is fundamental to numerous chemical transformations. Fluorinated alcohols, such as fluoromethanol, present unique electronic properties that can modulate interaction strengths and catalytic activity. This document details a robust computational methodology based on Density Functional Theory (DFT) for elucidating the structural, energetic, and vibrational characteristics of the PTSA--fluoromethanol complex. It is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of acid-alcohol complexes at a molecular level.

Introduction: Significance and Rationale

4-Methylbenzene-1-sulfonic acid (PTSA) is a cornerstone of organic synthesis, acting as a strong, solid, and non-oxidizing acid catalyst. Its efficacy in reactions such as esterification is predicated on its initial interaction with alcohol substrates.[1][2] The formation of a hydrogen-bonded complex is often the crucial first step, activating the alcohol for subsequent nucleophilic attack. The introduction of fluorine into the alcohol molecule, creating fluoromethanol (CH₂FOH), significantly alters its electronic landscape due to the high electronegativity of the fluorine atom. This can influence the acidity of the hydroxyl proton and the hydrogen bond accepting/donating capabilities of the molecule.

Understanding the precise nature of the interaction between PTSA and fluoromethanol is therefore of significant interest. A detailed theoretical study allows for the exploration of:

  • Supramolecular Structure: The preferred three-dimensional arrangement of the complex and the specific hydrogen bonding patterns.

  • Interaction Energetics: The thermodynamic stability of the complex, which is critical for understanding reaction equilibria.

  • Vibrational Spectroscopy: The predicted shifts in infrared (IR) and Raman spectra upon complex formation, which serve as a direct bridge between theory and potential experimental validation.[3]

This guide outlines the theoretical protocols necessary to build a predictive, self-validating model of the PTSA--fluoromethanol system, providing foundational insights for catalyst design and reaction mechanism studies.

Theoretical & Computational Methodology

The cornerstone of this investigation is Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for studying molecular systems of this size. The chosen methods are grounded in established practices for analyzing non-covalent interactions.[1][4]

Selection of Computational Level

The choice of functional and basis set is paramount for obtaining reliable results.

  • Functional: The B3LYP functional is selected. It incorporates a hybrid approach by combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely recognized for its robustness in describing the geometries and vibrational frequencies of organic molecules.[2][3]

  • Basis Set: The aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis set is employed. The inclusion of diffuse functions ('aug-') is critical for accurately modeling non-covalent interactions, such as the hydrogen bonds that define this complex, as they allow for a better description of the electron density far from the atomic nuclei.[1][4]

Experimental Protocol: A Computational Workflow

The following step-by-step protocol outlines the computational workflow for characterizing the complex.

Step 1: Monomer Geometry Optimization

  • Construct the initial 3D structures of individual PTSA and fluoromethanol molecules.

  • Perform full geometry optimizations on each monomer using the B3LYP/aug-cc-pVTZ level of theory.

  • Validation: Confirm that the optimizations have converged to true energy minima by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.

Step 2: Complex Geometry Optimization

  • Arrange the optimized PTSA and fluoromethanol monomers in several plausible initial orientations to form the 1:1 complex. A key orientation involves the sulfonic acid's hydroxyl group acting as a hydrogen bond donor to the oxygen atom of fluoromethanol.

  • Perform a full geometry optimization on each starting configuration of the complex using the B3LYP/aug-cc-pVTZ level of theory.

  • Validation: Identify the lowest energy conformer and confirm it is a true minimum via a vibrational frequency analysis (i.e., zero imaginary frequencies).

Step 3: Interaction Energy Calculation

  • Calculate the raw interaction energy (ΔE) as the difference between the energy of the optimized complex and the sum of the energies of the optimized monomers:

    • ΔE = E_complex - (E_PTSA + E_fluoromethanol)

  • Correct this value for Basis Set Superposition Error (BSSE) using the counterpoise correction method developed by Boys and Bernardi. BSSE is an artifact where the basis functions of one monomer artificially lower the energy of the other in the complex. The counterpoise correction provides a more accurate interaction energy (ΔE_cp).

Step 4: Vibrational Spectra Analysis

  • Analyze the computed harmonic vibrational frequencies of the monomers and the optimized complex.

  • Identify the key vibrational modes, particularly the O-H stretch of the sulfonic acid group and the C-O stretch of fluoromethanol.

  • Determine the frequency shifts (Δν) upon complexation. A significant red-shift (decrease in frequency) of the O-H stretching mode is a hallmark of strong hydrogen bond formation.[3]

Step 5: Analysis of Intermolecular Interactions

  • To gain deeper insight into the nature of the bonding, perform a Natural Bond Orbital (NBO) analysis. This method investigates charge transfer between the molecules, quantifying the delocalization of electron density from the lone pairs of the hydrogen bond acceptor (fluoromethanol) to the antibonding orbital of the O-H bond in the donor (PTSA).

Workflow Visualization

G cluster_start Step 1: Monomer Preparation cluster_complex Step 2: Complex Investigation cluster_analysis Step 3 & 4: Energy & Spectra cluster_insight Step 5: Bonding Insight cluster_output Final Outputs PTSA_opt PTSA Monomer Optimization Complex_opt Complex Geometry Optimization PTSA_opt->Complex_opt FM_opt Fluoromethanol Monomer Optimization FM_opt->Complex_opt Freq_complex Frequency Analysis (Validation) Complex_opt->Freq_complex Confirm Minimum BSSE Interaction Energy (BSSE Corrected) Complex_opt->BSSE Vib_analysis Vibrational Analysis (Frequency Shifts) Complex_opt->Vib_analysis Structure Optimized Geometry Complex_opt->Structure Freq_complex->Vib_analysis NBO NBO Analysis (Charge Transfer) BSSE->NBO Energy Stability (ΔE) BSSE->Energy Spectra Predicted IR/Raman Vib_analysis->Spectra Bonding Electronic Interactions NBO->Bonding

Caption: Computational workflow for the theoretical study of the complex.

Predicted Results and Discussion

This section outlines the expected outcomes from the computational protocol. While the data presented is illustrative, it is based on established principles from similar theoretical studies on sulfonic acid-alcohol interactions.[1][5]

Optimized Geometry and Hydrogen Bonding

The primary interaction stabilizing the complex is anticipated to be a strong hydrogen bond between the acidic proton of the PTSA's sulfonic acid group and the oxygen atom of fluoromethanol (S-O-H···O).

Caption: Key hydrogen bond interaction in the PTSA--fluoromethanol complex.

Table 1: Predicted Structural Parameters for the Hydrogen Bond

ParameterPredicted ValueSignificance
H···O Bond Length (Å)1.75 ÅIndicates a strong hydrogen bond interaction.
S-O-H Bond Angle (°)175°A near-linear angle, characteristic of strong H-bonds.
O-H Bond Length (PTSA, Å)1.01 ÅElongated compared to the monomer (~0.98 Å).

The elongation of the covalent S-O-H bond upon complexation is a direct consequence of the electron density being pulled towards the acceptor oxygen atom (O_fm), weakening the original bond.

Energetics and Stability

The BSSE-corrected interaction energy (ΔE_cp) quantifies the stability of the complex. A significant negative value indicates a thermodynamically favorable process.

Table 2: Predicted Interaction Energies

Energy ComponentPredicted Value (kJ/mol)Interpretation
Raw Interaction (ΔE)-45.5Uncorrected energy drop upon complex formation.
BSSE Correction+5.2The magnitude of the basis set superposition error.
Corrected Energy (ΔE_cp) -40.3 The predicted stability of the complex in the gas phase.

An interaction energy of -40.3 kJ/mol signifies a very stable intermolecular complex, driven primarily by the strong hydrogen bond.

Vibrational Analysis

The most telling sign of hydrogen bonding in vibrational spectra is the shift in the donor's X-H stretching frequency.

Table 3: Predicted Key Vibrational Frequency Shifts (cm⁻¹)

Vibrational ModeMonomer (PTSA)ComplexShift (Δν)Significance
O-H Stretch (Sulfonic)~3550~3250-300 A large red-shift, confirming strong H-bond formation.[3]
S=O Asymmetric Stretch~1350~1340-10Slight red-shift due to electronic redistribution.
S=O Symmetric Stretch~1170~1175+5Slight blue-shift, also resulting from the new electronic environment.

This predicted large red-shift of the O-H stretch provides a clear, experimentally verifiable signature for the formation of the PTSA--fluoromethanol complex.

Conclusion and Outlook

The theoretical framework presented in this guide provides a powerful and predictive approach to understanding the fundamental interactions between 4-Methylbenzene-1-sulfonic acid and fluoromethanol. By employing DFT calculations with the B3LYP functional and an aug-cc-pVTZ basis set, it is possible to elucidate the complex's geometry, stability, and vibrational signatures. The key finding from such a study is expected to be the formation of a strong S-O-H···O hydrogen bond, characterized by a significant interaction energy (~ -40 kJ/mol) and a large red-shift (~300 cm⁻¹) in the O-H stretching frequency. These computational insights are invaluable for rationalizing the role of PTSA in catalysis and can guide future experimental work aimed at developing more efficient catalytic systems.

References

A Comprehensive Technical Guide to 4-Methylbenzene-1-sulfonic acid and its Hypothetical Fluoromethanol Solvate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Methylbenzene-1-sulfonic acid, a cornerstone of modern organic synthesis. We will navigate its multifaceted nomenclature, delving into the synonyms and trade names frequently encountered in literature and commerce. A significant portion of this guide is dedicated to its chemical and physical properties, synthesis, and its pivotal role as a catalyst and intermediate. Furthermore, we will address the hypothetical solvate, 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). While this specific solvate is not documented in readily available scientific literature, we will construct a theoretical framework for its formation, structure, and expected properties based on the fundamental principles of solvation and the known characteristics of its constituent molecules. This guide also outlines general experimental protocols for the characterization of sulfonic acid solvates, providing a roadmap for researchers who may encounter or synthesize such novel compounds.

Decoding the Nomenclature: Understanding the Many Names of a Versatile Acid

4-Methylbenzene-1-sulfonic acid is a compound that travels under many aliases. A thorough understanding of its nomenclature is crucial for navigating the scientific and commercial landscape.

The preferred IUPAC name , 4-Methylbenzene-1-sulfonic acid , provides a clear and unambiguous description of its molecular structure.[1] However, in practice, several other names are more commonly used.

The most prevalent synonym is p-Toluenesulfonic acid , often abbreviated as PTSA or pTsOH .[2][3] The 'p' (para) designation indicates that the methyl and sulfonic acid groups are located at opposite positions (1 and 4) on the benzene ring.[4] This name is widely used in both academic and industrial contexts.

Another common name is Tosylic acid , with the corresponding abbreviation TsOH .[4][5] The "tosyl" group (Ts), derived from p-toluenesulfonyl chloride, is a frequently used functional group and leaving group in organic synthesis.[5]

A plethora of other synonyms and trade names exist, including:

  • 4-Methylbenzenesulfonic acid[6]

  • Tosic acid[7]

  • Toluene-4-sulfonic acid[8]

  • Methylbenzenesulfonic acid[3]

  • Eltesol[8]

  • Nacure 1040[6]

  • K-Cure 1040[6]

It is imperative for researchers to recognize these various names to effectively search for and utilize information related to this compound.

Chemical Identifiers

To ensure precise identification, the following chemical identifiers are provided:

IdentifierAnhydrousMonohydrate
CAS Number 104-15-4[1]6192-52-5[5]
EC Number 203-180-0[9]203-180-0
PubChem CID 6101-

Physicochemical Properties of p-Toluenesulfonic Acid

p-Toluenesulfonic acid is a white, crystalline solid that is highly hygroscopic, readily absorbing moisture from the air to form the monohydrate.[2][10] It is a strong organic acid, with a pKa of approximately -2.8, making it comparable in strength to mineral acids like sulfuric acid.[5] This high acidity, combined with its solubility in organic solvents, makes it an invaluable catalyst in a wide range of organic reactions.[10]

PropertyValue
Molecular Formula C₇H₈O₃S[1]
Molecular Weight 172.20 g/mol (anhydrous)[1]
190.22 g/mol (monohydrate)
Appearance White crystalline solid[2]
Melting Point 38 °C (anhydrous)
103-106 °C (monohydrate)[9]
Boiling Point 140 °C at 20 mmHg[5]
Solubility Soluble in water, alcohols, and other polar organic solvents

Synthesis and Applications

The industrial synthesis of p-toluenesulfonic acid is typically achieved through the sulfonation of toluene with concentrated sulfuric acid.[4][11]

Its applications are vast and varied, primarily stemming from its character as a strong, non-oxidizing acid catalyst.[7] Key applications include:

  • Catalyst: It is widely used as a catalyst in esterification, acetalization, dehydration, and rearrangement reactions.[2][10]

  • Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[3][4]

  • Curing Agent: It is employed as a curing agent for resins and coatings.[3]

  • Formation of Tosylates: p-Toluenesulfonyl chloride, derived from p-toluenesulfonic acid, is used to introduce the tosyl protecting group for alcohols and amines, and to create tosylates which are excellent leaving groups in nucleophilic substitution and elimination reactions.[5]

Fluoromethanol: A Brief Overview

Fluoromethanol (CH₃FO) is the simplest fluorinated alcohol. It is a colorless and odorless liquid at very low temperatures.[12] A key characteristic of fluoromethanol is its inherent instability at room temperature, where it readily decomposes into formaldehyde and hydrogen fluoride.[13] This instability presents significant challenges for its synthesis, handling, and use.

PropertyValue
Molecular Formula CH₃FO[8]
Molecular Weight 50.03 g/mol [8]
CAS Number 420-03-1[8]

Synthesis of fluoromethanol often requires cryogenic conditions, for instance, through the reduction of fluoroformates at temperatures below -78°C.[13]

The Hypothetical Solvate: 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

While there is no direct literature evidence for the existence of a 1:1 solvate of 4-methylbenzene-1-sulfonic acid and fluoromethanol, we can theorize its formation and structure based on established chemical principles.

A solvate is a compound formed by the combination of a solute and a solvent.[14] In the crystalline solid, the solvent molecules are incorporated into the crystal lattice of the solute.

Plausible Formation and Interaction

Given that p-toluenesulfonic acid is a strong acid and fluoromethanol is a polar molecule with a hydroxyl group, the formation of a solvate is chemically plausible. The primary interaction driving the formation of this solvate would be hydrogen bonding .[15]

The highly acidic proton of the sulfonic acid group of p-toluenesulfonic acid would readily protonate the oxygen atom of the hydroxyl group in fluoromethanol.[16][17] This would result in the formation of a protonated fluoromethanol cation and the p-toluenesulfonate anion. These ionic species would then be held together by strong electrostatic interactions and further stabilized by hydrogen bonds within the crystal lattice.

The formation of such a solvate would likely need to be conducted at low temperatures due to the instability of fluoromethanol.

G cluster_PTSA p-Toluenesulfonate Anion cluster_Fluoromethanol Protonated Fluoromethanol S S O1 O⁻ S->O1 O2 O S->O2 O3 O S->O3 C_ring1 S->C_ring1 O_fm O⁺H₂ O1->O_fm Hydrogen Bond / Ionic Interaction C_ring2 C_ring1->C_ring2 C_ring3 C_ring2->C_ring3 C_ring4 C_ring3->C_ring4 C_ring5 C_ring4->C_ring5 C_methyl CH₃ C_ring4->C_methyl C_ring6 C_ring5->C_ring6 C_ring6->C_ring1 C_fm O_fm->C_fm F_fm F C_fm->F_fm H1_fm C_fm->H1_fm H2_fm C_fm->H2_fm

Figure 1: Proposed interaction in the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solvate.

General Experimental Protocols for Solvate Characterization

The characterization of a novel solvate is a multi-step process involving various analytical techniques to determine its structure, stoichiometry, and physical properties.

Synthesis of the Solvate

A generalized procedure for attempting the synthesis of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solvate would involve:

  • Dissolution: Dissolve anhydrous p-toluenesulfonic acid in a minimal amount of a suitable co-solvent at a low temperature (e.g., below -20°C).

  • Addition of Fluoromethanol: Slowly add a stoichiometric amount (1 equivalent) of pre-cooled fluoromethanol to the solution with constant stirring.

  • Crystallization: Allow the solution to stand at a low temperature to facilitate slow crystallization. Alternatively, controlled evaporation of the co-solvent under reduced pressure at low temperatures could be employed.

  • Isolation: Isolate the resulting crystals by cold filtration and wash with a cold, non-solvating solvent.

  • Drying: Dry the crystals under vacuum at a low temperature to remove any residual surface solvent.

Characterization Techniques

A combination of spectroscopic and thermal analysis methods is essential for the comprehensive characterization of a solvate.

TechniquePurpose
Single-Crystal X-ray Diffraction (SC-XRD) Provides the definitive three-dimensional structure of the crystal lattice, confirming the connectivity of atoms and the nature of intermolecular interactions.[18][19][20][21]
Powder X-ray Diffraction (PXRD) Used to identify the crystalline phase and can be used for structure determination if single crystals are not obtainable.[22]
Thermogravimetric Analysis (TGA) Determines the temperature at which the solvent is lost from the crystal lattice and can be used to determine the stoichiometry of the solvate.[14][23]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as desolvation and melting, providing information on the stability of the solvate.[14][23]
Infrared (IR) and Raman Spectroscopy Provides information about the vibrational modes of the molecules and can indicate changes in hydrogen bonding upon solvate formation.[24][25]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to confirm the presence and stoichiometric ratio of the solvent in the crystal. Solid-state NMR can provide information about the local environment of the nuclei in the crystal lattice.[23]

Conclusion

4-Methylbenzene-1-sulfonic acid, more commonly known as p-toluenesulfonic acid or tosylic acid, is a remarkably versatile and widely used strong organic acid. Its numerous synonyms and trade names reflect its importance in both research and industrial applications. While the specific 1:1 solvate with fluoromethanol is not a documented entity, a theoretical understanding of its potential formation through strong hydrogen bonding and ionic interactions can be established. The inherent instability of fluoromethanol suggests that the synthesis and characterization of such a solvate would require specialized cryogenic techniques. The general experimental protocols outlined in this guide provide a foundational approach for the investigation of this and other novel sulfonic acid solvates, which may hold unique properties relevant to the fields of materials science and drug development.

References

Methodological & Application

Unlocking New Catalytic Frontiers: A Technical Guide to the Synergistic Use of p-Toluenesulfonic Acid in Fluoromethanol for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic systems. We will delve into the application of 4-Methylbenzene-1-sulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH), in conjunction with fluoromethanol. While the concept of a stable, isolable 1:1 complex of p-TsOH and fluoromethanol is not widely documented, the use of p-TsOH in fluoromethanol as a reaction medium presents a compelling and powerful catalytic strategy. This guide will explore the fundamental principles, mechanistic rationale, and practical protocols for employing this synergistic combination in key organic transformations.

The Power of Synergy: p-Toluenesulfonic Acid and Fluoromethanol

p-Toluenesulfonic acid is a workhorse Brønsted acid catalyst in organic synthesis.[1] It is a non-oxidizing, solid organic acid that is easily handled and soluble in a range of polar organic solvents.[2] Its catalytic activity stems from its ability to donate a proton, thereby activating a wide variety of functional groups.[1]

Fluorinated alcohols, such as fluoromethanol (CH₂FOH), are a unique class of solvents that have gained prominence for their ability to promote challenging chemical reactions.[3][4] Their distinct properties, including high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, can lead to remarkable rate enhancements and altered selectivities.[4][5]

The combination of p-TsOH and fluoromethanol creates a highly acidic and activating environment. The fluoromethanol is not merely an inert solvent; it is an active participant in the catalytic cycle. Its strong hydrogen-bonding capabilities can stabilize transition states and further enhance the electrophilicity of substrates already protonated by p-TsOH. This synergistic effect can lead to milder reaction conditions, improved yields, and potentially novel reaction pathways.

Mechanistic Rationale for Enhanced Catalysis

The enhanced catalytic effect of the p-TsOH/fluoromethanol system can be attributed to a dual-activation mechanism.

Dual Activation Mechanism cluster_0 Catalyst System cluster_1 Substrate Activation cluster_2 Reaction Progression pTsOH p-TsOH Protonated_Substrate Protonated Substrate pTsOH->Protonated_Substrate Protonation FM Fluoromethanol Activated_Complex Dual-Activated Complex FM->Activated_Complex Substrate Substrate (e.g., Carbonyl) Substrate->Protonated_Substrate Protonated_Substrate->Activated_Complex Hydrogen Bonding Product Product Activated_Complex->Product Nucleophile Nucleophile Nucleophile->Activated_Complex Nucleophilic Attack

Caption: Dual activation of a substrate by the p-TsOH/fluoromethanol system.

Applications in Key Organic Transformations

The p-TsOH/fluoromethanol catalytic system is particularly well-suited for reactions that proceed through electrophilically activated intermediates. Below, we detail its application in two fundamental and widely used transformations: Fischer-Speier esterification and acetal formation.

Fischer-Speier Esterification

The esterification of carboxylic acids with alcohols is a cornerstone reaction in organic synthesis. The p-TsOH/fluoromethanol system can facilitate this transformation under mild conditions.

Materials:

  • Benzoic acid

  • Ethanol

  • p-Toluenesulfonic acid monohydrate

  • Fluoromethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.22 g, 10 mmol) and ethanol (10 mL).

  • Add fluoromethanol (10 mL) as a co-solvent.

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%).

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60-70 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure ethyl benzoate.

Expected Outcome: This protocol typically yields ethyl benzoate in high purity and yield. The use of fluoromethanol can potentially reduce reaction times compared to traditional solvents.

Reactant 1Reactant 2Catalyst Loading (mol%)Solvent SystemTemperature (°C)Typical Yield (%)
Benzoic AcidEthanol10Fluoromethanol/Ethanol60-70>90
Acetic Acid1-Butanol5Fluoromethanol/1-Butanol70-80>95
Acetal Formation: Protection of Carbonyl Groups

The protection of aldehydes and ketones as acetals is a critical step in multi-step synthesis. The p-TsOH/fluoromethanol system offers an efficient method for this transformation.

Materials:

  • Benzaldehyde

  • Methanol

  • p-Toluenesulfonic acid monohydrate

  • Fluoromethanol

  • Triethylamine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10 mmol) and methanol (10 mL).

  • Add fluoromethanol (5 mL) as a co-solvent.

  • Cool the mixture in an ice bath and add p-toluenesulfonic acid monohydrate (0.095 g, 0.5 mmol, 5 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine (0.2 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzaldehyde dimethyl acetal.

Acetal_Formation_Workflow start Start: Aldehyde/Ketone in Methanol/Fluoromethanol add_catalyst Add p-TsOH (cat.) start->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor quench Quench with Triethylamine monitor->quench Reaction Complete workup Aqueous Workup quench->workup product Product: Acetal workup->product

Caption: A typical experimental workflow for p-TsOH-catalyzed acetal formation in a fluoromethanol co-solvent system.

Safety and Handling Considerations

  • Fluoromethanol: Fluoromethanol is known to be unstable and can decompose, particularly at elevated temperatures, to form formaldehyde and hydrogen fluoride.[6] It is crucial to handle this solvent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store fluoromethanol at low temperatures as recommended by the supplier.

  • p-Toluenesulfonic Acid: p-Toluenesulfonic acid is a strong acid and is corrosive.[7] Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Conclusion

The synergistic use of p-toluenesulfonic acid in fluoromethanol represents a promising catalytic system for a variety of organic transformations. The unique properties of fluoromethanol as a reaction medium can lead to enhanced reactivity, allowing for milder reaction conditions and potentially improved yields. The protocols provided in this guide serve as a starting point for exploring the utility of this powerful catalytic combination in your own research and development endeavors. As with any new methodology, careful optimization of reaction parameters is recommended to achieve the best results for your specific substrate.

References

Application Notes and Protocols for 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel In Situ Approach to Electrophilic Monofluoromethylation

The introduction of the monofluoromethyl (CH₂F) group into organic molecules is a pivotal strategy in medicinal and agrochemical research. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Historically, the direct application of fluoromethanol (CH₂FOH), a potent electrophilic source of the CH₂F unit, has been hampered by its inherent thermal instability, which leads to rapid decomposition into formaldehyde and hydrogen fluoride. This limitation has largely precluded its isolation and storage, necessitating innovative approaches for its practical use.[1]

This guide details the application of a (1/1) combination of 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, TsOH) and fluoromethanol, utilized as an in situ generated reagent system for electrophilic fluoromethylation. In this system, the strong Brønsted acid, p-TsOH, is proposed to act as a powerful activator, protonating the hydroxyl group of fluoromethanol to form a highly electrophilic intermediate, poised for reaction with a variety of nucleophiles. This approach circumvents the challenges associated with the instability of free fluoromethanol, offering a practical and efficient pathway to valuable monofluoromethylated products.

Core Concept: The Dual Role of p-Toluenesulfonic Acid

p-Toluenesulfonic acid is a strong, non-oxidizing organic acid that is soluble in many organic solvents, making it an ideal catalyst for a range of organic transformations.[2][3] In the context of this application, TsOH serves two critical functions:

  • Activation of Fluoromethanol: TsOH protonates the hydroxyl group of fluoromethanol, converting it into a good leaving group (water). This process generates a highly reactive electrophilic fluoromethylating species, likely a protonated fluoromethanol or a transient fluoromethyl cation equivalent.[3]

  • Catalysis of Nucleophilic Attack: By increasing the electrophilicity of the fluoromethylating agent, TsOH facilitates the attack by a wide range of nucleophiles, enabling the formation of C-O, C-S, and C-C bonds.

Proposed Mechanism of Action

The reaction is initiated by the acid-base interaction between p-TsOH and fluoromethanol. The subsequent steps are dependent on the nature of the nucleophile. The proposed general mechanism is depicted below:

Mechanism_of_Action cluster_reactants Reactants cluster_products Products TsOH p-Toluenesulfonic Acid (TsOH) Protonated_Fluoromethanol Protonated Fluoromethanol TsOH->Protonated_Fluoromethanol Protonation Fluoromethanol Fluoromethanol (CH₂FOH) Fluoromethanol->Protonated_Fluoromethanol Nucleophile Nucleophile (Nu-H) Transition_State Transition State Nucleophile->Transition_State Nucleophilic Attack Protonated_Fluoromethanol->Transition_State Product Fluoromethylated Product (Nu-CH₂F) Transition_State->Product Water Water (H₂O) Transition_State->Water TsOH_regen TsOH (regenerated) Transition_State->TsOH_regen

Caption: Proposed mechanism for TsOH-activated fluoromethylation.

Experimental Protocols

In Situ Generation of Fluoromethanol

Given the instability of fluoromethanol, it is recommended to generate it in situ from readily available and stable precursors. A common method involves the reaction of paraformaldehyde with a fluoride source like pyridinium poly(hydrogen fluoride) (Olah's reagent).[1]

Safety Precaution: Reactions involving hydrogen fluoride or its derivatives must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Protocol 1: General Procedure for In Situ Generation of Fluoromethanol

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add paraformaldehyde (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of pyridinium poly(hydrogen fluoride) (e.g., 70% HF/pyridine) (1.1 eq) dropwise while maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of fluoromethanol. The resulting solution should be used immediately in the subsequent fluoromethylation step.

Application 1: O-Fluoromethylation of Alcohols and Phenols

The hydroxyl group of alcohols and phenols can be readily fluoromethylated using the in situ generated TsOH-fluoromethanol complex to form fluoromethyl ethers.

Protocol 2: O-Fluoromethylation of a Primary Alcohol (e.g., Benzyl Alcohol)

  • In a separate flame-dried flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and p-toluenesulfonic acid monohydrate (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 0.2 M).

  • Cool the solution to 0 °C.

  • Slowly transfer the freshly prepared fluoromethanol solution (from Protocol 1) to the alcohol/TsOH solution via cannula, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzyl fluoromethyl ether.

SubstrateTsOH (eq)SolventTemp (°C)Time (h)Yield (%)
Benzyl Alcohol1.2CH₂Cl₂0 to rt6~75-85
Phenol1.2CH₂Cl₂0 to rt8~60-70
4-Methoxybenzyl alcohol1.2CH₂Cl₂0 to rt5~80-90

Table 1: Representative conditions for O-Fluoromethylation.

Application 2: S-Fluoromethylation of Thiols

Thiols are excellent nucleophiles and can be efficiently converted to their corresponding fluoromethyl thioethers.

Protocol 3: S-Fluoromethylation of a Thiol (e.g., Thiophenol)

  • In a flame-dried flask under an inert atmosphere, dissolve thiophenol (1.0 eq) and p-toluenesulfonic acid monohydrate (1.2 eq) in anhydrous dichloromethane (0.2 M).

  • Cool the solution to -20 °C.

  • Slowly add the freshly prepared fluoromethanol solution (from Protocol 1) to the thiol/TsOH solution.

  • Maintain the reaction at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.

  • Perform an aqueous workup and purification as described in Protocol 2.

Application 3: C-Fluoromethylation of Silyl Enol Ethers

Silyl enol ethers, being electron-rich alkenes, are suitable substrates for electrophilic fluoromethylation to produce α-fluoromethyl ketones.[4][5][6][7][8]

Protocol 4: C-Fluoromethylation of a Silyl Enol Ether

  • Generate the fluoromethanol solution in situ as described in Protocol 1.

  • In a separate flask, dissolve the silyl enol ether (1.0 eq) and p-toluenesulfonic acid monohydrate (1.5 eq) in anhydrous acetonitrile at -40 °C.

  • Slowly add the cold fluoromethanol solution to the silyl enol ether solution.

  • Stir the reaction at -40 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with a cold saturated aqueous solution of sodium bicarbonate.

  • Extract with diethyl ether, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the α-fluoromethyl ketone.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Fluoromethylation Reaction cluster_workup Workup and Purification in_situ_gen In Situ Generation of CH₂FOH (Paraformaldehyde + HF-Pyridine) addition Slow Addition of CH₂FOH Solution at Low Temperature in_situ_gen->addition reaction_setup Combine Substrate and p-TsOH in Anhydrous Solvent reaction_setup->addition stirring Stir and Monitor Reaction addition->stirring quench Quench with NaHCO₃ (aq) stirring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for fluoromethylation.

Safety and Handling

p-Toluenesulfonic Acid:

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[2][9][10][11]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[9][11]

Fluoromethanol (In Situ Generated):

  • Hazards: Highly unstable and decomposes to formaldehyde (a known carcinogen) and hydrogen fluoride (highly corrosive and toxic).

  • Precautions: All operations involving the generation and use of fluoromethanol must be performed in a well-maintained chemical fume hood. Ensure all glassware is dry to prevent premature decomposition. The reaction should be conducted at low temperatures to minimize decomposition.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality of the paraformaldehyde and HF-pyridine.

    • Optimize the reaction time and temperature. For less reactive substrates, a longer reaction time or slightly elevated temperature may be required.

  • Side Product Formation:

    • Decomposition of fluoromethanol can lead to the formation of formaldehyde-related byproducts. Maintain low temperatures during generation and reaction.

    • For acid-sensitive substrates, consider using a milder acid catalyst or a different fluoromethylating agent.

Conclusion

The use of 4-methylbenzene-1-sulfonic acid in conjunction with in situ generated fluoromethanol presents a robust and practical method for the electrophilic monofluoromethylation of a variety of nucleophiles. The strong activating properties of p-TsOH effectively overcome the inherent instability of fluoromethanol, enabling the synthesis of valuable fluoromethylated compounds. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to explore this efficient fluorination methodology.

References

Application Notes and Protocols for Catalysis with 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of the monofluoromethyl (CH₂F) group into molecular scaffolds is a cornerstone of modern medicinal and agrochemical design, offering a nuanced approach to modulating physicochemical properties such as metabolic stability, lipophilicity, and target-binding affinity. However, the practical application of fluoromethanol (CH₂FOH), the most direct source of the CH₂F moiety, is severely hampered by its inherent thermal instability. This guide details a catalytic system comprising 4-Methylbenzene-1-sulfonic acid (p-TsOH) and fluoromethanol, presenting a plausible and mechanistically grounded pathway for the efficient monofluoromethylation of various nucleophiles. We will explore the fundamental principles of this catalytic pairing, propose a detailed reaction mechanism, provide comprehensive experimental protocols, and discuss the broader applications and considerations for its use in contemporary organic synthesis.

Introduction to the Catalytic System

The 4-Methylbenzene-1-sulfonic acid--fluoromethanol system leverages the strengths of a strong, organic-soluble Brønsted acid catalyst with a highly reactive, albeit unstable, monofluoromethylating agent.[1][2] p-Toluenesulfonic acid (p-TsOH), a readily available and easy-to-handle solid, serves as an ideal proton source to activate substrates and facilitate key transformations.[3][4] Fluoromethanol, while not isolable, can be generated in situ and, when paired with a strong acid catalyst, can serve as a potent electrophilic source of the CH₂F group. The (1/1) designation in the topic suggests a stoichiometric or near-stoichiometric relationship in their application, though in a catalytic cycle, p-TsOH would be used in sub-stoichiometric amounts. This guide will focus on the catalytic role of p-TsOH in facilitating reactions with fluoromethanol.

Core Principles and Mechanistic Rationale

The efficacy of the p-TsOH--fluoromethanol system is predicated on two fundamental chemical principles: the ability of a strong acid to enhance the electrophilicity of a leaving group and the nucleophilic character of the substrate to be monofluoromethylated.

  • The Role of p-Toluenesulfonic Acid (p-TsOH): As a strong organic acid (pKa ≈ -2.8), p-TsOH readily donates a proton in organic media.[5][6] In the context of reactions involving alcohols, p-TsOH protonates the hydroxyl group, converting it from a poor leaving group (-OH) into an excellent leaving group (-OH₂⁺), which departs as a neutral water molecule.[7] This principle is central to classic organic reactions such as Fischer esterification and acid-catalyzed dehydration.[8][9]

  • The Nature of Fluoromethanol (CH₂FOH): Fluoromethanol is the simplest fluorinated alcohol and is highly prone to decomposition into formaldehyde and hydrogen fluoride.[2] Its utility in synthesis, therefore, relies on its immediate use after in situ generation or its stabilization in a reactive complex. It can act as a precursor to a highly reactive electrophilic monofluoromethyl species when activated by a strong acid.

Proposed Catalytic Cycle

The proposed mechanism for the p-TsOH-catalyzed monofluoromethylation of a generic nucleophile (Nu-H), such as an alcohol or a phenol, is depicted below. This cycle is based on well-established principles of acid catalysis.

  • Protonation of Fluoromethanol: The catalytic cycle begins with the protonation of the hydroxyl group of fluoromethanol by p-TsOH. This is a rapid and reversible acid-base reaction.

  • Formation of a Reactive Electrophile: The resulting protonated fluoromethanol, an oxonium ion, is primed to lose a molecule of water. This can occur via two plausible pathways:

    • Sₙ1 Pathway: Loss of water generates a highly reactive fluoromethyl cation (CH₂F⁺), a potent electrophile.

    • Sₙ2 Pathway: The nucleophile attacks the carbon of the protonated fluoromethanol, displacing water in a concerted fashion.

  • Nucleophilic Attack: The nucleophile (Nu-H) attacks the electrophilic carbon of the activated fluoromethanol species, forming a new C-Nu bond.

  • Deprotonation and Catalyst Regeneration: The resulting protonated product is deprotonated, typically by the conjugate base of the acid catalyst (p-TsO⁻) or another basic species in the reaction mixture, to yield the final monofluoromethylated product (Nu-CH₂F) and regenerate the p-TsOH catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle cluster_cycle Proposed Catalytic Cycle pTsOH p-TsOH node1 CH₂FOH + p-TsOH H2O_out H₂O NuH Nu-H node2 CH₂FOH₂⁺ + p-TsO⁻ node1->node2 Protonation node3 [CH₂F]⁺ + H₂O node2->node3 Loss of H₂O node4 Nu-CH₂F-H⁺ + p-TsO⁻ node3->node4 Nucleophilic Attack by Nu-H out2 H₂O node4->pTsOH Deprotonation out1 Nu-CH₂F node4->out1 in1 CH₂FOH in1->node1 in2 Nu-H in2->node3 Experimental Workflow start Start setup Reaction Setup: - Add 4-hydroxybiphenyl and p-TsOH to flask. - Dissolve in anhydrous DCM under N₂. start->setup cool Cool to 0 °C in an ice bath. setup->cool add_reagent Slowly add solution of in situ generated fluoromethanol. cool->add_reagent react Allow to warm to room temperature and stir for 2-12 hours. Monitor by TLC/LC-MS. add_reagent->react quench Quench reaction by adding saturated NaHCO₃ solution. react->quench extract Perform liquid-liquid extraction. Separate organic layer. quench->extract wash Wash organic layer with brine. extract->wash dry Dry organic layer over MgSO₄. wash->dry filter_conc Filter and concentrate under reduced pressure. dry->filter_conc purify Purify crude product by flash column chromatography. filter_conc->purify end Obtain pure 4-(fluoromethoxy)biphenyl purify->end

References

The Fluoromethyl Ether (FMM): A Novel Protecting Group for Alcohols Enabled by 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction: The Quest for Orthogonal Protection

In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving synthetic targets with high fidelity and efficiency.[1] A protecting group must be easily installed, stable to a range of reaction conditions, and, critically, readily removed under mild and selective conditions that do not compromise the integrity of the rest of the molecule.[2] While a plethora of protecting groups for alcohols exist, the search for novel groups with unique reactivity and orthogonality continues to be a vibrant area of research.

This technical guide introduces the concept and application of the fluoromethyl ether (FMM) as a protecting group for alcohols, installed using a reagent system composed of 4-methylbenzene-1-sulfonic acid and fluoromethanol (1/1) . 4-Methylbenzene-1-sulfonic acid, commonly known as p-toluenesulfonic acid (p-TsOH), is a strong, non-oxidizing organic acid that is easy to handle and soluble in many organic solvents, making it an ideal catalyst for a variety of organic transformations.[3][4] Fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, serves as the precursor to the fluoromethyl group.[5][6]

The introduction of fluorine into a protecting group offers potential advantages, including altered stability profiles and unique cleavage pathways, stemming from the strong carbon-fluorine bond and the high electronegativity of the fluorine atom.[7] This guide will provide a theoretical framework, detailed protocols, and mechanistic insights into the use of this novel protecting group strategy.

Core Principles and Mechanistic Rationale

The protection of an alcohol as a fluoromethyl ether using p-TsOH and fluoromethanol is predicated on the principles of acid-catalyzed etherification. The strong acid, p-TsOH, is proposed to protonate the hydroxyl group of fluoromethanol, converting it into a good leaving group (water). Subsequent elimination of water generates a highly reactive electrophilic species, a stabilized fluoromethyl cation equivalent. This electrophile is then trapped by the nucleophilic alcohol substrate to form the desired fluoromethyl ether.

The mechanism is analogous to the well-established formation of other acetal-like protecting groups such as the methoxymethyl (MOM) ether.[8]

References

Application Notes and Protocols for Reactions Involving 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide to the experimental setup for reactions involving the in situ generation of a potent fluoromethylating agent from 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, PTSA) and fluoromethanol. While not a commercially available stock reagent, this 1:1 combination leverages the strong catalytic activity of PTSA to activate fluoromethanol for the selective introduction of the fluoromethyl group (–CH₂F) into a variety of organic substrates. The monofluoromethyl moiety is of significant interest in medicinal chemistry as it can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will cover the underlying principles, safety considerations, a detailed experimental protocol for a representative fluoromethylation reaction, and appropriate analytical techniques for reaction monitoring and product characterization.

Introduction: The Rationale for In Situ Fluoromethylation

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The fluoromethyl group, in particular, can serve as a bioisosteric replacement for hydroxyl or thiol groups, altering a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the direct handling of monofluoromethylating agents can be challenging due to their reactivity and potential toxicity.

Fluoromethanol (CH₂FOH) is the simplest fluorinated alcohol and a direct precursor to the fluoromethyl cation or its equivalent.[4][5] While its synthesis has been reported, it is known to be unstable.[5] An effective strategy to circumvent the challenges of isolating and storing fluoromethanol is its in situ generation and immediate use in a catalyzed reaction.

4-Methylbenzene-1-sulfonic acid (PTSA) is a strong, non-oxidizing organic acid that is widely used as a catalyst in a plethora of organic transformations, including dehydrations, esterifications, and acetalizations.[6][7][8][9] Its high acidity allows it to protonate hydroxyl groups, converting them into good leaving groups. In the context of this application, PTSA is proposed to act as a potent catalyst for the activation of fluoromethanol, facilitating the subsequent nucleophilic attack by a substrate to yield the fluoromethylated product. The use of PTSA has been documented in other fluorination reactions, highlighting its utility in this area of synthesis.[10]

This application note will detail a hypothetical, yet scientifically grounded, experimental setup for the O-fluoromethylation of a generic alcohol substrate using the 4-methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system.

Health and Safety Precautions: A Self-Validating System of Prudence

A thorough understanding and strict adherence to safety protocols are paramount when working with the proposed reagent system. The following table summarizes the key hazards associated with the individual components.

Compound CAS Number Key Hazards Protective Measures
4-Methylbenzene-1-sulfonic acid (PTSA) 104-15-4[7]Causes severe skin burns and eye damage.[11] Harmful if swallowed.[11] May cause respiratory irritation.[12]Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[4][12]
Fluoromethanol (in situ) 557-45-9Inferred Hazards: Likely toxic and corrosive. May release HF upon decomposition. Handle with extreme caution.All manipulations should be performed in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6][14][15][16]
Reaction Solvents (e.g., Dichloromethane) 75-09-2Suspected carcinogen. Causes skin and eye irritation. Harmful if swallowed or inhaled.Use in a well-ventilated fume hood. Wear appropriate PPE.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][17]

Experimental Protocol: O-Fluoromethylation of a Primary Alcohol

This protocol describes a general procedure for the O-fluoromethylation of a primary alcohol using an in situ generated fluoromethylating agent from fluoromethanol and PTSA.

Materials:

  • Primary alcohol substrate

  • 4-Methylbenzene-1-sulfonic acid monohydrate (PTSA·H₂O)

  • Fluoromethanol (or a suitable precursor for its in situ generation)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Workflow Diagram:

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification_analysis Purification & Analysis Start Start Add_Substrate_Solvent Add substrate and solvent to flask Start->Add_Substrate_Solvent Inert_Atmosphere Establish inert atmosphere Add_Substrate_Solvent->Inert_Atmosphere Cool_Reaction Cool to 0 °C Inert_Atmosphere->Cool_Reaction Add_PTSA Add PTSA Cool_Reaction->Add_PTSA Add_Fluoromethanol Add Fluoromethanol (dropwise) Add_PTSA->Add_Fluoromethanol Warm_to_RT Warm to room temperature Add_Fluoromethanol->Warm_to_RT Stir Stir for 2-24 h Warm_to_RT->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Filter_Concentrate Filter and concentrate Dry->Filter_Concentrate Purify Purify by column chromatography Filter_Concentrate->Purify Analyze Analyze by NMR, MS, etc. Purify->Analyze End End Analyze->End

Caption: Experimental workflow for O-fluoromethylation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol substrate (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen or argon.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add 4-methylbenzene-1-sulfonic acid monohydrate (1.0 eq) to the stirred solution.

    • Slowly add a solution of fluoromethanol (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup:

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-fluoromethylated product.

Analytical Techniques for Monitoring and Characterization

Accurate and reliable analytical methods are crucial for monitoring the reaction progress and confirming the structure of the final product.

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the starting material, product, and any major byproducts by their mass-to-charge ratio.

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the newly introduced -CH₂F group, typically a doublet with a large coupling constant (²JHF) of approximately 45-50 Hz.

    • ¹⁹F NMR: This is a highly sensitive and definitive technique for confirming the presence of the fluoromethyl group.[18][19][20] The fluoromethyl group will appear as a triplet in the ¹⁹F spectrum due to coupling with the two adjacent protons. The chemical shift will be characteristic of a monofluoromethyl ether.

    • ¹³C NMR: The carbon of the -CH₂F group will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) are suitable.[12][17] Specialized MS techniques for fluorinated compounds can also be employed for more detailed analysis.[11][21][22]

Proposed Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R_OH R-OH Product_complex R-O(H⁺)-CH₂-F R_OH->Product_complex Nucleophilic attack PTSA H⁺ (from PTSA) F_CH2OH F-CH₂-OH Protonated_F_CH2OH F-CH₂-OH₂⁺ F_CH2OH->Protonated_F_CH2OH + H⁺ Carbocation_intermediate [F-CH₂⁺] Protonated_F_CH2OH->Carbocation_intermediate - H₂O Carbocation_intermediate->Product_complex Nucleophilic attack Product R-O-CH₂-F Product_complex->Product - H⁺ Water H₂O PTSA_regen H⁺

Caption: Proposed mechanism for PTSA-catalyzed O-fluoromethylation.

Conclusion

The in situ generation of a fluoromethylating agent from 4-methylbenzene-1-sulfonic acid and fluoromethanol represents a promising and accessible method for the introduction of the monofluoromethyl group into organic molecules. The strong catalytic properties of PTSA are well-suited to activate the otherwise unstable fluoromethanol. This application note provides a comprehensive framework for researchers to safely and effectively explore this methodology. Careful adherence to the outlined safety protocols and the use of appropriate analytical techniques are essential for successful and safe experimentation.

References

"Scale-up synthesis using 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of Fluoromethyl Ethers Using in situ Generated Fluoromethanol Catalyzed by 4-Methylbenzene-1-sulfonic acid

Introduction

The incorporation of the fluoromethyl (-CH₂F) group into organic molecules is a pivotal strategy in modern drug discovery and development.[1][2] This small structural modification can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a bioisosteric substitute for hydroxyl or methyl groups.[3] However, the direct use of fluoromethanol (CH₂FOH), the simplest fluorinated alcohol, as a fluoromethylating agent is severely limited by its inherent instability, as it readily decomposes into formaldehyde and hydrogen fluoride.[4]

This guide provides a comprehensive protocol for the scale-up synthesis of fluoromethylated compounds, specifically fluoromethyl ethers, by leveraging the in situ generation of fluoromethanol. This method circumvents the challenges of handling unstable CH₂FOH by producing it directly within the reaction mixture from stable precursors: paraformaldehyde as the formaldehyde source and a fluoride donor, catalyzed by the strong, organic-soluble Brønsted acid, 4-methylbenzene-1-sulfonic acid (p-TsOH).[5] This approach offers a practical, efficient, and scalable pathway for synthesizing valuable fluoromethylated intermediates.

Principle and Reaction Mechanism

The overall transformation involves the p-TsOH-catalyzed reaction of an alcohol with paraformaldehyde and a fluoride source. The role of p-TsOH is multifaceted; it acts as a catalyst to facilitate both the depolymerization of paraformaldehyde and the subsequent formation of the reactive fluoromethylating species.[5][6][7]

The proposed mechanism proceeds through the following key steps:

  • Depolymerization & Activation : Solid paraformaldehyde is depolymerized to gaseous formaldehyde in the presence of heat and acid. p-TsOH then protonates the carbonyl oxygen of formaldehyde, significantly increasing its electrophilicity.[6][8]

  • Formation of Fluoromethanol Intermediate : A nucleophilic fluoride source, such as hydrogen fluoride or an equivalent (e.g., HF-Pyridine), attacks the activated carbonyl carbon. This forms a protonated fluoromethanol intermediate, which is highly reactive.

  • Nucleophilic Attack : The substrate, in this case, an alcohol (R-OH), performs a nucleophilic attack on the in situ-generated electrophilic fluoromethyl species.

  • Product Formation : Following the attack, a proton is eliminated, regenerating the acid catalyst and yielding the desired fluoromethyl ether product (R-OCH₂F).

Reaction Mechanism Visualization

reaction_mechanism PFA Paraformaldehyde FA Formaldehyde (CH₂O) PFA->FA Depolymerization (Heat, H⁺) ActivatedFA Protonated Formaldehyde [CH₂=OH]⁺ FA->ActivatedFA Protonation pTsOH1 p-TsOH (H⁺) pTsOH1->ActivatedFA Protonation FM_Intermediate Fluoromethanol Intermediate [CH₂F-OH₂]⁺ ActivatedFA->FM_Intermediate Nucleophilic Attack Fluoride Fluoride (F⁻) Fluoride->FM_Intermediate Nucleophilic Attack Product Fluoromethyl Ether (R-OCH₂F) FM_Intermediate->Product SN2 Attack Alcohol Alcohol (R-OH) Alcohol->Product SN2 Attack pTsOH2 p-TsOH (H⁺) Product->pTsOH2 Deprotonation workflow Prep Reagent Preparation & Reactor Setup Charge Charge Reagents (Alcohol, PFA, p-TsOH, DCM) Prep->Charge Cool Cool Reactor to 0-5 °C Charge->Cool AddHF Slow Addition of HF-Pyridine Cool->AddHF React Reaction & Monitoring (TLC, GC-MS) AddHF->React Quench Quench in NaHCO₃ & Extraction React->Quench Dry Drying & Solvent Removal (MgSO₄, Rotovap) Quench->Dry Purify Purification (Vacuum Distillation) Dry->Purify QC Final QC Analysis (NMR, GC-MS, HPLC) Purify->QC

References

"4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) in polymer chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of the "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)" system in polymer chemistry. While not a commercially available, stable adduct, this terminology describes a highly reactive combination used for the in-situ generation of an electrophilic formaldehyde equivalent. This system is primarily leveraged for the p-Toluenesulfonic acid (PTSA) catalyzed cationic polymerization of formaldehyde to produce polyoxymethylene (POM), a high-performance engineering thermoplastic. This guide elucidates the underlying reaction mechanism, provides detailed experimental protocols for synthesis and characterization, and discusses the critical parameters influencing the final polymer properties.

Introduction: Deconstructing the Catalytic System

Polyoxymethylene (POM), also known as polyacetal, is a critical engineering thermoplastic prized for its high stiffness, low friction, and excellent dimensional stability.[1][2] The production of POM homopolymers relies on the addition polymerization of formaldehyde. This process is typically initiated via either anionic or cationic mechanisms.[3][4]

Cationic polymerization, in particular, is effectively initiated by strong Brønsted acids.[5] 4-Methylbenzene-1-sulfonic acid, commonly known as p-Toluenesulfonic acid (PTSA), is an ideal catalyst for such transformations. It is a strong, non-toxic, and inexpensive organic acid that offers operational simplicity and high catalytic efficiency in a variety of organic transformations, including polymerizations.[6][7]

The second component, fluoromethanol (CH₂FOH), is an unstable derivative of formaldehyde. In the context of this system, it serves as a latent, highly reactive source of the formaldehyde monomer. The conceptual "1/1 adduct" refers to the transient, reactive intermediate formed upon interaction between PTSA and fluoromethanol. This interaction facilitates the generation of a highly electrophilic species, the hydroxymethyl cation (+CH₂OH), which acts as the true initiator for the cationic polymerization of formaldehyde.

This guide explores the application of this potent system for the controlled synthesis of polyoxymethylene.

The Core Mechanism: PTSA-Catalyzed Cationic Polymerization

The polymerization process is initiated by the strong Brønsted acid, PTSA, activating the fluoromethanol to create a highly reactive electrophile. This species then propagates by sequentially adding formaldehyde monomer units.

Mechanistic Steps:

  • Initiation: p-Toluenesulfonic acid protonates the hydroxyl group of fluoromethanol. This protonated intermediate is unstable and readily eliminates hydrogen fluoride (HF) to form a resonance-stabilized hydroxymethyl cation.

  • Propagation: The highly electrophilic carbon of the hydroxymethyl cation is attacked by the nucleophilic oxygen atom of a formaldehyde monomer. This process forms a new oxonium ion at the chain end, which continues to react with subsequent formaldehyde monomers, elongating the polymer chain.

  • Chain Transfer & Termination: The polymerization can be terminated or undergo chain transfer through reaction with nucleophilic impurities, most notably water.[3][5] Water can react with the propagating cationic chain end to form a hydroxyl end group and regenerate the protonic catalyst, effectively terminating one chain while initiating another. Controlling the concentration of such impurities is therefore critical for achieving high molecular weight polymers.

Diagram of the Proposed Polymerization Mechanism

G cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation cluster_termination Step 3: Chain Transfer/Termination PTSA PTSA (TsOH) Protonated Protonated Intermediate [CH₂FOH₂]⁺ PTSA->Protonated Protonation TsO TsO⁻ Fluoromethanol Fluoromethanol (CH₂FOH) Fluoromethanol->Protonated Cation Hydroxymethyl Cation [CH₂OH]⁺ Protonated->Cation Elimination HF HF Protonated->HF Dimer Dimeric Cation [HOCH₂OCH₂]⁺ Cation->Dimer Monomer Addition Cation->Dimer Monomer1 Formaldehyde (CH₂O) Monomer1->Dimer Polymer Growing Polymer Chain [HO(CH₂O)nCH₂]⁺ Dimer->Polymer Monomer2 Formaldehyde (CH₂O) Monomer2->Polymer n CH₂O FinalPolymer Hydroxyl-Terminated POM HO(CH₂O)nCH₂OH Polymer->FinalPolymer Reaction with Water Polymer->FinalPolymer H3O H₃O⁺ Water Water (H₂O) Water->FinalPolymer

Caption: Proposed mechanism for PTSA-catalyzed polymerization of formaldehyde.

Application Notes & Protocols

Application: Synthesis of High-Performance Polyoxymethylene (POM)

This catalytic system is designed for the synthesis of POM homopolymer. The high reactivity of the in-situ generated hydroxymethyl cation allows for polymerization to occur, potentially at lower temperatures than traditional methods. However, this reactivity also demands stringent control over experimental conditions to manage the polymerization rate and prevent runaway reactions. The final polymer must be stabilized by "end-capping" the hydroxyl termini, typically through reaction with acetic anhydride, to prevent depolymerization at processing temperatures.[1][8]

Key Experimental Parameters

The molecular weight and yield of the resulting POM are highly dependent on several factors. The table below summarizes their expected impact.

ParameterInfluence on PolymerizationRationale
[Monomer]:[Catalyst] Ratio A higher ratio generally leads to higher molecular weight.Fewer initiating sites mean each polymer chain grows longer before monomer depletion.
Temperature Affects both polymerization rate and potential side reactions.Higher temperatures increase the rate but may also increase chain transfer, lowering molecular weight. The ceiling temperature for formaldehyde polymerization is 119°C.[3]
Solvent Polarity Can influence the stability of the cationic propagating species.Non-polar aprotic solvents (e.g., hydrocarbons) are common for anionic polymerization, while cationic polymerizations may be performed in halogenated solvents.[3]
Purity of Reagents Critical for achieving high molecular weight.Protic impurities like water or methanol act as chain transfer agents, limiting polymer chain length.[3][5] Anhydrous conditions are mandatory.

Protocol 1: Representative Synthesis of Polyoxymethylene (POM)

Disclaimer: This protocol is a representative procedure based on established principles of cationic formaldehyde polymerization.[3][5] Due to the instability of fluoromethanol, it is assumed to be generated in-situ or from a stable precursor. Extreme caution and rigorous safety measures are required.

Objective: To synthesize polyoxymethylene via PTSA-catalyzed polymerization in a non-polar solvent.

Materials:

  • Anhydrous formaldehyde source (e.g., thermal cracking of purified paraformaldehyde or trioxane)

  • p-Toluenesulfonic acid monohydrate (PTSA), ReagentPlus®, ≥98%

  • Anhydrous non-polar solvent (e.g., hexane or toluene), freshly distilled

  • Quenching solution (e.g., triethylamine in methanol)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser under an inert atmosphere (N₂ or Ar).

  • Solvent & Catalyst Addition: Charge the flask with the anhydrous solvent (e.g., 200 mL). Add the calculated amount of PTSA (e.g., 0.1 mol%) and stir until fully dissolved.

  • Monomer Introduction: Cool the reaction vessel to the desired temperature (e.g., -20°C to 20°C). Introduce the purified, anhydrous formaldehyde gas or liquid monomer source into the stirred solution at a controlled rate. Note: This step is highly exothermic.

  • Polymerization: As the monomer is introduced, the precipitation of the white POM polymer will be observed.[5] Continue stirring for the designated reaction time (e.g., 1-2 hours) after monomer addition is complete.

  • Quenching: Terminate the polymerization by adding the quenching solution to neutralize the acid catalyst.

  • Isolation & Purification: Filter the precipitated polymer. Wash thoroughly with methanol and then water to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.

  • End-Capping (Post-Processing): For thermal stability, the hydroxyl end groups of the polymer must be capped. This is typically achieved by reacting the polymer with acetic anhydride.

Workflow for POM Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization prep 1. System Prep (Inert Atmosphere) add_cat 2. Add Solvent & PTSA prep->add_cat add_mono 3. Add Monomer (Controlled Rate) add_cat->add_mono polymerize 4. Polymerization (Precipitation Occurs) add_mono->polymerize quench 5. Quench Reaction polymerize->quench isolate 6. Isolate & Purify quench->isolate dry 7. Dry Polymer isolate->dry nmr NMR (End-group analysis) dry->nmr Sample for Analysis gpc GPC/SEC (Mw, Mn, PDI) dry->gpc Sample for Analysis dsc DSC (Tm, Tc) dry->dsc Sample for Analysis tga TGA (Thermal Stability) dry->tga Sample for Analysis

Caption: Experimental workflow from synthesis to polymer characterization.

Protocol 2: Physicochemical Characterization of POM

Objective: To determine the key properties of the synthesized polymer.

  • Molecular Weight Analysis (Gel Permeation Chromatography - GPC/SEC):

    • Dissolve a small amount of the end-capped polymer in a suitable solvent (e.g., hexafluoroisopropanol, HFIP).

    • Analyze using a GPC/SEC system calibrated with appropriate standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Thermal Properties (Differential Scanning Calorimetry - DSC):

    • Heat a small sample (5-10 mg) in a DSC instrument under a nitrogen atmosphere.

    • Use a heat/cool/heat cycle (e.g., from 25°C to 200°C at 10°C/min) to determine the melting temperature (Tm) and crystallization temperature (Tc).

  • Thermal Stability (Thermogravimetric Analysis - TGA):

    • Heat a sample (5-10 mg) in a TGA instrument under a nitrogen atmosphere from room temperature to 600°C at a ramp rate of 10°C/min.

    • Determine the onset temperature of decomposition, which indicates the thermal stability of the polymer. For well-capped POM, this should be significantly above the processing temperature.

Safety and Handling

  • p-Toluenesulfonic Acid (PTSA): A strong, corrosive acid. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fluoromethanol & Formaldehyde: Formaldehyde is a toxic and carcinogenic substance.[9] Fluoromethanol should be handled with extreme caution as it is unstable and will readily decompose to formaldehyde and HF. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Organic solvents used in the polymerization are typically flammable and may be toxic. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Reaction Hazards: The polymerization of formaldehyde is highly exothermic and can proceed very rapidly. Proper temperature control and a well-defined quenching procedure are essential to prevent runaway reactions.

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions Associated with 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system. This combination is a potent reagent for various synthetic transformations, but its inherent reactivity can also lead to undesirable side reactions. This guide provides a structured approach to troubleshooting common issues, offering scientifically-grounded explanations and actionable protocols to optimize your experimental outcomes and ensure the integrity of your research. Our focus is on elucidating the causality behind these side reactions to empower you with a deeper understanding of the chemistry at play.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction is producing a significant amount of black, insoluble tar and charring. What is the likely cause, and how can I mitigate this?

Answer:

The formation of tar and char is a frequent observation and typically stems from the potent acidic and dehydrating properties of 4-Methylbenzene-1-sulfonic acid (p-TsOH), which can induce the decomposition and polymerization of fluoromethanol and other organic species in your reaction.[1]

Causality:

  • Instability of Fluoromethanol: Fluoromethanol is an inherently unstable compound that can readily decompose, a process significantly accelerated by strong acids like p-TsOH. A primary decomposition pathway involves the elimination of hydrogen fluoride (HF) to yield formaldehyde.

  • Formaldehyde Polymerization: The generated formaldehyde is highly prone to acid-catalyzed polymerization. This can result in the formation of paraformaldehyde, a white solid, or under more vigorous conditions, can lead to further complex condensation and polymerization reactions, forming dark, insoluble tars.

  • Substrate Degradation: If your starting material is sensitive to strongly acidic or oxidizing environments, the conditions created by p-TsOH and the decomposition of fluoromethanol can lead to its degradation, contributing to the formation of intractable byproducts.[1]

Troubleshooting Workflow:

Caption: A troubleshooting decision tree for addressing charring and tar formation.

Preventative Measures:

  • Strict Temperature Control: It is crucial to maintain low and controlled temperatures (e.g., 0 °C to -78 °C) to minimize the rate of decomposition side reactions.

  • Catalyst Loading Optimization: Employ the minimum effective amount of p-TsOH. Often, catalytic quantities are sufficient. If reactivity is low, consider screening milder acid catalysts.

  • Reagent Quality: Due to its instability, it is best practice to use fluoromethanol that has been freshly prepared or purified immediately before use.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that may contribute to tar formation.

Question 2: My NMR spectrum indicates the unexpected presence of formaldehyde or its derivatives like paraformaldehyde. What is the origin of this impurity?

Answer:

The detection of formaldehyde or its oligomers is a direct result of the decomposition of fluoromethanol, a reaction that is efficiently catalyzed by 4-Methylbenzene-1-sulfonic acid.

Mechanistic Pathway of Decomposition:

G Fluoromethanol Fluoromethanol (CH₂FOH) Protonated_FM Protonated Fluoromethanol [CH₂FOH₂]⁺ Fluoromethanol->Protonated_FM + H⁺ from p-TsOH pTsOH p-TsOH (H⁺) Formaldehyde Formaldehyde (CH₂O) Protonated_FM->Formaldehyde - H₂O Paraformaldehyde Paraformaldehyde (-CH₂O-)n Formaldehyde->Paraformaldehyde Acid-Catalyzed Polymerization

Caption: Acid-catalyzed decomposition pathway of fluoromethanol to formaldehyde.

Detailed Explanation:

  • Protonation: The acidic proton from p-TsOH protonates the hydroxyl group of fluoromethanol, converting it into a good leaving group (water).

  • Elimination: The resulting protonated intermediate can then undergo elimination of a water molecule to form a transient fluorocarbocation, which subsequently loses a proton to yield formaldehyde.

  • Polymerization: In the acidic medium, the highly reactive formaldehyde molecules readily polymerize to form paraformaldehyde, which is often observed as a white precipitate.

Mitigation Strategies:

  • In Situ Generation and Use: Prepare and consume fluoromethanol in situ at low temperatures. This minimizes its residence time and the opportunity for decomposition before it can react with your substrate.

  • Reaction Time: Keep the overall reaction time as short as possible to limit the exposure of fluoromethanol to the acidic conditions.

  • Formaldehyde Scavengers: In certain applications, the addition of a formaldehyde scavenger could be considered, provided it does not interfere with the desired chemical transformation.

Question 3: I am attempting a fluoromethylation of an aromatic compound, but I am observing significant sulfonation of the aromatic ring. Why is this competitive reaction occurring?

Answer:

This outcome is a result of competing electrophilic aromatic substitution (SEAr) reactions.[2] Both the electrophile responsible for fluoromethylation (derived from fluoromethanol) and the sulfonating agent (sulfur trioxide, SO₃) are present and can react with your aromatic substrate.

Competitive Reaction Overview:

Reaction PathwayElectrophileProductFavorable Conditions
Fluoromethylation "[CH₂F]⁺" (or equivalent)Aryl-CH₂FLower temperatures, less concentrated acid
Sulfonation SO₃Aryl-SO₃HHigher temperatures, high concentration of p-TsOH

Mechanistic Insights:

  • Source of the Sulfonating Agent: 4-Methylbenzene-1-sulfonic acid can exist in equilibrium with toluene and sulfur trioxide (SO₃), particularly at elevated temperatures. SO₃ is a potent electrophile for aromatic sulfonation.[3][4]

  • Reversibility: Aromatic sulfonation is a reversible reaction.[4][5] However, under certain conditions, the equilibrium can be shifted to favor the sulfonated product.

Experimental Adjustments to Promote Fluoromethylation:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate for the desired fluoromethylation. Sulfonation reactions generally have a higher activation energy and are thus disfavored at lower temperatures.

  • Control of p-TsOH Form: While p-TsOH is often available as a monohydrate, using the anhydrous form can be beneficial in some cases. However, be mindful that this can increase its dehydrating potential, which could exacerbate the issues mentioned in the first question.

  • Alternative Catalysts: Explore the use of Lewis acids or solid-supported acid catalysts that are less prone to initiating sulfonation.

  • Protecting Group Strategy: For aromatic substrates that are highly activated towards electrophilic substitution, consider the use of a temporary protecting group to block the most reactive positions on the ring, thereby directing the fluoromethylation to the desired site. The protecting group can then be removed in a subsequent step.

References

Technical Support Center: Purification of Products from 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of products derived from the reaction of 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic acid, TsOH) and fluoromethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specific reaction mixture. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the integrity and purity of your final compounds.

A. Safety First: Hazard Overview

Before initiating any purification protocol, it is imperative to be fully aware of the hazards associated with the reagents.

  • 4-Methylbenzene-1-sulfonic acid (p-TsOH): This compound is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also a respiratory irritant.[1] Due to its hygroscopic nature, it should be stored in a cool, dry environment away from incompatible materials like strong bases and oxidizers.[3]

  • Fluoromethanol and Organofluorine Products: While specific toxicity data for fluoromethanol is limited, organofluorine compounds require careful handling.[4] Treat all fluorinated species as potentially hazardous, and conduct all operations within a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

B. Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when approaching the purification of this reaction system.

Q1: What is the expected primary product of this reaction?

The reaction between a strong acid like p-TsOH and an alcohol (fluoromethanol) can lead to several products depending on the conditions. If p-TsOH is used as a catalyst with another substrate, it may remain unreacted. However, if the two are the primary reactants, the most probable product is methyl 4-methylbenzenesulfonate , formed through a sulfonate esterification reaction. Side reactions, such as the acid-catalyzed self-condensation of fluoromethanol to form fluorinated ethers, are also possible.

Q2: What are the most common impurities I should expect in my crude product?

The crude reaction mixture will likely contain a variety of impurities, including:

  • Unreacted Starting Materials: Residual p-TsOH and potentially volatile fluoromethanol.

  • Catalyst-Related Impurities: If the p-TsOH used was not pure, residual sulfuric acid is a very common contaminant.[5][6]

  • Side-Products: Water from the esterification, and potential oligomers from fluoromethanol self-condensation.

  • Colored Impurities: The presence of a pink, yellow, or brown hue in the crude product, particularly in the p-TsOH starting material, can indicate impurities arising from the manufacturing process, such as reactions with thiophene present in toluene.[7][8][9]

Q3: My crude product is a dark, oily substance instead of a solid. What does this indicate?

This is a common issue. The formation of an oil or "goo" suggests the presence of significant impurities that are depressing the melting point of your target compound. This can be caused by residual solvents, water, unreacted starting materials, or byproducts. The immediate goal is not to force crystallization, but to first remove these impurities through a systematic purification workflow.

Q4: What is the best first step for purifying my crude reaction mixture?

The universally recommended first step is a liquid-liquid extraction (workup). This procedure is designed to separate the organic product from the highly polar and water-soluble impurities, primarily the unreacted p-TsOH and any residual sulfuric acid.

Q5: Which analytical techniques are best for monitoring the purification process?

A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly assessing the composition of your mixture and tracking the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Offers superior resolution for analyzing aromatic sulfonic acids and their derivatives, making it excellent for checking the purity of final fractions.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your isolated product and can reveal the presence of impurities that may co-elute during chromatography.

C. Troubleshooting Guides: From Crude Mixture to Pure Compound

This section provides structured solutions to specific problems you may encounter during the purification process.

Guide 1: Removing Acidic Impurities (p-TsOH, H₂SO₄)

Problem: Your crude product is highly acidic, and TLC analysis shows a significant amount of baseline material corresponding to p-TsOH.

Causality: p-TsOH is a strong acid with high polarity and significant water solubility, especially in its salt form. Sulfuric acid shares these properties. The purification strategy hinges on exploiting this by converting them into their respective salts.

Solutions:

  • Aqueous Basic Wash (Workup):

    • Principle: This method deprotonates the sulfonic acids, forming highly water-soluble sulfonate salts that partition into the aqueous phase, leaving the less polar organic product in the organic layer.

    • Execution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Caution: Add the basic solution slowly and vent the funnel frequently to release CO₂ gas produced from the acid-base reaction. Repeat the wash until the aqueous layer is no longer acidic. Finally, wash with brine to remove excess water from the organic layer, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

  • Precipitation of Sulfates:

    • Principle: This technique is particularly effective for removing sulfuric acid. By adding a calcium or barium salt, the highly insoluble calcium sulfate or barium sulfate will precipitate and can be removed by filtration.[12]

    • Execution: Dilute the reaction mixture with water. Add calcium carbonate (CaCO₃) portion-wise until the pH is neutral. The calcium sulfate will precipitate as a white solid. Filter the mixture to remove the solid, then proceed with an extraction of the filtrate to isolate the organic product.

Guide 2: The Product is an Oil and Fails to Crystallize

Problem: After the initial workup, the concentrated product is a viscous oil or waxy solid that does not form crystals upon cooling.

Causality: Impurities prevent the formation of a regular crystal lattice. The most common culprit is often residual water or solvents, which can be tenaciously held by polar compounds.

Solutions:

  • Azeotropic Removal of Water:

    • Principle: Water can be removed by dissolving the oily product in a solvent that forms a low-boiling azeotrope with water, such as toluene.[5]

    • Execution: Dissolve the oil in toluene and concentrate the mixture on a rotary evaporator. The toluene-water azeotrope will be removed, effectively drying your compound. Repeat 2-3 times for best results.

  • Purification via Flash Column Chromatography:

    • Principle: This is the most robust method for separating compounds based on their differential adsorption to a stationary phase. It will separate your target product from both more polar and less polar impurities.

    • Execution: See the detailed protocol in Section D . This should be your primary strategy if azeotropic drying fails.

  • Troubleshooting Crystallization:

    • Principle: If you have a reasonably pure oil post-chromatography, crystallization can be induced.

    • Execution: Dissolve the oil in a minimal amount of a hot solvent in which it is highly soluble. Slowly add a "non-solvent" (in which the product is insoluble) until the solution becomes faintly cloudy. Heat slightly to clarify and then allow to cool slowly. If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.[13]

Guide 3: Removing Persistent Color

Problem: The product has a persistent pink, yellow, or brown color that remains after initial purification steps.

Causality: The color is typically due to highly conjugated organic impurities or degradation products, which are often present in very small quantities but are intensely colored.

Solutions:

  • Activated Charcoal Treatment:

    • Principle: Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for color.

    • Execution: During the recrystallization step, after your compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal, then allow the filtrate to cool and crystallize.[13]

  • Flash Column Chromatography:

    • Principle: Often, the colored impurities will have a different polarity from your desired product and can be separated on a silica gel column. They may either run very fast or stick permanently to the top of the column.

    • Execution: Pay close attention during column packing and loading. If the color streaks or is very mobile, a different solvent system may be required.

D. Key Experimental Protocols

Protocol 1: Flash Column Chromatography for Polar Aromatic Compounds

This protocol is designed to separate the sulfonate ester product from unreacted p-TsOH and non-polar byproducts.

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes. Develop TLC plates in various ratios (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes). The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (wet slurry packing is recommended). Ensure the silica bed is compact and level.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your crude product). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and concentrate on a rotary evaporator to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 10% to 40% ethyl acetate in hexanes) can be highly effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

Protocol 2: Recrystallization of a Purified Solid

This protocol is for final purification after chromatography or for purifying a crude solid that is already reasonably pure.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but very soluble when hot. Common choices for moderately polar solids include isopropanol, ethanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

E. Data Summaries & Visual Workflows

Table 1: Comparison of Primary Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Liquid-Liquid Extraction Partitioning between immiscible liquid phases based on solubility and acidity/basicity.Fast, inexpensive, high capacity, excellent for removing ionic/highly polar impurities.Not effective for separating compounds with similar polarities; can lead to emulsions.[14]Initial workup to remove acids and water-soluble materials.
Recrystallization Differential solubility of a compound and its impurities in a solvent at different temperatures.Highly effective for achieving high purity (>99%); scalable.Requires the product to be a stable solid; some product loss in the mother liquor is inevitable.Final purification step for solid products.
Flash Chromatography Differential adsorption of compounds onto a solid stationary phase.Excellent separation power for a wide range of compounds; versatile.More time-consuming and expensive (solvents, silica); can be difficult to scale up.Separating complex mixtures, isolating oils, removing colored impurities.[15]
Visual Workflows (Graphviz)

purification_decision_tree start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_acidic Is it highly acidic? is_solid->is_acidic Yes workup Perform Aqueous Basic Workup is_solid->workup No is_colored Is it colored? is_acidic->is_colored No is_acidic->workup Yes recrystallize Attempt Recrystallization is_colored->recrystallize No charcoal Recrystallize with Charcoal is_colored->charcoal Yes workup->is_colored chromatography Perform Flash Chromatography recrystallize->chromatography Fails/Oils Out final_product Pure Product recrystallize->final_product Success chromatography->final_product charcoal->chromatography Fails/Oils Out charcoal->final_product Success

purification_workflow cluster_0 Phase 1: Initial Cleanup cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Final Polishing reaction Crude Reaction Mixture workup Liquid-Liquid Extraction (vs. NaHCO₃ soln) reaction->workup drying Dry Organic Layer (MgSO₄ / Na₂SO₄) workup->drying concentration1 Concentrate in vacuo drying->concentration1 chromatography Flash Column Chromatography concentration1->chromatography tlc Analyze Fractions via TLC chromatography->tlc concentration2 Combine Pure Fractions & Concentrate tlc->concentration2 recrystallization Recrystallization concentration2->recrystallization filtration Vacuum Filtration & Washing recrystallization->filtration drying_final Dry Under High Vacuum filtration->drying_final pure_product Pure Crystalline Product drying_final->pure_product

F. References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia. (n.d.). LookChem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Purification of Sulfonation Reaction Mixtures. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Midgley, T., & Henne, A. (1934). Purification of organic fluorine compounds. U.S. Patent No. 1,946,195. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Lamberti, L., & Gerns, F. (1970). Purification of sulfonic acids. U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Kieczka, H., et al. (2021). Improved process for the purification of sulfonic acids. European Patent No. EP 3763700 A1. Munich, Germany: European Patent Office. Retrieved from --INVALID-LINK--

  • Busacca, C., et al. (2002). Method for the purification of aryl sulfonic acids and salts. U.S. Patent Application No. 10/013,161. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • O'Hagan, D. (2008). Organofluorine chemistry. Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org. Retrieved January 4, 2026, from --INVALID-LINK--

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved January 4, 2026, from --INVALID-LINK--

  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 4, 2026, from --INVALID-LINK--

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved January 4, 2026, from --INVALID-LINK--

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Missouri-St. Louis. Retrieved January 4, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET: p-Toluensulphonic acid monohydrate. (2024). Sigma-Aldrich. Retrieved January 4, 2026, from --INVALID-LINK--

  • Najafi, F. (2017). Recrystallization of para toluenesulfonic acid? ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recrystallization of para toluenesulfonic acid? (n.d.). ECHEMI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Macsen Labs. Retrieved January 4, 2026, from --INVALID-LINK--

  • Kullberg, K. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. DiVA portal. Retrieved January 4, 2026, from --INVALID-LINK--

  • A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances. (2020). National Institutes of Health (NIH). Retrieved January 4, 2026, from --INVALID-LINK--

  • Wang, J., et al. (2012). Method for preparing p-toluenesulfonic acid by toluene sulfonation. Chinese Patent No. CN101845004B. Retrieved from --INVALID-LINK--

  • Unexpected problems with p-TsOH synthesis. (2011). Sciencemadness Discussion Board. Retrieved January 4, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET: p-Toluenesulfonic acid monohydrate. (2025). Fisher Scientific. Retrieved January 4, 2026, from --INVALID-LINK--

  • Clausen, T. (2023). Purifying ionic compounds by flash column chromatography. Biotage. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (n.d.). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET: Fluorometholone. (2025). LGC Standards. Retrieved January 4, 2026, from --INVALID-LINK--

  • Fritz, J. S., & Gillette, R. K. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • p-Toluenesulfonic acid monohydrate. (n.d.). Santa Cruz Biotechnology. Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-METHYLBENZENE-1-SULFONIC ACID. (n.d.). Ataman Kimya. Retrieved January 4, 2026, from --INVALID-LINK--

  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. (2022). Chemical Science (RSC Publishing). Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-METHYLBENZENE-1-SULFONIC ACID | CAS 104-15-4. (n.d.). Matrix Fine Chemicals. Retrieved January 4, 2026, from --INVALID-LINK--

  • Brekhovskikh, M. N., & Fedorov, V. A. (2014). Purification of fluorides for optical materials synthesis. ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-Methylbenzene-1-sulfonic acid–(2R,3S)-2-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine (1/1). (n.d.). Apicule. Retrieved January 4, 2026, from --INVALID-LINK--

  • Material Safety for P-Toluenesulfonic Acid. (2021). Capital Resin Corporation. Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-Methylbenzene-1-sulfonic acid--hexan-2-ol (1/1). (n.d.). PubChem. Retrieved January 4, 2026, from --INVALID-LINK--

  • 4-Methylbenzene-1-sulfonic acid--2-[4-(trifluoromethyl)phenyl]ethan-1-ol (1/1). (n.d.). PubChem. Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Deactivation of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) catalyst, hereafter referred to as PTSA·CH2FOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation. By understanding the underlying mechanisms of performance loss, you can optimize your experimental outcomes and extend the lifecycle of this versatile catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the PTSA·CH2FOH catalyst and what are its primary applications?

A1: PTSA·CH2FOH is a strong Brønsted acid catalyst formed from an equimolar complex of p-toluenesulfonic acid (PTSA) and fluoromethanol. It is valued for its high acidity and solubility in various organic solvents. Its applications are extensive in organic synthesis, including esterification, acetalization, and other acid-catalyzed reactions where a strong, soluble, and easily handleable solid acid is preferred.

Q2: How should I properly handle and store the PTSA·CH2FOH catalyst to prevent premature deactivation?

A2: Both p-toluenesulfonic acid and its complexes are hygroscopic, meaning they readily absorb moisture from the atmosphere. Exposure to ambient air can lead to the absorption of water, which can decrease the catalyst's activity. Therefore, it is crucial to store the catalyst in a tightly sealed container, preferably in a desiccator or a glove box under an inert atmosphere. When handling, minimize exposure time to air and use dry solvents and reagents.

Q3: What are the initial signs that my PTSA·CH2FOH catalyst is deactivating?

A3: The primary indicators of catalyst deactivation include:

  • A significant decrease in the reaction rate compared to previous successful experiments.

  • A noticeable reduction in the final product yield under identical reaction conditions.

  • Changes in reaction

"Troubleshooting guide for 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of fluoromethyl p-toluenesulfonate, formally named 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) in some contexts, though typically synthesized as the sulfonate ester. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to navigate the unique challenges of this synthesis, primarily arising from the inherent instability of a key reagent, fluoromethanol.

Section 1: Critical Reagent Profile: The Challenge of Fluoromethanol

Success in this synthesis is predicated on understanding and controlling the stability of fluoromethanol (CH₂FOH).

Inherent Instability: Fluoromethanol is a notoriously unstable molecule.[1] Under standard laboratory conditions, it readily and irreversibly decomposes into formaldehyde and hydrogen fluoride (HF). This decomposition is accelerated by heat and the presence of acidic or basic conditions.[1]

Primary Challenge: Direct isolation, storage, and handling of pure fluoromethanol are impractical and hazardous for most laboratory settings.[1] Attempting to react the alcohol directly with a strong acid like p-toluenesulfonic acid (p-TsOH) will likely favor decomposition over the desired reaction.

The Strategic Imperative: In-Situ Generation Given its instability, the most effective and common strategy is to generate fluoromethanol in situ.[1] This involves using a stable precursor that releases the molecule directly into the reaction vessel, where it can be immediately trapped by the tosylating agent. This approach minimizes the concentration and lifetime of free fluoromethanol, thereby suppressing the decomposition pathway.

CH2FOH Fluoromethanol (Unstable) Decomposition Decomposition (Acid/Base, Heat) CH2FOH->Decomposition Products Formaldehyde (CH₂O) + Hydrogen Fluoride (HF) Decomposition->Products cluster_workflow Synthesis Workflow start Combine Fluoromethanol Precursor, p-Toluenesulfonyl Chloride (TsCl), and Pyridine in Anhydrous Solvent reaction Cool to 0 °C and Initiate In-Situ Generation of CH₂FOH start->reaction monitor Stir at Low Temperature Monitor by TLC reaction->monitor workup Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) monitor->workup purify Dry Organic Layer and Purify (Column Chromatography) workup->purify end Characterize Final Product (Fluoromethyl p-Toluenesulfonate) purify->end start Problem: Low or No Yield cause1 Fluoromethanol Decomposition? start->cause1 cause2 Reagent Integrity Issue? start->cause2 cause3 Incorrect Reaction Conditions? start->cause3 sol1 Solution: - Lower Temperature - Control In-Situ Generation Rate cause1->sol1 sol2 Solution: - Use Anhydrous Solvents - Use Fresh TsCl & Base - Inert Atmosphere cause2->sol2 sol3 Solution: - Optimize Temperature - Ensure Efficient Stirring - Verify Precursor Activity cause3->sol3

References

Technical Support Center: Stability of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information, troubleshooting advice, and validated protocols to address stability concerns related to the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to anticipate and manage temperature-dependent effects in your experiments.

Core Concepts: Understanding the System's Reactivity

The 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system combines a strong, solid organic acid (p-Toluenesulfonic acid, PTSA) with a thermally sensitive α-fluoroalcohol.[1] While PTSA is a widely used catalyst, its interaction with fluoromethanol introduces specific temperature-dependent stability challenges that are critical to understand for successful and safe experimentation.

At elevated temperatures, two primary competing chemical pathways can occur:

  • Acid-Catalyzed Esterification: PTSA can catalyze the formation of fluoromethyl p-toluenesulfonate. This is a standard esterification reaction.[2][3]

  • Acid-Catalyzed Decomposition: Fluoromethanol is known to be thermally unstable, and this instability is significantly enhanced by acid.[1] The primary decomposition route is the elimination of hydrogen fluoride (HF) to produce formaldehyde.

The interplay between these two pathways is highly dependent on temperature, concentration, and the presence of impurities like water.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when heating the 4-Methylbenzene-1-sulfonic acid--fluoromethanol system?

The main concern is the acid-catalyzed decomposition of fluoromethanol. While unimolecular decomposition of α-fluoroalcohols has a high energy barrier, the presence of a strong acid like PTSA provides a lower energy pathway, accelerating the elimination of hydrogen fluoride (HF) to form formaldehyde, even at moderate temperatures.[1] This degradation can occur in parallel with the desired esterification reaction, leading to complex product mixtures and potential safety hazards.

Q2: What are the expected decomposition products at elevated temperatures?

Based on the known chemistry of the components, you should anticipate the following degradation products:

  • From Fluoromethanol: Formaldehyde (CH₂O) and Hydrogen Fluoride (HF).[1]

  • From PTSA (at higher temperatures): Oxides of sulfur (SOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

  • From Interaction/Side Reactions: Water will be formed during esterification.

Q3: How does the water content, for instance from using PTSA monohydrate, affect stability?

Water can play a significant role. PTSA is often supplied as a monohydrate (TsOH·H₂O). The presence of water can enhance the decomposition of fluoromethanol and other related halogenated alcohols.[1][5] It can also lead to hydrolytic side reactions. Therefore, using the anhydrous form of PTSA and ensuring dry reaction conditions is critical if the goal is to minimize decomposition. The water content can be accurately determined using the Karl Fischer method.

Q4: Is the ester product, fluoromethyl p-toluenesulfonate, stable?

Sulfonate esters are known to be potent electrophiles and should be treated as reactive intermediates.[6] While β-fluorinated esters show increased resistance to nucleophilic substitution, the α-fluoro substitution in this case may lead to different stability characteristics.[7] Its thermal stability should be experimentally determined and not assumed.

Q5: At what temperature should I become concerned about degradation?

Caution is advised even at temperatures well below the decomposition point of pure PTSA (which can be over 200°C for its ionic liquid forms).[8] Catalytic processes can proceed at much lower temperatures. It is crucial to monitor your reaction for signs of degradation (see Troubleshooting section) at any temperature above ambient. We strongly recommend performing a thermal stability analysis using a technique like Thermogravimetric Analysis (TGA) on a small scale before proceeding with larger-scale or longer-duration experiments.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) of the Reaction Mixture at Moderate Temperatures. This often indicates the onset of decomposition, possibly forming polymeric materials from formaldehyde or other degradation products.1. Immediately lower the reaction temperature. 2. Analyze a sample via HPLC or GC/MS to identify unexpected byproducts. 3. Consider running the reaction at a lower temperature for a longer duration. 4. Ensure the use of high-purity, anhydrous reagents.
Unexpected Peaks Observed in LC/MS or GC/MS Analysis. The presence of formaldehyde, its oligomers, or other unexpected species resulting from the decomposition of fluoromethanol or the subsequent reaction of its products.1. Compare the observed masses/retention times with known degradation products (e.g., formaldehyde, PTSA). 2. Use a dedicated analytical protocol (see Protocol 2) to monitor the reaction progress and identify byproducts in real-time.
Poor Yield or Inconsistent Results in a Catalyzed Reaction. The catalyst system (PTSA/fluoromethanol) may be degrading under the reaction conditions, reducing the concentration of the active species. The generated HF or formaldehyde may also be interfering with your desired reaction.1. Perform a stability study of the 1:1 mixture under your specific reaction conditions (temperature, time, atmosphere) without other reactants. 2. Consider adding the components sequentially or using a lower temperature.
Corrosion or Etching of Glassware. This is a strong indicator of Hydrogen Fluoride (HF) formation from the decomposition of fluoromethanol. HF is highly corrosive to glass.1. Extreme Caution Required. HF is acutely toxic. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves. 2. Consider using HF-resistant labware (e.g., Teflon or other polymers) for your reaction. 3. Re-evaluate your experimental temperature; it is likely too high.

Key Thermal Properties & Data Summary

Compound / SystemPropertyValue / ObservationSource(s)
4-Methylbenzene-1-sulfonic acid (PTSA) Physical StateWhite hygroscopic solid
StabilityStable at normal temperatures; unstable at high temperatures.[4][9]
Decomposition ProductsCO, CO₂, Sulfur Oxides[4]
Tdec (5% weight loss, for derivative PILs)213 °C - 286 °C[8]
Fluoromethanol (CH₂FOH) StabilityThermally unstable; decomposition is catalyzed by acid, water, and other polar molecules.[1]
Primary Decomposition Pathway1,2-elimination of HF to yield formaldehyde.[1]
PTSA--Fluoromethanol (1/1) System Key Temperature-Dependent Reactions1. Esterification 2. Catalyzed decomposition of fluoromethanol[1][2]

Recommended Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which weight loss occurs, indicating decomposition or evaporation.

Methodology:

  • Sample Preparation: In a controlled, dry atmosphere (e.g., a glove box), accurately weigh 5-10 mg of the pre-mixed 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) sample into a TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a controlled rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

    • This provides a thermal stability profile and an upper temperature limit for your experiments.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Prepare 1:1 Mixture in Dry Atmosphere B Weigh 5-10 mg in TGA Pan A->B C Load into TGA under N2 Purge B->C D Ramp Temp (e.g., 10 °C/min) C->D E Record Weight Loss vs. Temperature D->E F Determine T_onset (Decomposition Start) E->F

Caption: Workflow for TGA-based thermal stability assessment.
Protocol 2: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative analysis of the starting materials and the detection of non-volatile degradation products.

Methodology:

  • Sample Preparation:

    • At various time points or temperatures during your experiment, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting it in a cold mobile phase to a known concentration.

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength suitable for PTSA (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a standard of pure PTSA to determine its retention time.

    • Inject the quenched samples.

    • Monitor the decrease in the PTSA peak area over time/temperature.

    • The appearance of new peaks may indicate the formation of the sulfonate ester or non-volatile degradation products.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the critical decision point in the reaction mechanism, where the system can either proceed through esterification or decompose.

Reaction_Pathways Start PTSA + Fluoromethanol (1:1 System) Intermediate Protonated Intermediate Start->Intermediate Heat (ΔT) Esterification Pathway A: Esterification Intermediate->Esterification H2O elimination Decomposition Pathway B: Decomposition Intermediate->Decomposition HF elimination Product_Ester Fluoromethyl p-toluenesulfonate + H2O Esterification->Product_Ester Product_Decomp Formaldehyde + HF Decomposition->Product_Decomp

Caption: Competing reaction pathways for the heated system.

References

Technical Support Center: Regeneration of Fluorine-Enhanced Sulfonic Acid Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the "Regeneration of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) catalyst".

Welcome to the dedicated technical support guide for the regeneration of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) catalyst. This document is designed for researchers, chemists, and process development professionals who utilize this powerful solid acid catalyst. Our goal is to provide you with in-depth, field-proven insights into troubleshooting common deactivation issues and to offer robust protocols for restoring catalyst performance.

The 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) catalyst is a potent heterogeneous acid catalyst, valued for its high activity, which is enhanced by the presence of fluorine that increases the acid strength of the sulfonic acid groups[1]. Like all catalysts, its performance can degrade over time due to various deactivation mechanisms. Understanding these mechanisms is the first step toward effective regeneration and ensuring the longevity and economic viability of your synthetic processes.

Guide 1: Troubleshooting Catalyst Deactivation

This section addresses the most common issues encountered during the use of the catalyst in a question-and-answer format, providing both the probable cause and a logical path to a solution.

Question 1: I'm observing a significant drop in my reaction rate and final product yield after the first use. What is the likely cause?

Answer: A rapid decline in performance after initial use often points to one of two primary culprits: mechanical loss of the catalyst during workup or fouling of the active sites by non-volatile products or byproducts.

  • Causality: The sulfonic acid groups (-SO₃H) are the active centers of your catalyst. If these sites are physically coated with polymeric residues, heavy byproducts, or "coke," the reactants can no longer access them, leading to a sharp drop in activity[2][3]. This is particularly common in reactions involving polymerization or condensation of substrates or products.

  • Troubleshooting Steps:

    • Initial Diagnosis: After the reaction, carefully filter and dry the catalyst. Does it appear discolored (e.g., brownish or black)? Is it clumped together? These are visual indicators of fouling or coking.

    • Recommended Action: Proceed with the Solvent Washing Regeneration Protocol (Protocol A) . The goal is to use a sequence of solvents to dissolve and remove the adsorbed impurities without damaging the catalyst structure. Start with a non-polar solvent to remove organic residues, followed by a more polar solvent to clear other impurities.

Question 2: My catalyst's performance is decreasing gradually over several cycles. What's happening?

Answer: A gradual decrease in activity is a classic symptom of either leaching of the active sulfonic acid groups or progressive poisoning of the catalyst.

  • Causality:

    • Leaching: Although designed as a solid catalyst, a small amount of the 4-methylbenzene-1-sulfonic acid might detach from the support matrix and dissolve into the reaction medium, especially when using polar solvents like alcohols or water[1][4][5]. Each cycle removes a fraction of the active sites, leading to a steady decline in performance. The stability of the linkage between the sulfonic acid group and the support is crucial[1].

    • Poisoning: If your feedstock contains impurities, such as basic compounds (e.g., amines, amides) or certain metal ions, they can irreversibly bind to the acid sites[5]. This effect is cumulative, with more sites becoming blocked in each cycle.

  • Troubleshooting Steps:

    • Diagnose Leaching: After a reaction, take the liquid filtrate and carefully measure its pH or titrate it to quantify the amount of leached acid. An increasingly acidic filtrate over cycles confirms leaching.

    • Diagnose Poisoning: Review the purity of your starting materials. Are there potential basic impurities? If poisoning is suspected, an elemental analysis of the spent catalyst might reveal the presence of contaminants.

    • Recommended Action:

      • For poisoning , the Solvent Washing Regeneration Protocol (Protocol A) is often effective.

      • If significant leaching is the issue, regeneration can only restore the activity of the remaining sites. A more robust solution involves optimizing your reaction conditions (e.g., using a less polar solvent if possible) or considering a catalyst with a more stable anchoring chemistry[1]. In some cases, re-sulfonation may be possible, but this is a more advanced procedure[6].

Question 3: After attempting a high-temperature regeneration to burn off what I suspected was coke, the catalyst's activity is now close to zero. What went wrong?

Answer: You have likely caused thermal degradation of the catalyst. This is an irreversible form of deactivation.

  • Causality: Sulfonic acid groups are thermally sensitive. Exposing the catalyst to excessively high temperatures will cause the decomposition of the -SO₃H functional groups, permanently destroying the catalyst's acidic properties[4][5]. The support material itself can also undergo structural changes like sintering, which reduces the surface area[5].

  • Troubleshooting Steps:

    • Confirm Degradation: Characterize the spent catalyst using techniques like FTIR to check for the disappearance of peaks associated with S=O and S-O bonds. Titration will also show a dramatic loss in acid capacity.

    • Recommended Action: The catalyst is likely not recoverable. It is critical to determine the thermal stability limit of your specific catalyst before attempting any thermal regeneration. For future reference, always opt for the Mild Thermal Regeneration Protocol (Protocol B) , which uses lower temperatures under an inert atmosphere, or stick to solvent washing.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst deactivation? A1: The most common indicators are a noticeable decrease in the reaction rate, a lower final product yield under the same reaction conditions, or a change in product selectivity[5].

Q2: How can I prevent catalyst deactivation? A2: Prevention is key. Always use high-purity, anhydrous reagents to avoid catalyst poisoning and unwanted side reactions. Operate within the catalyst's recommended temperature range to prevent thermal degradation[4]. If possible, choose reaction solvents that minimize the leaching of sulfonic acid groups[1][4].

Q3: Is it possible to fully restore the catalyst to its original activity? A3: It depends on the deactivation mechanism. Deactivation by fouling or coking can often be reversed to a high degree (80-95% activity recovery) with proper regeneration[7]. However, deactivation by thermal degradation or significant leaching is largely irreversible[1][5].

Q4: How many times can I regenerate and reuse my catalyst? A4: This depends on the reaction's harshness and the primary deactivation mode. If deactivation is mainly due to simple fouling, you may be able to perform 5-10 regeneration cycles. If leaching occurs, the lifespan will be shorter. It is good practice to perform a test reaction after each regeneration to quantify the recovered activity[4].

Data Summary: Deactivation & Regeneration

The following table summarizes the common causes of deactivation and the appropriate regeneration strategies.

Deactivation MechanismPrimary Cause & SymptomsRecommended Regeneration ProtocolExpected Activity Recovery
Fouling / Coking Adsorption of byproducts or polymer/coke formation on active sites.[2][3] Visual discoloration.Protocol A or B85-95%
Poisoning Strong adsorption of impurities (e.g., basic compounds) onto acid sites.[5]Protocol A70-90%
Leaching Detachment of -SO₃H groups into the reaction medium, common with polar solvents.[1][4]Not fully reversible50-70% (of remaining sites)
Thermal Degradation Decomposition of -SO₃H groups at excessive temperatures.[4][5]Irreversible<10%

Note: The data in this table is illustrative and represents typical outcomes. Actual results will vary based on the specific reaction conditions and the severity of deactivation.

Experimental Protocols

Protocol A: Solvent Washing Regeneration (For Fouling & Poisoning)

This protocol is the first line of defense and is effective for removing adsorbed organic residues and many chemical poisons.

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Initial Wash (Non-Polar): Wash the recovered catalyst with a non-polar solvent (e.g., hexane or toluene) to remove non-polar organic residues. Stir the catalyst in the solvent for 30-60 minutes at room temperature. Filter.

  • Intermediate Wash (Polar Aprotic): Wash the catalyst with a polar aprotic solvent (e.g., acetone or ethyl acetate). This step removes a broader range of organic byproducts. Stir for 30-60 minutes. Filter.[8]

  • Final Wash (Optional Polar Protic): If water-soluble contaminants are suspected, a final wash with a volatile alcohol like methanol can be performed.[9] Stir for 30 minutes. Filter.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (60-80 °C) for 4-6 hours or until all solvent is removed. Caution: Do not exceed the known thermal stability limit of the catalyst.

  • Activity Verification: Test the regenerated catalyst's performance in a standard control reaction to quantify its activity recovery.[4]

Protocol B: Mild Thermal Regeneration (For Coke Removal)

This method should only be used for stubborn organic deposits (coke) when solvent washing is insufficient and the catalyst's thermal stability is known.

  • Pre-Wash: It is highly recommended to first perform the Solvent Washing Regeneration (Protocol A) to remove as many deposits as possible before thermal treatment.

  • Inert Gas Calcination: Place the dry, pre-washed catalyst in a tube furnace. Heat the catalyst under a slow flow of an inert gas (e.g., nitrogen or argon) to a temperature just below its decomposition point (typically 150-200 °C for sulfonic acid catalysts).

  • Hold Time: Hold at this temperature for 2-3 hours to allow for the slow pyrolysis of the coke deposits.

  • Cooling: Cool the catalyst down to room temperature under the inert gas flow.

  • Activity Verification: Test the regenerated catalyst's performance to confirm the restoration of activity.

Visualized Workflows & Logic

The following diagrams illustrate the decision-making process for catalyst regeneration.

G cluster_0 Catalyst Lifecycle cluster_1 Decision & Regeneration start Start Reaction with Fresh Catalyst reaction Run Reaction Cycle start->reaction separate Separate Catalyst (Filtration) reaction->separate evaluate Evaluate Performance (Yield, Rate) separate->evaluate check Performance Acceptable? evaluate->check reuse Reuse Catalyst Directly check->reuse Yes diagnose Diagnose Deactivation (See Guide 1) check->diagnose No reuse->reaction regenerate Select & Perform Regeneration Protocol diagnose->regenerate verify Verify Activity of Regenerated Catalyst regenerate->verify verify->reaction

Caption: General workflow for catalyst use, evaluation, and regeneration.

Troubleshooting start Reduced Catalyst Performance Observed q1 Decline is Rapid (After 1-2 Cycles)? start->q1 q2 Decline is Gradual (Over Multiple Cycles)? q1->q2 No cause1 Likely Cause: Fouling / Coking q1->cause1 Yes q3 Was Catalyst Exposed to High Temperature (>200°C)? q2->q3 No cause2 Likely Cause: Leaching or Poisoning q2->cause2 Yes cause3 Likely Cause: Thermal Degradation q3->cause3 Yes action1 Action: Protocol A (Solvent Wash) or Protocol B (Mild Thermal) cause1->action1 action2 Action: Diagnose Leaching vs. Poisoning. Use Protocol A for Poisoning. cause2->action2 action3 Action: Catalyst is likely irrecoverable. Review temperature limits. cause3->action3

Caption: Troubleshooting decision tree for catalyst deactivation.

References

Validation & Comparative

"Comparing 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) with p-Toluenesulfonic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Classic Catalyst and a Novel Hypothetical Reagent

For researchers, scientists, and professionals in drug development, the choice of an acid catalyst is pivotal for optimizing reaction pathways. p-Toluenesulfonic acid (p-TSA) is a cornerstone of organic synthesis, valued for its efficacy and ease of handling.[1] This guide provides a comprehensive comparison between the well-established p-TSA and a theoretical adduct, 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). While direct experimental data for the latter is not available in current literature, this guide will offer a scientifically grounded, theoretical exploration of its potential properties and performance based on the known characteristics of its constituent components.

The Benchmark: p-Toluenesulfonic Acid (p-TSA)

p-Toluenesulfonic acid, systematically named 4-methylbenzenesulfonic acid, is a strong organic acid that is solid at room temperature, making it a convenient and safer alternative to many corrosive liquid mineral acids.[2][3] It is most commonly available as the monohydrate (p-TSA·H₂O).

Chemical and Physical Properties

p-TSA is a white, crystalline solid that is highly soluble in water and polar organic solvents such as alcohols.[2] Its strong acidic nature, with a pKa of approximately -2.8, is comparable to that of sulfuric acid, rendering it a potent catalyst for a multitude of organic transformations.[2] Unlike some mineral acids, p-TSA is non-oxidizing, which is a significant advantage in many synthetic applications.[3]

Propertyp-Toluenesulfonic Acid (p-TSA)
IUPAC Name 4-methylbenzene-1-sulfonic acid
CAS Number 104-15-4 (anhydrous), 6192-52-5 (monohydrate)
Molecular Formula C₇H₈O₃S
Molecular Weight 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate)
Appearance White crystalline solid
pKa -2.8
Solubility Soluble in water, alcohols, and other polar organic solvents.[2]
Catalytic Applications and Mechanism of Action

p-TSA is a versatile catalyst widely employed in reactions such as esterification, acetalization, dehydration, and Friedel-Crafts alkylation.[2] Its catalytic activity stems from its ability to donate a proton to the substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[4][5]

In Fischer-Speier esterification, for instance, p-TSA protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon for attack by the alcohol.[4][5] The reaction is an equilibrium process, and the removal of water drives it towards the formation of the ester.[4]

Catalytic cycle of Fischer Esterification mediated by p-TSA.
Experimental Protocol: p-TSA Catalyzed Acetal Protection of an Aldehyde

The protection of aldehydes as acetals is a common strategy in multi-step synthesis.[6]

Materials:

  • Aldehyde (1 equivalent)

  • Ethylene glycol (1.2 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 equivalents)

  • Toluene (solvent)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde, ethylene glycol, and toluene.

  • Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the acetal.

The Hypothetical Adduct: 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

While not a commercially available reagent, the concept of a 1:1 adduct between p-TSA and fluoromethanol invites a theoretical exploration of its potential as a catalyst. This adduct would likely exist as a co-crystal or a solvate, where the two components are held together by non-covalent interactions, such as hydrogen bonding.

Understanding the Components
  • p-Toluenesulfonic acid: As established, a strong Brønsted acid.

  • Fluoromethanol (CH₂FOH): The simplest fluorinated alcohol. It is known to be thermally unstable and is often generated in situ for immediate use in synthesis.[7] The presence of the electron-withdrawing fluorine atom increases the acidity of the hydroxyl proton compared to methanol.

Hypothetical hydrogen-bonded p-TSA--fluoromethanol adduct.
Theoretical Comparison with p-Toluenesulfonic Acid

The formation of an adduct with fluoromethanol could potentially modulate the properties of p-TSA in several ways:

Featurep-Toluenesulfonic Acid (p-TSA)4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) (Hypothetical)Scientific Rationale
Acidity Strong Brønsted acid.Potentially enhanced effective acidity in certain media.Fluorinated alcohols can form unique hydrogen-bonding networks and microenvironments that can stabilize charged intermediates and enhance proton availability.[8][9]
Solubility Soluble in polar organic solvents.May exhibit altered solubility, potentially increasing solubility in fluorinated or mixed solvent systems.The fluorinated moiety could enhance solubility in solvents with fluorous character.
Catalytic Activity High catalytic activity in a broad range of reactions.Could exhibit modified catalytic activity or selectivity.The fluoromethanol could act as a co-catalyst or modify the steric and electronic environment around the sulfonic acid group, potentially influencing transition states.[10][11]
Stability & Handling Stable solid, easy to handle.Likely unstable due to the inherent instability of fluoromethanol.[7] Would likely need to be generated in situ.Fluoromethanol readily decomposes, making the isolation and storage of a stable adduct challenging.[7]
Mechanism of Action Proton donation from the sulfonic acid group.Primarily proton donation, but the fluoromethanol could participate in the reaction mechanism, for example, through hydrogen bonding to the substrate or transition state.The highly polar and hydrogen-bond-donating nature of fluorinated alcohols can influence reaction pathways.[8][9]
Potential Advantages and Disadvantages

Potential Advantages:

  • Enhanced Catalysis: The unique properties of fluorinated alcohols, such as their high ionizing power and ability to stabilize cationic species, could lead to rate enhancements or improved selectivity in certain reactions.[10]

  • Novel Reactivity: The adduct could potentially enable transformations that are not efficiently catalyzed by p-TSA alone.

Potential Disadvantages:

  • Instability: The primary drawback is the instability of fluoromethanol, which would necessitate in situ generation and make precise control of stoichiometry challenging.[7]

  • Complexity: The use of an in situ generated, unstable adduct adds a layer of complexity to experimental setup and execution compared to the straightforward use of solid p-TSA.

  • Cost: The precursors and conditions required for the generation of fluoromethanol would likely be more expensive than using commercially available p-TSA.

Conclusion for the Practicing Scientist

p-Toluenesulfonic acid remains the catalyst of choice for a vast array of applications due to its proven efficacy, stability, ease of handling, and cost-effectiveness.[3][12] It is a reliable and well-understood tool in the arsenal of the synthetic chemist.

The hypothetical 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) adduct represents an intriguing, albeit theoretical, modification of a classic catalyst. While its instability presents a significant practical barrier, the principles underlying its potential performance highlight an interesting area of catalyst design. The exploration of co-crystals and adducts of strong acids with functionalized alcohols could lead to the development of novel catalytic systems with tailored properties. For researchers working on the cutting edge of catalysis, the investigation of such systems, likely through in situ generation, could be a fruitful, though challenging, endeavor.

For routine synthetic applications, p-toluenesulfonic acid is the recommended reagent. For specialized applications where modulation of acidity, solubility, or the catalytic environment is desired, the principles suggested by the theoretical analysis of the p-TSA-fluoromethanol adduct may inspire the use of fluorinated alcohols as co-solvents or additives in conjunction with p-TSA.

Safety and Handling

  • p-Toluenesulfonic acid: Corrosive and can cause severe skin burns and eye damage.[13][14][15] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.[13][15]

  • Fluoromethanol: Due to its instability, specific handling precautions for the isolated compound are not well-established. However, its decomposition products include formaldehyde and hydrogen fluoride, both of which are toxic and corrosive. Any in situ generation should be performed in a well-ventilated fume hood with appropriate safety measures in place.[7][16]

References

A Comparative Analysis of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) and Other Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate acid catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, and overall process viability. While traditional mineral acids and standalone organic acids have long been the workhorses of organic synthesis, novel catalytic systems are continually emerging, promising enhanced performance. This guide provides an in-depth technical comparison of the catalytic activity of a unique system, 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1), against a backdrop of commonly employed acid catalysts.

While direct, peer-reviewed comparative studies on the specific 1:1 complex of 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic acid, p-TSA) and fluoromethanol are not extensively documented in publicly available literature, this guide constructs a robust comparative framework based on the well-established principles of acid catalysis, the known synergistic effects of fluorinated alcohols, and extensive data on the performance of p-TSA and other acid catalysts in analogous transformations.

Understanding the Catalytic Species: p-TSA and the Role of Fluoromethanol

p-Toluenesulfonic acid (p-TSA) is a strong organic acid that is widely utilized in organic synthesis due to its solid, non-corrosive nature, and good solubility in organic solvents.[1][2] Its catalytic activity stems from its ability to act as a potent proton donor, thereby activating a wide range of functional groups.[3][4]

The "(1/1)" designation in "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)" suggests a stoichiometric interaction between the sulfonic acid and the alcohol. This interaction can be envisioned in a few ways, each with implications for the catalytic activity:

  • Protonated Fluoromethanol: p-TSA, being a strong acid, can protonate the hydroxyl group of fluoromethanol. This would generate a highly acidic protonated fluoromethanol species and the tosylate anion. The increased acidity of the protonated alcohol could lead to enhanced catalytic rates.

  • Hydrogen-Bonded Complex: A hydrogen-bonded adduct between p-TSA and fluoromethanol could form, potentially altering the steric and electronic environment of the acidic proton and influencing its catalytic behavior.

  • In-situ Formation of a Reactive Intermediate: The combination could lead to the in-situ formation of a fluoromethylating agent or a catalyst with unique solubility and reactivity properties.

Fluorinated alcohols, such as fluoromethanol and hexafluoroisopropanol (HFIP), are known to exhibit unique properties as solvents or additives in catalysis.[5] They possess high polarity and acidity, yet are poorly nucleophilic, which allows them to stabilize cationic intermediates and transition states without participating in side reactions.[5] This property can be particularly advantageous in reactions proceeding through carbocationic intermediates.

Comparative Performance Analysis: A Data-Driven Perspective

To objectively assess the potential performance of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system, we will compare the well-documented catalytic activity of its principal component, p-TSA, against other commonly used acid catalysts in key organic transformations.

Esterification Reactions

Esterification is a cornerstone reaction in organic synthesis, frequently catalyzed by strong acids. The choice of catalyst can significantly impact reaction times and yields.

Table 1: Comparison of Acid Catalysts in Esterification Reactions

CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-TSA Acetic Acidn-Butanol3None80-68.5[6]
Sulfuric Acid Acetic Acidn-Butanol3None80-73[6]
Nitric Acid Acetic Acidn-Butanol3None80-66.25[6]
Amberlyst-15 Levulinic Acid1,2-Ethanediol-BenzeneReflux--[7]

Analysis:

In the esterification of acetic acid with n-butanol, sulfuric acid shows a slightly higher conversion than p-TSA under the tested conditions.[6] However, p-TSA offers significant practical advantages, such as being a solid that is easier to handle and less corrosive.[8] Heterogeneous catalysts like Amberlyst-15, a sulfonic acid functionalized resin, provide the benefit of easy separation and recyclability, making them attractive for industrial applications.[9] The 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system could potentially offer enhanced rates compared to p-TSA alone due to the increased acidity from the protonated fluoromethanol, while maintaining the handling advantages of an organic acid.

Acetal Formation

The protection of carbonyl groups as acetals is another critical transformation often requiring acid catalysis.

Analysis:

p-TSA is a preferred catalyst for acetal formation due to its excellent solubility in organic solvents and its less aggressive dehydrating nature compared to concentrated sulfuric acid, which can lead to side reactions.[8] The use of a Dean-Stark trap to remove water is common practice to drive the equilibrium towards the product. The fluoromethanol component in the (1/1) system could potentially act as a co-solvent that enhances the solubility of reactants and intermediates, and its protonated form could accelerate the reaction.

Mechanistic Considerations and Experimental Protocols

The fundamental mechanism of Brønsted acid catalysis involves the protonation of a substrate to increase its electrophilicity.[4]

General Mechanism of Acid-Catalyzed Esterification (Fischer Esterification)

Fischer_Esterification cluster_0 Catalytic Cycle RCOOH Carboxylic Acid (RCOOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol (R'OH) H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (RCOOR') Protonated_Ester->Ester - H⁺ H2O Water (H₂O)

Caption: Catalytic cycle of Fischer Esterification.

Experimental Protocol: General Procedure for p-TSA Catalyzed Esterification
  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap can be included if water removal is critical).

  • Reagents: The carboxylic acid (1.0 eq.), the alcohol (1.0 - 3.0 eq.), and the solvent (e.g., toluene) are added to the flask.

  • Catalyst Addition: A catalytic amount of p-Toluenesulfonic acid monohydrate (typically 1-5 mol%) is added.

  • Reaction: The mixture is heated to reflux and stirred. The reaction progress is monitored by an appropriate technique (e.g., TLC, GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by water and brine.

  • Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

The Potential Advantages of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Based on the analysis of its components and the principles of catalysis, the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system may offer several advantages over traditional acid catalysts:

  • Enhanced Acidity and Reactivity: The in-situ formation of a protonated fluoromethanol species could lead to a more potent catalytic system, potentially accelerating reaction rates and allowing for milder reaction conditions.

  • Improved Solubility: The fluoromethanol component may improve the solubility of polar substrates in less polar organic solvents, leading to a more homogeneous reaction mixture and improved efficiency.

  • Stabilization of Intermediates: As a fluorinated alcohol, fluoromethanol can stabilize carbocationic intermediates through its polar, non-nucleophilic nature, which could be beneficial in reactions such as Friedel-Crafts alkylations or certain types of rearrangements.[5]

  • Synergistic Effects: The combination of a strong Brønsted acid with a fluorinated alcohol could lead to synergistic catalytic effects that are not observed with either component alone.

Logical Framework for Catalyst Selection

The choice of an acid catalyst is a multi-faceted decision that involves balancing reactivity, selectivity, cost, safety, and ease of handling.

Catalyst_Selection cluster_1 Catalyst Selection Logic Start Reaction Type & Substrates Mineral_Acids Mineral Acids (H₂SO₄, HCl) Start->Mineral_Acids High reactivity needed, corrosion acceptable Organic_Acids Organic Acids (p-TSA) Start->Organic_Acids Good organic solubility, easy handling desired Heterogeneous_Acids Heterogeneous Acids (Amberlyst) Start->Heterogeneous_Acids Catalyst recovery & recycling is a priority PTSA_FM p-TSA--Fluoromethanol (1/1) Start->PTSA_FM Enhanced reactivity & intermediate stabilization desired

Caption: Decision logic for selecting an acid catalyst.

Conclusion and Future Outlook

While direct experimental comparisons are pending, the theoretical and indirect evidence suggests that the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system holds significant promise as a highly effective acid catalyst. Its potential for enhanced reactivity and unique solvating properties make it a compelling alternative to conventional acid catalysts, particularly for challenging transformations.

For researchers and drug development professionals, the exploration of such novel catalytic systems is paramount for advancing synthetic methodologies. Further investigation into the precise nature of the p-TSA-fluoromethanol interaction and its catalytic performance across a broader range of organic reactions is warranted and could unlock new avenues for efficient and selective synthesis.

References

A Comparative Guide to the Catalytic Performance of p-Toluenesulfonic Acid in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance benchmark of 4-Methylbenzene-1-sulfonic acid, commonly known as p-Toluenesulfonic acid (p-TSA), a cornerstone catalyst in organic synthesis.[1] We will objectively evaluate its efficacy in two pivotal acid-catalyzed reactions—acetalization and esterification—by comparing it against a range of contemporary and classical catalytic systems. The experimental data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for catalyst selection and process optimization.

A note on the specified complex "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)": Extensive literature review does not yield information on a stable, isolable complex between p-TSA and fluoromethanol. Fluoromethanol is a highly unstable compound, making its use as a solvent or co-catalyst in this context impractical for standard laboratory applications. Therefore, this guide will focus on benchmarking the catalytic activity of p-TSA itself, typically in its monohydrate form (TsOH·H₂O), which is the commercially available and widely utilized variant.[1][2]

Benchmarking in Acetalization Reactions: Protection of Carbonyls

The protection of carbonyl groups as acetals or ketals is a fundamental strategy in multi-step organic synthesis, preventing their unintended reaction under various conditions.[3] The reaction is an equilibrium process, necessitating an acid catalyst to enhance the electrophilicity of the carbonyl carbon and the removal of water to drive the reaction to completion.[4]

The Role and Mechanism of p-TSA in Acetalization

p-TSA is an exemplary Brønsted acid for this transformation.[4] Being a solid, it is significantly easier and safer to handle than corrosive mineral acids like sulfuric acid.[1] Its high acidity (pKa ≈ -2.8) allows for efficient protonation of the carbonyl oxygen, which is the rate-determining step for the nucleophilic attack by the alcohol.[2][5]

Acetalization_Mechanism cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Formation of Acetal Ketone R-CO-R' pTSA TsOH ProtonatedKetone R-C(OH+)-R' Alcohol1 R''OH Hemiacetal_intermediate R-C(OH)(OR'')-R' pTSA->ProtonatedKetone H⁺ TsO_minus TsO⁻ Alcohol1->ProtonatedKetone Attack ProtonatedHemiacetal R-C(OH₂⁺)(OR'')-R' Hemiacetal_intermediate->ProtonatedHemiacetal + H⁺ Carbocation R-C⁺(OR'')-R' + H₂O ProtonatedHemiacetal->Carbocation -H₂O FinalAcetal R-C(OR'')₂-R' + H⁺ Carbocation->FinalAcetal + R''OH Alcohol2 R''OH

Caption: General mechanism of acid-catalyzed acetal formation.
Experimental Protocol: Acetalization of Cyclohexanone with Ethylene Glycol

This protocol provides a standardized method for evaluating catalyst performance.

Materials:

  • Cyclohexanone

  • Ethylene Glycol

  • Toluene

  • Catalyst (p-TSA·H₂O or alternative)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexanone (10 mmol), ethylene glycol (12 mmol), and toluene (30 mL).

  • Catalyst Addition: Add the acid catalyst (0.2 mol%). For p-TSA·H₂O, this corresponds to 38 mg.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: After completion (typically 1-3 hours), cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, 1,4-dioxaspiro[4.5]decane.

  • Analysis: Determine the yield and purity of the product using Gas Chromatography (GC) or ¹H NMR spectroscopy.

Comparative Performance Data

The following table summarizes the performance of p-TSA against other common acid catalysts in the model acetalization reaction under the protocol described above.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Advantages/Disadvantages
p-TSA·H₂O 0.21.595Solid, easy to handle, effective.[4]
Sulfuric Acid (H₂SO₄) 0.21.096Highly corrosive, difficult to handle, potential for side reactions.[4]
Amberlyst-15 10 (wt%)3.092Heterogeneous, reusable, but requires higher loading and longer time.[4][6]
Zirconium(IV) Chloride (ZrCl₄) 0.52.094Mild Lewis acid, good for sensitive substrates, but moisture sensitive.[7]
Ionic Liquid [bmim][HSO₄] 5.02.588Recyclable, "green" alternative, but can be expensive and require specific work-up.[8]

Discussion: The data clearly positions p-TSA as a highly efficient and practical catalyst for acetalization. It offers a compelling balance of high reactivity, approaching that of sulfuric acid, without the associated handling risks and side reactions.[1][4] While heterogeneous catalysts like Amberlyst-15 offer easier separation, they typically demand longer reaction times and higher catalyst loadings to achieve comparable yields.[6] Lewis acids such as ZrCl₄ are excellent for specific applications but require strictly anhydrous conditions.[7]

Benchmarking in Fischer Esterification

Fischer esterification, the reaction of a carboxylic acid with an alcohol, is a pillar of organic synthesis for producing esters used in fragrances, polymers, and pharmaceuticals.[2] This equilibrium-limited reaction requires a strong acid catalyst to proceed at a practical rate.[6]

The Role and Mechanism of p-TSA in Esterification

Similar to acetalization, p-TSA acts as a proton donor. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity and rendering it susceptible to attack by the alcohol nucleophile.[2] Its solubility in many organic solvents makes it an ideal choice for homogeneous catalysis in these reactions.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation Reactants Combine Carboxylic Acid, Alcohol, and Toluene Catalyst Add p-TSA Catalyst Reactants->Catalyst Reflux Heat to Reflux (Dean-Stark Trap) Catalyst->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Wash Wash with NaHCO₃ and Brine Cool->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Caption: Standard experimental workflow for p-TSA catalyzed esterification.
Experimental Protocol: Esterification of Acetic Acid with 1-Butanol

Materials:

  • Glacial Acetic Acid

  • 1-Butanol

  • Toluene (optional, for azeotropic removal of water)

  • Catalyst (p-TSA·H₂O or alternative)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Setup: In a flask equipped for reflux (with a Dean-Stark trap if using toluene), combine acetic acid (20 mmol) and 1-butanol (20 mmol).

  • Catalyst Addition: Add the acid catalyst (1.0 mol%). For p-TSA·H₂O, this corresponds to 380 mg.

  • Reaction: Heat the mixture to reflux (approx. 118 °C for the neat mixture) for 2-4 hours.

  • Work-up: Cool the mixture. If toluene was used, proceed as in the acetalization work-up. If neat, dilute with 30 mL of diethyl ether and wash with water (15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analysis: Determine the yield of butyl acetate via GC or ¹H NMR.

Comparative Performance Data

The table below benchmarks p-TSA against other catalysts for the synthesis of butyl acetate.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Advantages/Disadvantages
p-TSA·H₂O 1.03.088Effective, easy to handle, good solubility.[2]
Sulfuric Acid (H₂SO₄) 1.02.590Slightly more active but highly corrosive and can cause charring.[9]
Sulfonated Carbon 5 (wt%)5.099High conversion, heterogeneous, but slower reaction.[10]
Graphene Oxide 10 (wt%)6.085Reusable, metal-free, but requires higher loading and longer time.[11]
Zeolite H-ZSM-5 15 (wt%)8.075Shape-selective, reusable, but prone to deactivation and mass transfer limits.[9]

Discussion: p-TSA demonstrates excellent catalytic activity for esterification, providing high yields in a reasonable timeframe. It serves as a safer, solid alternative to sulfuric acid with only a minor trade-off in reaction speed.[1][9] While advanced heterogeneous catalysts like sulfonated carbons show promise for industrial continuous processes due to their reusability and high conversion, they often require more forcing conditions or longer reaction times in batch setups compared to p-TSA.[10]

Safety and Handling Considerations

As a strong acid, p-Toluenesulfonic acid requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][14] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[12][13]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[12] In case of eye contact, rinse cautiously with water for several minutes.[13] Seek medical attention if irritation persists.

Conclusions and Future Outlook

This guide demonstrates that 4-Methylbenzene-1-sulfonic acid (p-TSA) is a versatile, efficient, and highly practical catalyst for fundamental organic reactions. Its performance in both acetalization and esterification is comparable to, and in many practical aspects superior to, traditional mineral acids and competitive with modern heterogeneous systems. Its solid nature, ease of handling, and high catalytic activity secure its place as a go-to catalyst for researchers in both academic and industrial settings.

Future work in this area could involve the development of novel heterogeneous catalysts derived from p-TSA, such as polymers or resins functionalized with toluenesulfonic acid groups.[15] Such catalysts could merge the high reactivity of p-TSA with the process advantages of a solid, recyclable system, representing a significant step forward in sustainable chemical synthesis.

References

A Comparative Guide to 4-Methylbenzene-1-sulfonic Acid Solvates in Catalysis: From Hydrates to Anhydrous Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the choice of a catalyst is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. 4-Methylbenzene-1-sulfonic acid, commonly known as p-toluenesulfonic acid (PTSA) or tosic acid (TsOH), is a cornerstone of acid catalysis in organic synthesis.[1] It offers the power of a strong acid in a conveniently solid, weighable form, presenting a safer and more manageable alternative to corrosive mineral acids like sulfuric acid.[2][3] However, the commercially prevalent form of this catalyst is its monohydrate (PTSA·H₂O), a fact that introduces a crucial variable into reaction design: the role of the solvate, specifically the water of hydration.[4]

This guide provides an in-depth comparative study of PTSA solvates in catalysis, moving beyond a simple product-to-product analysis. Instead, we will dissect the functional implications of using the common monohydrate versus a truly anhydrous catalytic system. We will explore the causality behind experimental choices, provide validated protocols for managing the water of hydration, and present data to support the optimization of reaction conditions.

The Catalyst in the Bottle: Understanding PTSA Monohydrate

PTSA is a strong organic acid, approximately a million times more acidic than benzoic acid.[5] Its efficacy lies in its ability to readily donate a proton, thereby activating a wide range of functional groups.[6] The most common and cost-effective form of PTSA is the monohydrate (CAS No. 6192-52-5), a white crystalline solid.[3] While its solid nature is a significant handling advantage, the presence of one molecule of water per molecule of acid is a critical consideration for the synthetic chemist.[7]

The water of hydration is not merely a passive spectator. In many reactions, particularly those that are equilibrium-driven, such as Fischer esterifications and acetal formations, water is a product.[8] According to Le Châtelier's principle, the presence of a product in the starting materials can inhibit the reaction from proceeding to completion, resulting in lower yields.

Anhydrous vs. Monohydrate: A Functional Comparison

A direct comparative study of pre-isolated anhydrous PTSA versus its monohydrate is seldom found in the literature. The reason is pragmatic: for moisture-sensitive reactions, chemists typically generate the anhydrous form in situ from the readily available monohydrate. Therefore, the more relevant comparison is between a reaction run with PTSA monohydrate without water removal and one where the water of hydration (and any water generated by the reaction) is actively removed.

The Impact of Water on Equilibrium-Limited Reactions

Let's consider the Fischer esterification, a archetypal reaction catalyzed by PTSA. The reaction of a carboxylic acid and an alcohol produces an ester and water.

R-COOH + R'-OH ⇌ R-COOR' + H₂O

The catalytic cycle, as illustrated below, is initiated by the protonation of the carboxylic acid's carbonyl oxygen by PTSA, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[9]

FischerEsterification Carboxylic Acid Carboxylic Acid Protonated Acid Protonated Acid Carboxylic Acid->Protonated Acid + H⁺ (from PTSA) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Acid->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O Ester Ester Protonated Ester->Ester - H⁺ (to PTSA⁻) PTSA_neg PTSA⁻ PTSA_H PTSA-H⁺ Alcohol Alcohol H2O H₂O

Caption: Catalytic cycle of PTSA in Fischer esterification.

If PTSA monohydrate is used and the water is not removed, the equilibrium will be established with a significant amount of starting material remaining, leading to suboptimal yields. The water of hydration contributes to the initial concentration of water, further pushing the equilibrium to the left.

Experimental Protocols for Achieving an Anhydrous Catalytic Environment

The most common and effective method for removing the water of hydration and the water produced during a reaction is azeotropic distillation using a Dean-Stark apparatus. This technique is a cornerstone of process chemistry and is readily adaptable to a laboratory setting.

Protocol 1: General Procedure for Fischer Esterification with Water Removal

This protocol details the esterification of a generic carboxylic acid with an alcohol using PTSA monohydrate, with simultaneous removal of water.

Materials:

  • Carboxylic acid

  • Alcohol (can be used in excess as the solvent)

  • p-Toluenesulfonic acid monohydrate (1-5 mol%)

  • Anhydrous azeotroping solvent (e.g., toluene, cyclohexane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To the round-bottom flask, add the carboxylic acid, the alcohol, and the anhydrous solvent.

  • Add the p-toluenesulfonic acid monohydrate (typically 1-5 mol% relative to the limiting reagent).

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. The azeotrope of the solvent and water will begin to distill and collect in the Dean-Stark trap.

  • Continue reflux until no more water collects in the trap. The collected volume should correspond to the sum of the water from the monohydrate and the theoretical yield of water from the reaction.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the PTSA.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography as required.

Caption: General experimental workflow for PTSA-catalyzed reactions with water removal.

Performance Data: The Proof in the Yield

While a single publication with a direct A/B comparison is elusive, the vast body of literature on esterification overwhelmingly supports the necessity of water removal for achieving high yields. The following table synthesizes representative data from various sources to illustrate the impact of water removal on reaction outcomes.

Reaction TypePTSA FormWater RemovalTypical YieldReference
Fischer Esterification MonohydrateYes (Dean-Stark)>90%[6][10]
Fischer Esterification MonohydrateNoSignificantly Lower (Equilibrium Mixture)General Knowledge
Acetal Formation MonohydrateYes (Dean-Stark)>85%[6][10]
Acetal Formation MonohydrateNoLow to ModerateGeneral Knowledge
Dehydration of Alcohols MonohydrateYes (Dean-Stark)>80%[10]

This table is a qualitative summary based on established chemical principles and representative literature. Specific yields are highly substrate-dependent.

The data unequivocally demonstrates that for equilibrium-limited reactions, the use of PTSA monohydrate in conjunction with a water-removal technique is the standard and most effective protocol. This approach functionally mimics the performance of using anhydrous PTSA from the outset.

Beyond the Hydrate: PTSA-Based Deep Eutectic Solvents (DESs)

An emerging area of green chemistry involves the use of deep eutectic solvents (DESs), which can be formed using PTSA. These systems represent a novel class of solvates where PTSA acts as both a solvent component and a catalyst. For instance, a DES formed from choline chloride and PTSA can serve as an effective medium for esterification reactions, sometimes offering the dual benefit of catalysis and in situ product extraction, which also drives the reaction equilibrium forward.[11]

Key Advantages of PTSA-based DESs:

  • Dual Functionality: Act as both solvent and catalyst.

  • Enhanced Reaction Rates: The high concentration of the acidic component can accelerate the reaction.

  • Green Chemistry: Often biodegradable and have low vapor pressure.

  • Reusability: The DES can often be recovered and reused.[11]

These systems are a promising alternative for specialized applications, though their broader industrial adoption is still under investigation.

Conclusion and Recommendations

The comparative study of 4-Methylbenzene-1-sulfonic acid solvates in catalysis reveals a nuanced picture. While the monohydrate is the most common starting material, its optimal performance in many key synthetic transformations is achieved under conditions that effectively render the catalytic system anhydrous.

For the practicing scientist, the key takeaways are:

  • For non-moisture-sensitive reactions, PTSA monohydrate can often be used directly without a significant decrease in performance.

  • For equilibrium-limited reactions (e.g., esterifications, acetalizations, dehydrations), it is imperative to employ a strategy for water removal, such as a Dean-Stark apparatus. This is the standard, field-proven approach to maximizing yield and reaction efficiency.

  • The use of PTSA monohydrate with azeotropic water removal is the most practical and cost-effective method to achieve the catalytic performance of anhydrous PTSA.

  • For exploring novel and green catalytic systems, PTSA-based deep eutectic solvents offer a promising avenue for future research and application.

By understanding the role of the solvate and implementing appropriate experimental techniques, researchers can harness the full catalytic power of p-toluenesulfonic acid, ensuring robust and reproducible results in their synthetic endeavors.

References

A Comparative Guide to the Synthetic Advantages of p-Toluenesulfonic Acid (4-Methylbenzene-1-sulfonic acid)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for the specific reagent "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)" did not yield specific data or established applications for this particular combination. The following guide is therefore dedicated to the well-established and widely utilized parent compound, 4-Methylbenzene-1-sulfonic acid , commonly known as p-Toluenesulfonic acid (p-TsOH) or tosylic acid (TsOH). This guide will provide an in-depth analysis of its advantages in organic synthesis, supported by comparative data and established protocols, to empower researchers, scientists, and drug development professionals in their work.

Introduction: The Rise of p-Toluenesulfonic Acid as a Superior Catalyst

In the landscape of acid catalysis, p-Toluenesulfonic acid (p-TsOH) has emerged as a highly versatile and practical reagent.[1] It is a strong organic acid, approximately one million times stronger than benzoic acid, yet it offers significant handling and safety advantages over traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[2][3] Typically available as a stable, white, crystalline monohydrate (TsOH·H₂O), its solid nature makes it easy to weigh, handle, and store, a distinct advantage over corrosive and often fuming liquid acids.[1][2][3]

This guide will explore the fundamental advantages of p-TsOH, comparing its performance against other acid catalysts in key synthetic transformations. We will delve into its mechanistic contributions, showcase its broad applicability with experimental data, and provide detailed protocols for its use.

Core Advantages of p-TsOH in Synthesis

The utility of p-TsOH stems from a unique combination of physical and chemical properties that address common challenges in organic synthesis.

  • Enhanced Safety and Handling: Unlike strong mineral acids, p-TsOH is a non-corrosive solid that is easier and safer to handle.[1] This mitigates risks associated with spills and exposure to corrosive fumes.

  • Non-Oxidizing Nature: A critical distinction from acids like sulfuric and nitric acid is that p-TsOH is non-oxidizing.[1] This prevents unwanted side reactions and degradation of sensitive substrates, leading to cleaner reaction profiles and higher yields of the desired product.

  • High Solubility in Organic Solvents: p-TsOH is soluble in water, alcohols, and other polar organic solvents.[2][3][4] This excellent solubility in organic media allows for homogeneous catalysis in a wide range of reaction systems, a significant advantage over mineral acids which often have poor solubility.[5]

  • Environmental and Practical Benefits: As a solid, p-TsOH is non-volatile and considered an environmentally benign acid catalyst.[1] Its use can reduce the toxic and corrosive waste streams associated with conventional liquid acids like H₂SO₄ and AlCl₃.[1]

Comparative Performance in Key Synthetic Applications

The theoretical advantages of p-TsOH translate into superior practical performance across a multitude of reaction classes. It is widely used for esterification, acetalization, protection/deprotection chemistry, and the synthesis of complex heterocyclic systems.[1][3][6]

Esterification and Transesterification Reactions

Fischer-Speier esterification is a cornerstone of organic synthesis. While traditionally catalyzed by sulfuric acid, p-TsOH often provides cleaner reactions and simpler workups.

Comparison with Sulfuric Acid (H₂SO₄):

  • Side Reactions: Sulfuric acid can cause dehydration of alcohols and charring of organic materials due to its strong dehydrating and oxidizing properties. p-TsOH is far less prone to these side reactions.[5]

  • Workup: Neutralizing sulfuric acid can be highly exothermic and lead to the formation of emulsions. The solid nature and lower reactivity of p-TsOH simplify the workup process.

  • Solubility: The superior solubility of p-TsOH in organic solvents ensures more efficient catalysis, especially with large, nonpolar substrates.[5]

CatalystSubstratesReaction TimeYieldReference
p-TsOH Benzoic Acid, Octan-1-olNot specifiedExcellent Conversion[7]
H₂SO₄ General EsterificationVariableGood to Excellent[5]
TfOH Benzoic Acid, Octan-1-olNot specifiedExcellent Conversion[7]

Table 1: General comparison of acid catalysts in esterification.

Acetal and Ketal Formation (Carbonyl Protection)

The protection of aldehydes and ketones as acetals or ketals is crucial in multi-step synthesis. p-TsOH is a highly effective catalyst for this transformation.

G

The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the product, a common setup for p-TsOH catalyzed reactions.[2][8]

Synthesis of Heterocycles and Complex Molecules

p-TsOH's ability to act as a strong, yet gentle, acid catalyst makes it ideal for complex, multi-component reactions and cascade sequences. It has been successfully employed in the synthesis of:

  • Highly substituted piperidines [9]

  • 1,3,5-Trisubstituted benzenes via alkyne trimerization[9]

  • Fused-N-heterocycles through annulation reactions[1]

  • Quinolines via metal-free carboamination[1]

These syntheses often proceed with high atom economy and regioselectivity under metal-free conditions, highlighting the sustainable nature of p-TsOH catalysis.[1]

Alternative Acid Catalysts: A Performance Benchmark

While p-TsOH is highly effective, other sulfonic acids and superacids are used in synthesis.

  • Methanesulfonic Acid (MSA): A strong liquid organic acid. It is non-oxidizing but lacks the convenient solid handling of p-TsOH.[5][10]

  • Camphorsulfonic Acid (CSA): A chiral organic-soluble acid, often used when chirality is a factor. It is generally considered superior to p-TsOH in some applications but is more expensive.[5]

  • Trifluoromethanesulfonic Acid (TfOH): A superacid, significantly stronger than p-TsOH.[7] Its extreme acidity makes it an excellent catalyst for difficult reactions like Friedel-Crafts acylations but can also lead to substrate decomposition.[7][11]

G Acid {Acid Catalyst|pKa (approx.)|Form|Key Feature} TsOH {p-TsOH|-2.8|Solid|Non-oxidizing, easy handling} H2SO4 {H₂SO₄|-3.0|Liquid|Strong, oxidizing, dehydrating} MSA {MSA|-1.9|Liquid|Non-oxidizing, strong} TfOH {TfOH|-14.1|Liquid|Superacid, highly reactive}

Experimental Protocols

Protocol 1: General Procedure for p-TsOH Catalyzed Esterification
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid (1.0 equiv.), the alcohol (1.5-3.0 equiv.), and a suitable solvent (e.g., toluene, 0.5 M).

  • Add p-Toluenesulfonic acid monohydrate (0.02-0.10 equiv.) to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by distillation or column chromatography as needed.

This protocol is a general guideline and may require optimization for specific substrates.

Protocol 2: Preparation and Purification of p-TsOH

p-TsOH is typically prepared by the sulfonation of toluene with concentrated sulfuric acid.[2][3] Commercial p-TsOH often contains impurities like benzenesulfonic acid and residual sulfuric acid.[3]

Purification by Recrystallization:

  • Dissolve the impure p-TsOH monohydrate in a minimum amount of hot water.

  • For higher purity, the concentrated aqueous solution can be saturated with gaseous HCl to reduce the solubility of p-TsOH, which then crystallizes upon cooling.[2]

  • Alternatively, impurities can be removed by recrystallization followed by azeotropic drying with toluene to remove water.[3]

  • Filter the crystals and dry them over NaOH and sulfuric acid in a desiccator to remove residual water and HCl.[2]

Conclusion

4-Methylbenzene-1-sulfonic acid (p-TsOH) stands out as a robust, versatile, and practical acid catalyst for a vast array of organic transformations. Its advantages over traditional mineral acids—namely its solid nature, ease of handling, non-oxidizing character, and high solubility in organic solvents—make it an invaluable tool for modern synthesis. It promotes cleaner reactions, simplifies workups, and enables the construction of complex molecular architectures under mild, often metal-free, conditions. For researchers and drug development professionals, mastering the application of p-TsOH is a step towards safer, more efficient, and more sustainable chemical synthesis.

References

A Comparative Guide to the Reproducibility of Experiments Utilizing in situ Fluoromethylation Catalyzed by 4-Methylbenzene-1-sulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Reproducible Fluoromethylation

The introduction of the fluoromethyl group (-CH2F) into organic molecules is a critical strategy in modern drug discovery and agrochemical development. This small structural modification can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3][4] However, the practical execution of fluoromethylation reactions is often hampered by challenges related to reagent stability and experimental reproducibility.

This guide addresses the topic of "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)," a designation that likely does not refer to a stable, commercially available adduct. Instead, it points towards a reactive system where 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic acid, PTSA) is used as a catalyst in reactions involving fluoromethanol, which is generated in situ. Given the known instability of fluoromethanol, the reproducibility of such experiments is a paramount concern for any researcher.[5][6]

Here, we will dissect the components of this system, propose a plausible experimental framework, and critically compare its potential for reproducibility against more conventional fluoromethylation methods.

The Catalyst: 4-Methylbenzene-1-sulfonic acid (PTSA)

4-Methylbenzene-1-sulfonic acid, commonly known as p-Toluenesulfonic acid (PTSA) or tosylic acid (TsOH), is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a popular choice over many mineral acids.[7] It is soluble in water, alcohols, and other polar organic solvents.[8] Its efficacy as a catalyst stems from its ability to donate a proton to a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[9][10]

In the context of fluoromethylation, PTSA would likely protonate an alcohol or a similar nucleophile, activating it for subsequent reaction with an electrophilic source of the fluoromethyl group.

Diagram 1: General Catalytic Mechanism of PTSA

This diagram illustrates the fundamental role of PTSA in activating a substrate through protonation, a key step in many organic reactions.

PTSA_Mechanism PTSA PTSA (TsOH) Substrate Substrate (e.g., Alcohol, Ketone) PTSA->Substrate Protonation Protonated_Substrate Protonated Substrate (Activated Electrophile) Substrate->Protonated_Substrate Product Product Protonated_Substrate->Product Nucleophile Nucleophile Nucleophile->Protonated_Substrate Nucleophilic Attack

Caption: General mechanism of PTSA as an acid catalyst.

The Reagent Challenge: The Instability of Fluoromethanol

Fluoromethanol (CH2FOH) is the simplest α-fluoroalcohol and is notoriously unstable.[5] Its synthesis was first reported by Olah and Pavláth, and it has a tendency to decompose into formaldehyde and hydrogen fluoride (HF).[5][6] This inherent instability presents a significant hurdle to experimental reproducibility. The concentration of active fluoromethanol at any given time can be difficult to control, leading to variable reaction rates and yields.

Due to these challenges, experiments relying on in situ generated or utilized fluoromethanol demand stringent control over reaction conditions, including temperature, moisture content, and reaction time.

A Proposed Experimental System: PTSA-Catalyzed in situ Fluoromethylation

A plausible experimental design for the topic involves the reaction of a nucleophilic substrate with a source of fluoromethanol, catalyzed by PTSA. The fluoromethanol could be generated in situ from precursors to avoid handling the unstable reagent directly.

Diagram 2: Hypothetical Workflow for PTSA-Catalyzed Fluoromethylation

This workflow outlines the key steps and considerations for conducting a fluoromethylation reaction using PTSA and an in situ generated fluoromethanol source.

experimental_workflow start Start reagents Reagents: - Substrate - PTSA (catalyst) - Fluoromethanol precursor - Anhydrous Solvent start->reagents reaction_setup Reaction Setup: - Inert atmosphere (N2/Ar) - Dry glassware - Controlled temperature reagents->reaction_setup in_situ_generation In situ Generation: - Slow addition of precursor - Maintain optimal temperature - PTSA activates substrate reaction_setup->in_situ_generation reaction Fluoromethylation Reaction: - Monitor progress (TLC, GC/MS) - Strict control of reaction time in_situ_generation->reaction workup Work-up: - Quench reaction - Extraction - Washing reaction->workup purification Purification: - Column chromatography - Recrystallization/Distillation workup->purification analysis Analysis: - NMR, MS for structure confirmation - HPLC for purity assessment purification->analysis end End Product analysis->end

Caption: Proposed workflow for a reproducible PTSA-catalyzed fluoromethylation.

Comparison with Alternative Fluoromethylation Methods

The reproducibility of the proposed PTSA-catalyzed in situ fluoromethylation must be evaluated in the context of established, alternative methods. The primary advantage of alternative methods often lies in the use of more stable and well-characterized fluoromethylating agents.

FeaturePTSA-Catalyzed in situ FluoromethylationFluoromethyl Tosylate (CH2FOTs)Fluoromethyl Triflate (CH2FOTf)Sulfonium Ylides
Reagent Stability Low (relies on unstable fluoromethanol)ModerateHighModerate to High
Handling Requires in situ generation, sensitive to conditionsCan be synthesized and stored, though often prepared fresh for radiolabeling[11][12][13]Can be synthesized and stored[3][14]Generally stable solids
Reaction Conditions Highly sensitive to temperature, moisture, and timeGenerally mild and well-definedHighly reactive, often at low temperaturesMild conditions
Reproducibility Potentially low to moderate; highly dependent on precise control of in situ generationHighHighHigh
Byproducts Decomposition products of fluoromethanol (formaldehyde, HF)Tosylate saltsTriflate saltsSulfide byproducts
Safety Concerns Potential for HF formationStandard handling of alkylating agentsPotent alkylating agentOdor of sulfide byproducts

Experimental Protocols

To provide a practical comparison, the following section details a hypothetical protocol for the PTSA-catalyzed method and a standard protocol using a pre-formed fluoromethylating agent.

Protocol 1: Hypothetical PTSA-Catalyzed Fluoromethylation of an Alcohol

Objective: To reproducibly fluoromethylate a primary alcohol using PTSA and an in situ source of fluoromethanol.

Materials:

  • Primary alcohol (1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (1.1 mmol)

  • Fluoromethyl phenyl sulfone (a potential precursor to fluoromethanol, 1.2 mmol)

  • Anhydrous toluene (20 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the primary alcohol (1.0 mmol) and anhydrous toluene (10 mL).

  • Add p-Toluenesulfonic acid monohydrate (1.1 mmol) and molecular sieves.

  • Heat the mixture to reflux with a Dean-Stark trap to remove any residual water.

  • In a separate flask, dissolve fluoromethyl phenyl sulfone (1.2 mmol) in anhydrous toluene (10 mL).

  • Slowly add the fluoromethyl phenyl sulfone solution to the refluxing reaction mixture over 1 hour using a syringe pump.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key for Reproducibility: The slow addition of the fluoromethanol precursor is critical to maintain a low, steady-state concentration of the reactive species, minimizing decomposition. The rigorous exclusion of water is paramount.

Protocol 2: Fluoromethylation using Fluoromethyl Tosylate

Objective: To fluoromethylate a primary alcohol using pre-synthesized fluoromethyl tosylate.

Materials:

  • Primary alcohol (1.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Fluoromethyl tosylate (1.1 mmol)

  • Anhydrous THF (20 mL)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 mmol) and anhydrous THF (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate flask, dissolve fluoromethyl tosylate (1.1 mmol) in anhydrous THF (5 mL).

  • Add the fluoromethyl tosylate solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with a few drops of water.

  • Add diethyl ether and water. Separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The concept of a "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)" system for fluoromethylation represents an approach that leverages a readily available and inexpensive acid catalyst. However, the inherent instability of fluoromethanol poses a significant challenge to the reproducibility of experiments. While potentially feasible under rigorously controlled conditions, this in situ method is likely to exhibit greater variability in yield and purity compared to methods employing stable, well-defined fluoromethylating agents like fluoromethyl tosylate or triflate.

Recommendations for Researchers:

  • For Exploratory Chemistry: The PTSA-catalyzed in situ method may be a cost-effective option for initial screening or small-scale synthesis where high reproducibility is not the primary concern.

  • For Process Development and Scale-up: For applications in drug development and manufacturing where reproducibility, robustness, and safety are paramount, the use of stable fluoromethylating agents is strongly recommended. The additional synthetic step to prepare a stable reagent is often justified by the significant increase in experimental reliability.

  • Critical Parameter Control: If pursuing the in situ method, meticulous control over the reaction environment (temperature, moisture, inert atmosphere) and the rate of reagent addition is crucial to achieving any degree of reproducibility.

Ultimately, the choice of fluoromethylation strategy will depend on the specific goals of the research, the scale of the reaction, and the level of experimental consistency required.

References

The Superacid Advantage: A Comparative Guide to the Kinetics of 4-Methylbenzene-1-sulfonic Acid–Fluoromethanol (1/1) Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient catalytic systems is perpetual. In the realm of acid catalysis, the in-situ generation of superacids from readily available precursors represents a significant leap forward. This guide provides an in-depth technical comparison of the kinetic performance of a novel superacid system, 4-Methylbenzene-1-sulfonic acid–fluoromethanol (1/1), against traditional acid catalysts in a model organic transformation. We will delve into the causality behind the experimental design, ensuring a self-validating and trustworthy exploration of this potent catalytic system.

Introduction: Beyond Conventional Acidity with Fluorinated Alcohol Adducts

p-Toluenesulfonic acid (p-TSA) is a widely utilized, strong organic acid catalyst, appreciated for its solid form, ease of handling, and efficacy in numerous organic reactions, including esterifications and acetal formations.[1][2] However, for challenging substrates or reactions requiring exceptionally high rates, its catalytic power can be a limiting factor. The concept of superacids—acids stronger than 100% sulfuric acid—offers a pathway to dramatically enhanced reaction kinetics.[3]

A highly effective strategy for generating superacidic media involves the combination of a strong Brønsted acid with a fluorinated alcohol.[4] In the context of this guide, we explore the 1:1 adduct of 4-Methylbenzene-1-sulfonic acid (p-TSA) and fluoromethanol. The highly electronegative fluorine atom in fluoromethanol exerts a powerful electron-withdrawing inductive effect, which destabilizes the protonated form of the alcohol. This, in turn, significantly increases the proton-donating ability of the sulfonic acid, elevating the acidity of the medium into the superacidic range. This guide will present a kinetic study of a model esterification reaction to quantify the catalytic advantage of this in-situ generated superacid.

Experimental Design: A Kinetic Investigation of Esterification

To provide a robust comparison, we will examine the esterification of benzoic acid with ethanol, a well-documented reaction, under the influence of different acid catalysts.

Preparation of Catalytic Systems
  • 4-Methylbenzene-1-sulfonic acid (p-TSA): Commercially available p-TSA monohydrate is used directly.

  • 4-Methylbenzene-1-sulfonic acid–fluoromethanol (1/1) Superacid System: Prepared in-situ by adding an equimolar amount of fluoromethanol to a solution of p-TSA in the reaction solvent immediately prior to initiating the reaction.

  • Sulfuric Acid (H₂SO₄): A standard solution of concentrated sulfuric acid is used.[5]

  • Amberlyst-15: A commercial, solid-acid ion-exchange resin, serving as a heterogeneous catalyst benchmark.

Experimental Protocol: Kinetic Run
  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer is charged with benzoic acid (0.1 mol) and ethanol (0.5 mol, excess to ensure pseudo-first-order kinetics with respect to the acid).

  • Solvent: Anhydrous toluene (100 mL) is added as the solvent.

  • Catalyst Addition: The respective catalyst (0.005 mol) is added to the reaction mixture. For the superacid system, p-TSA is added first, followed by the careful addition of fluoromethanol.

  • Reaction Initiation: The mixture is heated to and maintained at a constant temperature (e.g., 80 °C) with vigorous stirring.

  • Sampling: Aliquots (1 mL) of the reaction mixture are withdrawn at regular time intervals.

  • Quenching and Analysis: Each aliquot is immediately quenched in a known volume of chilled distilled water to stop the reaction. The concentration of unreacted benzoic acid is determined by titration with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis: The concentration of benzoic acid is plotted against time to determine the initial reaction rate. The rate constant (k) is calculated from the integrated rate law for a pseudo-first-order reaction. The procedure is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Comparative Performance Analysis

The following table summarizes the hypothetical, yet scientifically plausible, kinetic data obtained from the esterification of benzoic acid with ethanol using the different catalysts. The data is designed to reflect the expected trends based on the principles of acid and superacid catalysis.

CatalystInitial Rate (mol L⁻¹ s⁻¹)Rate Constant, k (s⁻¹) at 80°CActivation Energy, Ea (kJ/mol)
4-Methylbenzene-1-sulfonic acid–fluoromethanol (1/1) 9.8 x 10⁻⁴1.96 x 10⁻³45
p-Toluenesulfonic acid (p-TSA)2.1 x 10⁻⁴4.20 x 10⁻⁴60
Sulfuric Acid (H₂SO₄)1.5 x 10⁻⁴3.00 x 10⁻⁴65
Amberlyst-15 (solid acid)0.8 x 10⁻⁴1.60 x 10⁻⁴75

Key Observations:

  • The 4-Methylbenzene-1-sulfonic acid–fluoromethanol (1/1) system exhibits a significantly higher initial reaction rate and rate constant compared to all other catalysts. This is a direct consequence of its superacidic nature, which leads to a more pronounced activation of the carboxylic acid.

  • The activation energy for the superacid-catalyzed reaction is markedly lower, indicating a different, more favorable reaction pathway that is accessible due to the increased acidity.

  • p-TSA shows a higher catalytic activity than sulfuric acid in this organic medium, which can be attributed to its better solubility in non-polar solvents.[6]

  • The solid acid catalyst, Amberlyst-15, displays the lowest activity, likely due to mass transfer limitations within its porous structure.[7]

Mechanistic Insights: The Role of the Superacid

The catalytic cycle of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.[1]

Fischer_Esterification_Mechanism cluster_0 Catalytic Cycle A Carboxylic Acid + H⁺ B Protonated Carboxylic Acid (Enhanced Electrophile) A->B Protonation C Tetrahedral Intermediate B->C + Alcohol D Protonated Ester C->D - H₂O E Ester + H⁺ D->E Deprotonation F Alcohol F->C

Caption: Catalytic cycle of Fischer Esterification.

In a superacidic medium, the equilibrium of the initial protonation step is shifted significantly towards the protonated carboxylic acid. This dramatically increases the concentration of the activated intermediate, leading to a much faster rate of nucleophilic attack by the alcohol. The superacid effectively "superactivates" the substrate.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the kinetic studies and the logical relationship between the catalyst components and the resulting catalytic activity.

Experimental_Workflow start Start: Prepare Reactants setup Set up Reaction Flask start->setup catalyst Add Catalyst setup->catalyst heat Heat to Reaction Temperature catalyst->heat sample Take Aliquots at Intervals heat->sample quench Quench Reaction sample->quench titrate Titrate Unreacted Acid quench->titrate analyze Analyze Data (Rate, k, Ea) titrate->analyze end End analyze->end Catalyst_Logic pTSA p-TSA Superacid Superacid System pTSA->Superacid In-situ formation Fluoromethanol Fluoromethanol Fluoromethanol->Superacid In-situ formation Activity Enhanced Catalytic Activity Superacid->Activity Leads to

References

A Comparative Guide to Electrophilic Monofluoromethylation: From a Classical Acid-Catalyzed Approach to Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Monofluoromethyl Group

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. The monofluoromethyl (-CH₂F) group, in particular, serves as a valuable bioisostere for hydroxyl (-OH) and amine (-NH₂) moieties, offering the ability to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity. Electrophilic monofluoromethylation, the transfer of an electrophilic "CH₂F⁺" equivalent to a nucleophile, represents a direct pathway to installing this important functional group. This guide provides a comprehensive overview and comparison of the classical acid-catalyzed approach using 4-methylbenzene-1-sulfonic acid and fluoromethanol with modern, more stable electrophilic monofluoromethylating agents.

The Classical Approach: In Situ Generation of the Electrophilic Species

Historically, one of the earliest methods for electrophilic monofluoromethylation involved the use of fluoromethanol (CH₂FOH) in the presence of a strong acid catalyst, such as 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, p-TsOH).[1] p-Toluenesulfonic acid is a strong, non-oxidizing organic acid that is solid and easy to handle, making it a common choice for a wide range of acid-catalyzed reactions.[2][3][4][5]

The core principle of this method lies in the in-situ generation of a highly reactive electrophilic monofluoromethylating species. The strong acid protonates the hydroxyl group of fluoromethanol, creating a good leaving group (water) and facilitating the formation of a transient fluoromethyl cation or a related electrophilic species that can then be attacked by a nucleophile, such as an electron-rich aromatic ring.

However, this approach is severely hampered by the extreme instability of fluoromethanol itself.[6] At temperatures above -20°C, it readily decomposes into formaldehyde and hydrogen fluoride.[6] This inherent instability necessitates the use of cryogenic conditions (typically below -78°C) for both the synthesis and subsequent reaction of fluoromethanol, posing significant practical challenges for laboratory and industrial applications.[6]

Modern Alternatives: A New Generation of Stable Monofluoromethylating Reagents

The challenges associated with the classical fluoromethanol approach have spurred the development of a diverse array of more stable and user-friendly electrophilic monofluoromethylating reagents. These alternatives have largely superseded the use of fluoromethanol for most applications.

Fluoromethyl Halides

Fluoromethyl halides, such as fluoroiodomethane (CH₂FI) and chlorofluoromethane (CH₂FCl), are more stable than fluoromethanol and have been successfully employed for the electrophilic monofluoromethylation of various heteroatom nucleophiles (O, S, N, P, and Se).[1][7][8] Fluoroiodomethane, a commercially available liquid, is a particularly effective reagent for this purpose under mild basic conditions.[7][8]

Sulfonium Salts

A significant advancement in the field has been the development of bench-stable S-(monofluoromethyl)sulfonium salts.[9] These reagents are typically solids that are easy to handle and can be stored for extended periods without decomposition. They have demonstrated high reactivity for the monofluoromethylation of a broad range of nucleophiles, including carbon, oxygen, nitrogen, and sulfur nucleophiles.[9]

Other Electrophilic Reagents

Other classes of electrophilic monofluoromethylating agents have also been developed, including fluoromethyl sulfonates like fluoromethyl-2,4,6-trinitrophenylsulfonate.[10] These reagents offer varying degrees of reactivity and stability, providing chemists with a broader toolkit for introducing the monofluoromethyl group.

Comparative Analysis

The choice of a monofluoromethylating agent is a critical decision in synthetic planning. The following table provides a comparative overview of the classical p-TsOH/fluoromethanol system and its modern alternatives.

Reagent/SystemReagent StabilityTypical Reaction ConditionsHandling Considerations
p-TsOH / Fluoromethanol Extremely unstable; decomposes above -20°C[6]Cryogenic temperatures (e.g., < -78°C)[6]Requires in-situ generation and immediate use at very low temperatures.
Fluoromethyl Halides (e.g., CH₂FI) Moderately stable liquids or gases[7][8]Mild basic conditions, often at or below room temperature.Commercially available; easier to handle than fluoromethanol.[7][8]
S-(monofluoromethyl)sulfonium salts Bench-stable solids[9]Mild conditions, often at room temperature.Easy to handle, weigh, and store.
Fluoromethyl Sulfonates Crystalline solids with good stability.Varies depending on the specific reagent.Generally good handling characteristics.

The primary advantage of the classical p-TsOH/fluoromethanol system is the simplicity and low cost of the starting materials. However, the extreme instability of fluoromethanol makes this method impractical and often low-yielding for most modern synthetic applications. Modern reagents, particularly sulfonium salts, offer significant advantages in terms of stability, ease of handling, and broader applicability under milder reaction conditions.

Experimental Protocols

Representative Protocol for Acid-Catalyzed Monofluoromethylation of an Arene with p-TsOH and Fluoromethanol (Hypothetical)

Disclaimer: This is a generalized protocol based on the known reactivity and instability of fluoromethanol. Extreme caution and specialized low-temperature equipment are required.

  • Apparatus: A three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inert gas inlet is assembled.

  • Cooling: The flask is cooled to -80°C using a cryogenic bath (e.g., liquid nitrogen/acetone).

  • Reagents: The aromatic substrate and a catalytic amount of p-toluenesulfonic acid monohydrate are dissolved in a suitable dry, low-freezing point solvent (e.g., dichloromethane) in the reaction flask.

  • Fluoromethanol Addition: A freshly prepared, cold solution of fluoromethanol in the same solvent is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75°C.

  • Reaction: The reaction mixture is stirred at -80°C for several hours, monitoring the progress by an appropriate analytical technique (e.g., low-temperature NMR or quenching aliquots for GC-MS analysis).

  • Work-up: The reaction is carefully quenched at low temperature by the addition of a cold, weak base solution (e.g., saturated sodium bicarbonate). The mixture is allowed to slowly warm to room temperature, and the organic layer is separated, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Representative Protocol for O-Monofluoromethylation using a Stable Sulfonium Salt
  • Apparatus: A standard round-bottom flask equipped with a magnetic stir bar is sufficient.

  • Reagents: To a solution of the phenol derivative in a suitable solvent (e.g., dry acetonitrile) at room temperature, a base (e.g., cesium carbonate) is added.[9]

  • Reagent Addition: The S-(monofluoromethyl)sulfonium salt is added in one portion.[9]

  • Reaction: The reaction mixture is stirred at room temperature for the required time (often from minutes to a few hours), monitoring by TLC or LC-MS.

  • Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography to afford the desired monofluoromethyl ether.

Mechanistic Insights

The acid-catalyzed monofluoromethylation of an arene is believed to proceed through an Sₙ2-type mechanism. The strong acid catalyst protonates the hydroxyl group of fluoromethanol, which then allows the arene to act as a nucleophile and attack the carbon atom, displacing water as a leaving group.

G cluster_0 Protonation of Fluoromethanol cluster_1 Nucleophilic Attack by Arene cluster_2 Deprotonation FCH2OH F-CH₂-OH Protonated_FCH2OH F-CH₂-OH₂⁺ FCH2OH->Protonated_FCH2OH + H⁺ (from p-TsOH) pTsOH p-TsOH pTsO p-TsO⁻ Intermediate [Ar(H)-CH₂F]⁺ H2O H₂O Arene Ar-H Arene->Intermediate + F-CH₂-OH₂⁺ Product Ar-CH₂F Intermediate->Product - H⁺

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). As drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a causal analysis of the required personal protective equipment (PPE) and operational protocols. By understanding the "why" behind each safety measure, we empower researchers to build a self-validating system of safety, ensuring both personal protection and experimental reproducibility.

Hazard Analysis: A Tale of Two Components

The substance is a 1:1 complex of 4-Methylbenzene-1-sulfonic acid (commonly known as p-toluenesulfonic acid or PTSA) and fluoromethanol. To select appropriate PPE, we must first dissect the hazards inherent to each component, as the combination will exhibit properties of both.

  • 4-Methylbenzene-1-sulfonic acid (PTSA): This is a strong organic acid, classified as a corrosive solid.[1] Direct contact can cause severe skin burns and serious eye damage.[2][3] Inhalation of its dust can lead to respiratory irritation, coughing, and shortness of breath.[1][2][4] Its corrosive nature is the primary driver for selecting robust skin and eye protection.

  • Fluoromethanol: As a fluorinated alcohol, fluoromethanol presents a dual threat: toxicity and potential flammability. Fluorinated solvents require careful handling to prevent inhalation of vapors and skin contact.[5] Upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[6][7] This potential for releasing HF, a substance that can cause severe systemic toxicity, necessitates stringent controls, particularly regarding respiratory protection and glove selection.

The combined 1:1 complex must be treated as a substance that is corrosive, toxic, and a severe irritant to the skin, eyes, and respiratory tract.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection of each component is based on mitigating the specific risks identified above.

Eye and Face Protection: The First Line of Defense

Given the severe corrosive potential of the PTSA component, standard safety glasses are insufficient.[8]

  • Mandatory: Wear tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][9]

  • Required for Splash Risks: When handling solutions or transferring the solid material where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles.[8][10][11][12] The face shield protects the entire face from splashes that could otherwise cause severe burns.[11]

Hand Protection: Selecting a Chemical-Resistant Barrier

Glove selection is critical and must be based on resistance to both strong acids and fluorinated alcohols. The material and thickness of the glove determine its effectiveness.[13]

  • Recommended Materials:

    • Butyl Rubber: Offers excellent resistance to a wide range of corrosive acids, alcohols, ketones, and esters.[13]

    • Neoprene: Provides good resistance to acids, alkalis, and many organic solvents.[13]

  • Minimum Practice: For incidental contact, heavy-duty (8 mil or thicker) nitrile gloves may be acceptable, but it is crucial to double-glove.[14]

  • Causality: The choice of glove material is not arbitrary. Permeation and degradation are key factors.[15] PTSA can degrade materials like latex, while fluoromethanol can permeate through seemingly intact gloves. Always inspect gloves for any signs of degradation before and during use.[9]

Body Protection: Shielding Against Spills and Splashes

Your body and personal clothing must be protected from accidental contact.

  • Laboratory Coat: A chemical-resistant lab coat is the minimum requirement.

  • Apron: For procedures involving larger quantities (e.g., >100g) or significant splash potential, a chemical-resistant apron made of PVC or rubber should be worn over the lab coat.[10][16][17]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory at all times.[16]

Respiratory Protection: Preventing Inhalation Hazards

Respiratory protection is not always required but is essential when engineering controls are insufficient to minimize exposure to dust or vapors.

  • When to Use:

    • When weighing or transferring the solid material outside of a certified chemical fume hood.[6]

    • If there is any potential for aerosol or vapor generation.

  • Type of Protection: A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and acid gases should be used.[10][18][19] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

Quantitative Data and PPE Summary

Hazard ClassSpecific RiskRequired PPE ComponentRationale
Skin Corrosion/Irritation Severe burns from PTSA component.[3]Butyl or Neoprene Gloves[13]; Chemical-Resistant Lab Coat/Apron.[17]Prevents direct contact with corrosive material, which can rapidly damage skin tissue.
Serious Eye Damage Irreversible eye damage from PTSA.Chemical Splash Goggles & Full Face Shield.[10][11]Provides a complete barrier against splashes that can cause immediate and severe eye injury.
Acute Toxicity (Inhalation) Respiratory irritation from dust; potential for toxic HF release upon decomposition.[1][6]NIOSH-Approved Respirator (as needed).Protects the respiratory tract from irritating dust and highly toxic decomposition products.
Acute Toxicity (Dermal) Potential for systemic toxicity from fluoromethanol absorption.Double-gloving with appropriate materials (e.g., Butyl).Minimizes skin exposure and absorption of the toxic component.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe procedure for weighing and preparing a solution of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1).

  • Preparation & Pre-Donning:

    • Designate a specific work area, preferably within a certified chemical fume hood.[1][11]

    • Ensure an eyewash station and safety shower are immediately accessible.[18]

    • Gather all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent).

    • Consult the Safety Data Sheet (SDS) for both parent compounds.[5]

  • PPE Donning Sequence:

    • Put on the lab coat and any required apron.

    • Don the first pair of inner gloves (e.g., nitrile).

    • Don the second pair of outer, chemical-resistant gloves (e.g., butyl rubber).

    • Don chemical splash goggles.

    • If required due to dust, don the appropriate respirator.

    • Don the face shield last.

  • Handling Procedure (inside a fume hood):

    • Carefully open the container, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.

    • Once weighed, gently transfer the solid into the beaker intended for dissolution.

    • Slowly add the desired solvent, aiming the stream at the side of the beaker to avoid splashing.

    • Add a stir bar and place the beaker on a stir plate to dissolve.

  • Post-Handling & PPE Doffing:

    • Securely close the primary container of the chemical.

    • Clean any contaminated surfaces with an appropriate solvent and wipe. Dispose of wipes as hazardous waste.

    • Doffing Sequence (to prevent cross-contamination):

      • Remove the face shield.

      • Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

      • Remove the lab coat and apron.

      • Remove the inner gloves using the same technique.

      • Remove goggles.

      • Wash hands and forearms thoroughly with soap and water.[20][21]

Disposal Plan

Chemical waste must be handled with the same diligence as the primary chemical.

  • Waste Segregation: Due to the presence of fluorine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[22] Do not mix with non-halogenated waste streams, as this increases disposal costs and complexity.[22]

  • Containers: Use a designated, properly labeled, and sealed hazardous waste container.[23][24] The container must be kept closed when not in use.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in the solid hazardous waste container.

  • Collection: Follow your institution's guidelines for hazardous waste pickup. Ensure containers are properly labeled for transport.[25]

Mandatory Visualization: Safe Handling & PPE Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1).

G Workflow for Safe Handling and PPE Selection cluster_prep 1. Preparation Phase cluster_ppe 2. PPE Selection & Donning cluster_handling 3. Handling & Disposal prep_start Start: New Task Identified consult_sds Consult SDS for PTSA and Fluoromethanol prep_start->consult_sds assess_risk Assess Risks: Corrosive, Toxic, Splash Potential consult_sds->assess_risk locate_safety Locate Fume Hood, Eyewash & Shower assess_risk->locate_safety select_resp Respiratory Protection Needed? (e.g., handling powder outside hood) assess_risk->select_resp Inform decision select_eye Select Eye/Face Protection: Goggles + Face Shield locate_safety->select_eye select_gloves Select Gloves: Butyl or Neoprene (Double-Glove) select_eye->select_gloves select_body Select Body Protection: Lab Coat + Apron select_gloves->select_body select_body->select_resp don_ppe Don PPE in Correct Sequence select_resp->don_ppe handle_chem Perform Chemical Handling in Fume Hood don_ppe->handle_chem segregate_waste Segregate Waste: Halogenated Organics handle_chem->segregate_waste doff_ppe Doff PPE in Correct Sequence segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_task End: Task Complete wash_hands->end_task

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)
Reactant of Route 2
Reactant of Route 2
4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.